Product packaging for EGTA disodium(Cat. No.:CAS No. 31571-71-8)

EGTA disodium

Cat. No.: B13744582
CAS No.: 31571-71-8
M. Wt: 424.31 g/mol
InChI Key: PSNPATLUBMVVTM-UHFFFAOYSA-L
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Description

EGTA disodium is a useful research compound. Its molecular formula is C14H22N2Na2O10 and its molecular weight is 424.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2Na2O10 B13744582 EGTA disodium CAS No. 31571-71-8

Properties

CAS No.

31571-71-8

Molecular Formula

C14H22N2Na2O10

Molecular Weight

424.31 g/mol

IUPAC Name

disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

PSNPATLUBMVVTM-UHFFFAOYSA-L

Canonical SMILES

C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Related CAS

67-42-5 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of EGTA Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of EGTA disodium salt, a crucial chelating agent in a multitude of research and development applications. Its high selectivity for calcium ions makes it an indispensable tool for studying calcium signaling pathways, enzyme kinetics, and various cellular processes. This document outlines its fundamental characteristics, provides detailed experimental protocols for its use, and illustrates its role in key biological pathways.

Core Chemical and Physical Properties

This compound salt, or Egtazic acid disodium salt, is the disodium salt of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid. It is widely favored over EDTA in biological systems for its significantly higher affinity for calcium ions over magnesium ions, a critical feature in environments like the intracellular matrix where magnesium is present in much higher concentrations.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound salt, compiled from various sources.

Property Value Reference
Molecular Formula C₁₄H₂₂N₂Na₂O₁₀[4]
Molecular Weight 424.31 g/mol [4]
Appearance White crystalline powder[5]
Melting Point Decomposes at 240 °C
Solubility in Water 100 g/L at 20 °C
pH of 5% Solution 4.0 - 6.0 at 25 °C[5]
Dissociation Constants (pKa at 20 °C) Value Reference
pKa₁2.0[6]
pKa₂2.68[6]
pKa₃8.85[6]
pKa₄9.47[6]
Logarithm of the Stability Constants (log K) with Divalent Cations Value Reference
Ca²⁺ 11.0[3]
Mg²⁺ 5.2
Mn²⁺ 12.3
Fe²⁺ 11.8
Cu²⁺ 17.8
Zn²⁺ 12.7

Safety, Handling, and Storage

This compound salt is generally considered to be of low toxicity, though it may be harmful if inhaled and can cause damage to organs through prolonged or repeated exposure.[1][5] It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[7][8][9]

Storage: Store in a cool, dry place, away from direct sunlight and moisture.[10] Keep the container tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[10] Under proper storage conditions, this compound salt has a shelf life of up to 5 years.[10]

Experimental Protocols

Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

This protocol outlines the preparation of a standard stock solution of EGTA for use in various biological experiments.

Materials:

  • This compound Salt

  • High-purity water (e.g., Milli-Q)

  • Sodium hydroxide (NaOH), 10 M solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh out the required amount of this compound salt to prepare the desired volume of a 0.5 M solution (e.g., 21.215 g for 100 mL).

  • Add the this compound salt to a beaker containing approximately 80% of the final volume of high-purity water.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Begin stirring the solution. The this compound salt will not fully dissolve until the pH is adjusted.

  • Slowly add 10 M NaOH dropwise to the solution while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound salt is completely dissolved and the pH of the solution reaches 8.0.

  • Once the desired pH is reached and the solid is fully dissolved, transfer the solution to a volumetric flask.

  • Bring the solution to the final desired volume with high-purity water.

  • Sterilize the solution by autoclaving if required for your application.

  • Store the stock solution at 4°C.

Using EGTA as a Control for Extracellular Calcium in Cell Culture

This protocol describes how to use EGTA to chelate extracellular calcium in cell culture experiments, a common control to determine if an observed cellular response is dependent on calcium influx.

Materials:

  • Cultured cells on coverslips or in multi-well plates

  • Physiological saline solution (e.g., Hank's Balanced Salt Solution, HBSS) without calcium and magnesium

  • 0.5 M EGTA stock solution (pH 8.0)

  • Agonist or stimulus of interest

Procedure:

  • Wash the cultured cells twice with the calcium and magnesium-free physiological saline solution to remove any residual calcium from the culture medium.

  • Prepare the experimental solution by adding the desired final concentration of EGTA (typically 1-5 mM) to the calcium-free saline solution.

  • Incubate the cells with the EGTA-containing solution for a predetermined amount of time (e.g., 5-10 minutes) prior to adding the stimulus. This allows for the chelation of any remaining trace amounts of extracellular calcium.

  • Add the agonist or stimulus of interest to the cells in the continued presence of the EGTA-containing solution.

  • Measure the cellular response (e.g., changes in intracellular calcium concentration, protein phosphorylation, gene expression).

  • Compare the response of the cells treated with EGTA to control cells that were not exposed to the chelator to determine the role of extracellular calcium influx.

Measurement of Intracellular Calcium using Fura-2 with EGTA for Calibration

This protocol outlines the use of the ratiometric calcium indicator Fura-2 AM and the role of EGTA in the calibration of the fluorescence signal.[11][12][13][14][15][16][17][18]

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBS)

  • Ionomycin

  • EGTA

  • Tris base

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Loading with Fura-2 AM:

    • Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127 to aid in dye solubilization.

    • Incubate cultured cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.

    • Wash the cells with HBS to remove extracellular dye.

  • Measurement of Intracellular Calcium:

    • Mount the coverslip with the loaded cells onto the microscope stage or place the multi-well plate in the plate reader.

    • Record the baseline fluorescence ratio (F340/F380).

    • Stimulate the cells with your agonist of interest and record the change in the fluorescence ratio over time.

  • Calibration of the Fura-2 Signal:

    • Rmax (Maximum Fluorescence Ratio): At the end of the experiment, add a calcium ionophore such as ionomycin (typically 5-10 µM) in the presence of a high concentration of extracellular calcium to saturate the intracellular Fura-2 with calcium. Record the maximum fluorescence ratio (Rmax).

    • Rmin (Minimum Fluorescence Ratio): Following the Rmax measurement, add a high concentration of EGTA (typically 10-20 mM) to the solution. To facilitate the entry of EGTA into the cells to chelate intracellular calcium, the pH of the EGTA solution should be adjusted to be slightly alkaline (e.g., by adding Tris base) to permeabilize the cell membrane or continue to use the ionophore to facilitate Ca2+ removal. This will chelate all the intracellular calcium, and the resulting fluorescence ratio is the minimum (Rmin).

  • Calculation of Intracellular Calcium Concentration:

    • The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

      • Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM)

      • R is the experimental fluorescence ratio

      • Rmin is the minimum fluorescence ratio

      • Rmax is the maximum fluorescence ratio

      • Sf2/Sb2 is the ratio of fluorescence of the free and Ca²⁺-bound dye at 380 nm excitation.

Visualizations

The Role of EGTA in Modulating Store-Operated Calcium Entry (SOCE)

SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Ca_cyt Ca²⁺ Ca_ext->Ca_cyt Influx (SOCE) EGTA EGTA EGTA->Ca_ext Chelates Orai1 Orai1 Channel PLC PLC IP3 IP₃ PLC->IP3 Generates GPCR GPCR GPCR->PLC Activates Agonist Agonist Agonist->GPCR Binds IP3R IP₃ Receptor IP3->IP3R Binds Downstream Downstream Signaling Ca_cyt->Downstream Initiates STIM1 STIM1 STIM1->Orai1 Activates Ca_er Ca²⁺ Ca_er->Ca_cyt Release Ca_er->STIM1 Depletion Activates

Caption: EGTA chelates extracellular Ca²⁺, blocking store-operated calcium entry (SOCE).

Experimental Workflow for Investigating the Role of Extracellular Calcium

Experimental_Workflow start Start: Cultured Cells wash Wash cells with Ca²⁺-free saline start->wash split wash->split control Control Group: Incubate in Ca²⁺-free saline split->control Path 1 treatment EGTA Group: Incubate in Ca²⁺-free saline + EGTA split->treatment Path 2 stimulate_control Add Stimulus control->stimulate_control stimulate_treatment Add Stimulus treatment->stimulate_treatment measure_control Measure Cellular Response stimulate_control->measure_control measure_treatment Measure Cellular Response stimulate_treatment->measure_treatment compare Compare Responses measure_control->compare measure_treatment->compare conclusion Conclusion: Role of Extracellular Ca²⁺ compare->conclusion

Caption: Workflow to determine the role of extracellular Ca²⁺ using EGTA.

EGTA's Influence on Calmodulin-Dependent Signaling

Calmodulin_Signaling Ca_influx Ca²⁺ Influx Ca_intracellular Increased Intracellular [Ca²⁺] Ca_influx->Ca_intracellular EGTA EGTA EGTA->Ca_influx Blocks Calmodulin Calmodulin (Inactive) Ca_intracellular->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex (Active) Target_Enzyme Calmodulin-Dependent Enzyme (Inactive) Ca_Calmodulin->Target_Enzyme Activates Active_Enzyme Active Enzyme Cellular_Response Cellular Response Active_Enzyme->Cellular_Response Leads to

Caption: EGTA prevents the activation of calmodulin-dependent signaling pathways.

References

An In-depth Technical Guide to EGTA Disodium: pKa and its Critical Role in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) disodium is an aminopolycarboxylic acid and a highly selective chelating agent with a pronounced affinity for calcium ions.[1] Its utility in biological research and drug development is rooted in its ability to control the concentration of free calcium ions in solution, a critical factor in a vast array of cellular processes.[1][2] This technical guide provides a comprehensive overview of the pKa of EGTA disodium, its significance in preparing biological buffers, and detailed methodologies for its application in experimental settings.

The Significance of pKa in EGTA's Function as a Calcium Buffer

The effectiveness of EGTA as a calcium buffer is intrinsically linked to its acid dissociation constants (pKa values). These values determine the pH range over which EGTA can effectively bind to calcium ions. EGTA has four carboxylic acid groups and two amine groups, resulting in multiple pKa values. The pKa for the binding of calcium ions by the fully deprotonated (tetrabasic) form of EGTA is approximately 11.00.[3][4] However, in biological systems, which typically have a physiological pH of around 7, the apparent pKa for calcium binding is more relevant and is cited to be approximately 6.91.[3][4]

The precise control of free calcium concentration is paramount in mimicking the intracellular environment, where calcium levels are tightly regulated and are typically much lower than magnesium concentrations.[1][3] EGTA's high selectivity for Ca2+ over Mg2+ makes it an ideal buffer for such applications.[1] The apparent dissociation constant (Kd) for calcium at physiological pH (7.4) is in the nanomolar range, approximately 60.5 nM, while its affinity for magnesium is significantly lower, with a Kd in the millimolar range (1-10 mM).[5]

Factors Influencing EGTA's Apparent pKa

The apparent pKa and, consequently, the calcium binding affinity of EGTA are influenced by several factors, including temperature and ionic strength. Understanding these dependencies is crucial for preparing accurate and reliable calcium buffers for specific experimental conditions.

Temperature: Increasing the temperature generally leads to an increase in the apparent calcium association constant (K'Ca) of EGTA.[6][7] This relationship can be described by the van't Hoff isochore.[6][8]

Ionic Strength: An increase in ionic strength typically results in a decrease in the apparent calcium association constant of EGTA.[6][7] This effect can be corrected for using the Debye-Hückel limiting law.[6]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound, providing a quick reference for researchers.

PropertyValueReference
Molecular FormulaC14H22N2Na2O10[9]
Molecular Weight424.31 g/mol [9]
pKa (tetrabasic form, for Ca2+ binding)~11.00[3][4]
Apparent pKa (at pH 7)~6.91[3][4]
Apparent Kd for Ca2+ (at pH 7.4)~60.5 nM[5]
Apparent Kd for Mg2+1-10 mM[5]
ConditionEffect on Apparent Ca2+ Affinity (K'Ca)Reference
Increasing TemperatureIncreases[6][7]
Increasing Ionic StrengthDecreases[6][7]

Experimental Protocols

Determination of EGTA pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of substances like EGTA.[9][10][11][12]

Materials:

  • This compound salt

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Deionized water

Procedure:

  • Solution Preparation: Prepare a solution of EGTA of known concentration (e.g., 1 mM) in deionized water.[9][10]

  • Ionic Strength Adjustment: Add KCl to the EGTA solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[9]

  • Initial pH Adjustment: Acidify the EGTA solution to a low pH (e.g., pH 1.8-2.0) using the standardized HCl solution.[9][10]

  • Titration: Titrate the acidified EGTA solution with the standardized NaOH solution, adding the titrant in small, precise increments.[9][10]

  • Data Recording: Record the pH of the solution after each addition of NaOH, ensuring the reading has stabilized.[9]

  • Endpoint Determination: Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).[10]

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The inflection points on the curve correspond to the pKa values of EGTA.

G Workflow for pKa Determination of EGTA cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_egta Prepare EGTA Solution prep_ionic Adjust Ionic Strength prep_egta->prep_ionic prep_ph Acidify Solution prep_ionic->prep_ph titrate Titrate with NaOH prep_ph->titrate record Record pH titrate->record after each addition record->titrate plot Plot Titration Curve record->plot pka Determine pKa Values plot->pka

Workflow for pKa Determination of EGTA
Preparation of EGTA-Calcium Buffer Solutions

Accurate preparation of EGTA-calcium buffers is crucial for experiments investigating calcium-dependent processes.

Materials:

  • This compound salt

  • Calcium Chloride (CaCl2) standard solution

  • Buffer components (e.g., HEPES, KCl)

  • Deionized water

  • pH meter

Procedure:

  • Stock Solutions: Prepare concentrated stock solutions of EGTA and CaCl2. It is recommended to prepare a stock solution of 0.5 M EGTA by dissolving it in water and adjusting the pH to 7.0-8.0 with NaOH, as EGTA has low solubility at acidic to neutral pH.[13][14]

  • Buffer Composition: Determine the desired final concentrations of all buffer components, including the total EGTA concentration, and the desired free calcium concentration.

  • Calculation: Use a suitable calculator or software to determine the precise amounts of the EGTA and CaCl2 stock solutions needed to achieve the target free calcium concentration at the desired pH, temperature, and ionic strength. This calculation must take into account the apparent association constant of EGTA under the specific experimental conditions.

  • Mixing: In a clean vessel, combine the calculated volumes of the buffer components, EGTA stock, and deionized water.

  • Calcium Addition: Add the calculated volume of the CaCl2 stock solution.

  • pH Adjustment: Adjust the final pH of the buffer solution to the desired value.

  • Final Volume: Bring the solution to the final desired volume with deionized water.

Relevance in Biological Buffers and Signaling Pathways

EGTA is an indispensable tool for studying a wide range of biological phenomena that are regulated by calcium. Its ability to buffer calcium ions allows researchers to control this critical second messenger and dissect its role in various signaling pathways.

Applications in Research:
  • Cell Culture: EGTA can be added to cell culture media to chelate contaminating calcium ions, which helps maintain cell viability and allows for the study of calcium-dependent signaling pathways.[1]

  • Enzyme Assays: In enzymatic assays where calcium may act as a cofactor or an inhibitor, EGTA is used to remove free calcium, enabling the study of the enzyme's activity in a calcium-free environment.[1]

  • Neuroscience: EGTA is used in electrophysiology studies to prevent calcium-dependent inactivation of voltage-gated calcium channels and to investigate the role of calcium in neurotransmitter release.[1]

  • Protein Purification: In techniques like tandem affinity purification, EGTA is used in the elution buffer to release calcium-binding proteins from their affinity matrix.[1]

Investigating Calcium Signaling Pathways

A common experimental approach to investigate the role of extracellular calcium in a signaling pathway involves stimulating cells in the presence and absence of free extracellular calcium, which can be controlled using EGTA.

Example Experimental Workflow:

  • Cell Culture: Culture cells of interest to an appropriate confluency.

  • Baseline Measurement: Measure the baseline intracellular calcium concentration or a downstream signaling event in a standard physiological buffer.

  • Calcium Depletion: Incubate the cells in a calcium-free buffer containing EGTA to chelate any residual calcium.

  • Stimulation: Stimulate the cells with an agonist of interest in the continued presence of the calcium-free EGTA buffer.

  • Measurement: Measure the intracellular calcium response or the downstream signaling event.

  • Calcium Restoration: Reintroduce a buffer containing a known concentration of calcium and measure the response.

  • Analysis: Compare the cellular responses in the presence and absence of extracellular calcium to determine the role of calcium influx in the signaling pathway.

G Investigating Calcium-Dependent Signaling with EGTA cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture Cells baseline Measure Baseline Response cell_culture->baseline ca_free Incubate in Ca2+-free Buffer + EGTA baseline->ca_free stimulate Stimulate with Agonist ca_free->stimulate measure_response Measure Cellular Response stimulate->measure_response ca_restore Restore Extracellular Ca2+ measure_response->ca_restore analyze Analyze Data measure_response->analyze ca_restore->measure_response Re-measure

Investigating Calcium-Dependent Signaling with EGTA
Representative Signaling Pathway: Gq-PLC-IP3-Ca2+ Pathway

EGTA is often used to dissect the components of the Gq-coupled receptor signaling pathway. Activation of a Gq-coupled receptor leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial release can be studied in the absence of extracellular calcium by using an EGTA-containing buffer. Subsequent addition of calcium to the extracellular medium allows for the investigation of store-operated calcium entry (SOCE), a process triggered by the depletion of intracellular calcium stores.

G Gq-PLC-IP3-Ca2+ Signaling Pathway and EGTA Intervention cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol agonist Agonist receptor Gq-coupled Receptor agonist->receptor gq Gq Protein receptor->gq plc PLC gq->plc pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 egta EGTA ca_channel Ca2+ Channel (SOCE) egta->ca_channel blocks influx ip3r IP3 Receptor ca_store Ca2+ Store ip3r->ca_store opens ca_store->ca_channel activates (depletion) ca_cytosol [Ca2+]i Increase ca_store->ca_cytosol release ip3->ip3r downstream Downstream Effects ca_cytosol->downstream

Gq-PLC-IP3-Ca2+ Signaling and EGTA

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. A thorough understanding of its pKa values and the factors that influence them is essential for the preparation of accurate and effective calcium buffers. By carefully controlling the concentration of free calcium, EGTA enables the precise investigation of a multitude of calcium-dependent cellular processes, contributing significantly to advancements in both basic research and drug development.

References

EGTA Disodium: A Technical Guide to its Effect on Divalent Cation Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a powerful and highly selective chelating agent, indispensable in a multitude of research and development applications.[1][2] Its unique affinity for calcium ions (Ca²⁺) over other divalent cations, particularly magnesium (Mg²⁺), makes it an invaluable tool for meticulously controlling cation concentrations in experimental systems.[1][3][4] This technical guide provides an in-depth overview of the effects of EGTA disodium on divalent cation concentrations, complete with quantitative data, detailed experimental protocols, and visualizations of its application in biological systems.

Core Principles of EGTA Chelation

EGTA, an aminopolycarboxylic acid, sequesters divalent cations by forming stable, water-soluble complexes.[3][4] This action effectively reduces the concentration of free, biologically active ions in a solution. The key to EGTA's utility lies in its selectivity. While related to the broader-spectrum chelator EDTA, EGTA's molecular structure confers a significantly higher affinity for calcium ions.[3][4][5] This selectivity is crucial in biological systems, where magnesium ions are typically present at concentrations at least a thousand times higher than calcium ions.[3][6][7] EGTA allows for the precise buffering of Ca²⁺ without significantly disturbing the physiological levels of Mg²⁺.

Quantitative Analysis of Divalent Cation Chelation

The efficacy and selectivity of a chelating agent are quantified by its stability constants (Log K) or dissociation constants (Kd). A higher Log K value or a lower Kd value indicates a stronger binding affinity. The data below summarizes the binding properties of EGTA with key divalent cations.

Table 1: Comparative Affinity of EGTA for Divalent Cations

Chelating Agent Divalent Cation Log K Dissociation Constant (Kd) pH Condition
EGTA Ca²⁺ ~11.0[3][7][8] 60.5 nM[9][10] pH 7.4[9][10]
Mg²⁺ ~5.2[8] 1-10 mM[9][10] Physiological pH[9][10]
Mn²⁺ ~12.3 Not specified Not specified
Zn²⁺ ~12.7 Not specified Not specified
EDTA Ca²⁺ ~10.6[8] Not specified Not specified

| | Mg²⁺ | ~8.7[8][11] | Not specified | Not specified |

Note: The apparent binding affinity of EGTA is highly dependent on pH. At pH 7, the apparent pKa for calcium binding is 6.91, although the absolute pKa is 11.00.[3][7]

Applications in Research and Drug Development

EGTA's precise control over calcium levels is leveraged in numerous applications:

  • Cell Culture: Added to media to chelate contaminating Ca²⁺, which helps maintain cell viability and allows for the study of calcium-dependent signaling pathways.[1][6]

  • Enzymatic Assays: Used to remove Ca²⁺ from reaction buffers, enabling the study of calcium's role as a cofactor in enzyme activation and kinetics.[6][8]

  • Protein Purification: Employed in elution buffers, such as in Tandem Affinity Purification (TAP), to dissociate proteins from calmodulin beads by chelating Ca²⁺.[3][7]

  • Electrophysiology: Added to solutions to prevent the calcium-dependent inactivation of voltage-gated calcium channels, thereby improving the accuracy of measurements.[6]

  • Lysis Buffers: Included to inhibit calcium-dependent nucleases and proteases, preventing the degradation of DNA, RNA, and proteins during extraction.[6][12]

Experimental Protocols

Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

Objective: To prepare a concentrated, pH-adjusted stock solution of EGTA for use in various buffers and media.

Materials:

  • EGTA (free acid, M.W. = 380.35 g/mol )

  • Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • High-purity water (e.g., Milli-Q or deionized)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Sterile filter unit (0.22 µm)

Methodology:

  • Weigh out 190.17 g of EGTA free acid.

  • Add the EGTA to a beaker containing ~400 mL of high-purity water.

  • Place the beaker on a stir plate and add a stir bar. EGTA will not dissolve at this stage.

  • Slowly add NaOH solution while monitoring the pH. The EGTA will begin to dissolve as the pH approaches 8.0.

  • Carefully titrate with NaOH until the pH reaches 8.0. All of the EGTA should be in solution at this point.

  • Transfer the solution to a 1 L graduated cylinder and add high-purity water to a final volume of 1 L.

  • Verify the final pH and adjust if necessary.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter unit.

  • Store the 0.5 M EGTA stock solution in aliquots at -20°C.

Preparation of a Calcium-Buffered Solution

Objective: To create a solution with a defined free Ca²⁺ concentration using EGTA. This is common for calibrating fluorescent calcium indicators.[13]

Materials:

  • 0.5 M EGTA stock solution (pH 8.0)

  • 1 M CaCl₂ stock solution

  • Buffer of choice (e.g., HEPES, MOPS)

  • Potassium Chloride (KCl)

  • High-purity water

  • Software or spreadsheet for calculating binding equilibria (e.g., MaxChel)

Methodology:

  • Define Buffer Conditions: Determine the final desired pH, ionic strength, and temperature of the experimental buffer, as these all affect the apparent dissociation constant (Kd) of EGTA for Ca²⁺. For this example, we will aim for a buffer at pH 7.2 with 100 mM KCl.

  • Calculate Total EGTA and CaCl₂: Use a calcium buffer calculator. Input the desired free [Ca²⁺], the pH, temperature, ionic strength, and the total [EGTA] (typically 1-10 mM). The calculator will provide the required total [CaCl₂].

  • Prepare the Buffer: a. To a beaker, add the appropriate amount of high-purity water. b. Add the buffering agent (e.g., 10 mM HEPES), KCl (100 mM), and other components of your buffer. c. Adjust the pH to the desired value (e.g., 7.2). d. Add the calculated volume of the 0.5 M EGTA stock solution. e. Add the calculated volume of the 1 M CaCl₂ stock solution. f. Bring the solution to the final volume with high-purity water.

  • Verification (Optional): The free Ca²⁺ concentration can be verified using a fluorescent calcium indicator and a spectrofluorometer by comparing the fluorescence of the buffer to standards.

Visualizing EGTA's Role in Cellular Signaling and Experiments

Calcium-Dependent Signaling Pathway

Many intracellular signaling cascades are initiated by a rise in cytosolic Ca²⁺, which can originate from either the extracellular space or internal stores like the endoplasmic reticulum. EGTA is used to chelate extracellular Ca²⁺, helping researchers determine the source of the calcium signal.

G cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) Ca_ext Ca²⁺ Channel Ca²⁺ Channel Ca_ext->Channel PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 3. Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R 4. Binding PKC Protein Kinase C (PKC) DAG->PKC Target Downstream Targets (e.g., Kinases, Phosphatases) PKC->Target CaM Calmodulin (CaM) CaM_active Active Ca²⁺-CaM Complex CaM->CaM_active CaM_active->Target 7. Modulation Receptor GPCR / RTK Receptor->PLC 2. Activation Channel->CaM Influx Ca_int Ca²⁺ Store Ca_int->CaM 6. Binding IP3R->Ca_int 5. Ca²⁺ Release Ligand Ligand Ligand->Receptor 1. Binding EGTA EGTA EGTA->Ca_ext

Caption: EGTA's role in a generic Ca²⁺ signaling pathway.

Experimental Workflow: Differentiating Ca²⁺ Sources

This workflow illustrates how EGTA is used to distinguish between Ca²⁺ influx from the extracellular environment and Ca²⁺ release from intracellular stores.

G start Start: Load cells with a Ca²⁺ indicator (e.g., Fura-2) condition1 Condition 1: Normal Ca²⁺ Buffer start->condition1 condition2 Condition 2: Wash and incubate in Ca²⁺-free + EGTA Buffer start->condition2 stimulate1 Stimulate cells with agonist condition1->stimulate1 measure1 Measure [Ca²⁺]i change (Initial peak + plateau) stimulate1->measure1 analysis Analysis: Compare responses measure1->analysis stimulate2 Stimulate cells with agonist condition2->stimulate2 measure2 Measure [Ca²⁺]i change (Transient peak only) stimulate2->measure2 measure2->analysis conclusion Conclusion: Peak in EGTA = Intracellular Release Plateau loss = Extracellular Influx analysis->conclusion

Caption: Workflow to dissect intracellular vs. extracellular Ca²⁺.

Conclusion

This compound is a cornerstone reagent for any research involving divalent cations, particularly calcium. Its high selectivity for Ca²⁺ over Mg²⁺ provides an unparalleled ability to probe the intricate roles of calcium in biological processes, from intracellular signaling to enzyme function. By understanding its binding characteristics and employing carefully designed experimental protocols, researchers can effectively modulate cation concentrations to gain precise insights into complex biological systems.

References

Solubility and Stability of EGTA Disodium in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the solubility and stability of EGTA disodium (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt) in aqueous solutions. A thorough understanding of these properties is fundamental for the correct preparation, storage, and application of EGTA as a selective calcium chelator in research, diagnostics, and pharmaceutical development.

Solubility of this compound

The dissolution of this compound salt in water is critically dependent on pH. In its acidic or neutral form, the molecule is poorly soluble. To achieve complete dissolution, especially for preparing concentrated stock solutions, the pH must be raised to approximately 8.0 using a base such as sodium hydroxide (NaOH). As the carboxylic acid groups become deprotonated with increasing pH, the molecule becomes ionized and readily dissolves.

Data Presentation: Quantitative Solubility
ParameterValueConditions & Notes
Solubility 186 mg/mL (0.5 M)pH must be adjusted to ~8.0 for complete solubilization.
Solubility 100 g/LAt 20 °C.
pH of 5% Solution 4.0 - 5.5In water, before pH adjustment.[1]
Experimental Protocols: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

This protocol details the standard laboratory procedure for preparing a 0.5 M stock solution of this compound salt.

dot

G cluster_workflow Workflow: Preparing 0.5M EGTA Solution (pH 8.0) A Weigh 190.1g of this compound Salt Dihydrate B Add ~700-800 mL of Deionized Water A->B C Stir Vigorously on a Magnetic Plate (Solution will be cloudy) B->C D Monitor pH Continuously C->D E Add NaOH Pellets or 10N NaOH Dropwise D->E pH < 8.0 F Continue Stirring and Adding NaOH until Solution Clears and pH reaches 8.0 D->F pH ≈ 8.0 E->D G Adjust Final Volume to 1 L with Deionized Water F->G H Sterilize via Autoclave or 0.22µm Filtration G->H

Caption: A stepwise workflow for the preparation of a 0.5M EGTA solution.

Methodology:

  • Weighing: Weigh 190.1 g of this compound salt dihydrate (MW: 380.2 g/mol , for a 0.5 M solution in 1 L).

  • Initial Mixing: Add the powder to a beaker containing approximately 700-800 mL of high-purity, deionized water.[2][3]

  • Suspension: Place a magnetic stir bar in the beaker and begin stirring vigorously. The EGTA salt will not dissolve at this stage and will form a cloudy suspension.[2]

  • pH Adjustment: While stirring, slowly add sodium hydroxide (NaOH) to the suspension. This can be done using solid pellets or a concentrated (e.g., 10 M) NaOH solution.[3] Use a calibrated pH meter to monitor the pH of the solution.

  • Dissolution: As the pH of the solution approaches 8.0, the this compound salt will begin to dissolve.[2][4] Continue to add NaOH slowly until the pH is stable at 8.0 and the solution is completely clear.

  • Final Volume: Once dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilization: For biological applications, sterilize the solution by autoclaving on a liquid cycle or by passing it through a 0.22 µm sterile filter.[3][5]

Stability of this compound Aqueous Solutions

EGTA is a chemically stable molecule.[6] Once prepared, aqueous solutions of this compound are stable for extended periods when stored correctly. The primary factors that can influence long-term stability are microbial contamination and, to a lesser extent, slow chemical degradation pathways like hydrolysis.

Data Presentation: Stability and Storage
ParameterStorage ConditionsShelf Life & Notes
Solid Form 15–30°C, in a tightly sealed container.[7][8]Up to 5 years. The compound is hygroscopic and should be protected from moisture.[7]
Stock Solution (0.5M, pH 8.0) Room Temperature (15–25°C).[5][8]Stable for up to 6 months.
Stock Solution (0.5M, pH 8.0) Refrigerated (4°C).Recommended for preventing microbial growth, especially if not sterilized.
Working Dilutions Refrigerated (4°C).It is best practice to prepare fresh, but they can be stored for approximately one month.[9]
Experimental Protocols: Assessing Solution Stability via Calcium Chelation Assay

The stability of an EGTA solution can be determined by quantifying its capacity to chelate calcium over time. A decrease in this capacity indicates degradation of the active molecule.

dot

G cluster_workflow Logical Flow: Stability Assessment of EGTA Solution A Prepare EGTA Solution and Store under Test Conditions (e.g., 4°C, 25°C) B Time Point Zero (T=0): Titrate aliquot with standardized CaCl₂ solution to determine initial active concentration A->B C Subsequent Time Points (T=x): Repeat titration with new aliquots A->C D Monitor for a color change (indicator) or potential change (Ca²⁺-selective electrode) B->D C->D E Calculate Active EGTA Concentration at each time point D->E F Plot Concentration vs. Time E->F G Determine Degradation Rate and Shelf-Life F->G

Caption: A logical diagram for an experimental protocol to assess EGTA stability.

Methodology:

  • Sample Preparation: Prepare a batch of 0.5 M EGTA, pH 8.0 solution. Divide it into several sterile, sealed aliquots.

  • Initial Measurement (Time = 0): Use one aliquot immediately. Dilute a precise volume of the EGTA solution into a buffer of known pH. Titrate this sample with a high-precision, standardized solution of calcium chloride (CaCl₂). The endpoint can be detected potentiometrically with a calcium-ion selective electrode or visually with a suitable metallochromic indicator (e.g., Murexide).

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove an aliquot from storage.

  • Repeat Titration: Allow the aliquot to equilibrate to room temperature and repeat the exact titration procedure performed at Time = 0.

  • Data Analysis: Calculate the concentration of active EGTA at each time point based on the volume of CaCl₂ titrant required to reach the endpoint. A statistically significant decrease in the calculated concentration over time indicates degradation. The results can be used to establish a shelf-life under the tested storage conditions.

Signaling Pathway: Mechanism of Chelation

EGTA is a hexadentate ligand that effectively sequesters divalent metal cations. Its utility in biological and pharmaceutical systems stems from its high selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). This allows for the specific buffering of calcium without significantly disturbing the concentration of magnesium, which is crucial for the activity of many enzymes, such as polymerases and kinases. This selective binding prevents metal ions from catalyzing degradation reactions or participating in unwanted enzymatic activities.[10]

dot

G cluster_chelation EGTA's Selective Chelation Pathway EGTA Free EGTA Mg Free Mg²⁺ EGTA->Mg Low Affinity (log K ≈ 5.2) EGTACa Stable EGTA-Ca²⁺ Complex EGTA->EGTACa High Affinity (log K ≈ 11.0) Ca Free Ca²⁺ Ca->EGTACa Cellular_Process Ca²⁺-Dependent Signaling/Degradation Ca->Cellular_Process Inhibited

Caption: EGTA selectively binds free calcium, forming a stable complex.

References

An In-depth Technical Guide to EGTA Disodium for Studying Calcium-Dependent Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of EGTA disodium, a crucial tool for investigating the multifaceted roles of calcium in cellular physiology and pathophysiology. From its fundamental chemical properties to its practical application in sophisticated experimental designs, this document serves as a detailed resource for professionals in life sciences.

Core Concepts: Understanding this compound

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is an aminopolycarboxylic acid that functions as a high-affinity chelating agent for calcium ions (Ca²⁺). The disodium salt of EGTA is commonly used in biological research due to its solubility in aqueous solutions.

Mechanism of Action

EGTA selectively binds to calcium ions, effectively reducing their free concentration in a solution. This chelation is achieved through the coordination of the calcium ion by the four carboxylate groups and two nitrogen atoms within the EGTA molecule. This creates a stable, cage-like structure around the Ca²⁺ ion, sequestering it from the surrounding environment.[1] A key feature of EGTA is its significantly higher affinity for Ca²⁺ compared to magnesium ions (Mg²⁺), which is crucial for studying calcium-specific processes in a cellular context where Mg²⁺ is typically present at much higher concentrations.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₂₂N₂Na₂O₁₀
Molecular Weight 424.31 g/mol [3]
CAS Number 31571-71-8[1]
Appearance White crystalline solid
Solubility Soluble in water
Storage Store in a cool, dry place between 15°C to 30°C (59°F to 86°F), protected from moisture and light.[4]

Quantitative Data on this compound

The efficacy of EGTA as a calcium chelator is highly dependent on experimental conditions. The following tables summarize key quantitative data to guide experimental design.

Ion Binding Affinity
IonDissociation Constant (Kd)Conditions
Ca²⁺ ~60.5 nM - 150 nM[1][5][6]Physiological pH (~7.2-7.4)
Mg²⁺ 1-10 mM[1][5]
Mn²⁺ Lower affinity than Ca²⁺[2]
Zn²⁺ Lower affinity than Ca²⁺[2]
pH Dependence of Calcium Binding

The affinity of EGTA for calcium is highly pH-dependent.[1] The apparent pKa for calcium binding shifts significantly with changes in pH.

pHApparent pKa (for Ca²⁺ binding)
~11.0 11.00 (tetrabasic EGTA)[2][7]
7.0 6.91[2][7]
6.8 Apparent Binding Constant (KE app) = 6.3 x 10⁵ M⁻¹[8]
Influence of Temperature and Ionic Strength

Temperature and ionic strength can modulate the apparent calcium affinity of EGTA.

ParameterEffect on Apparent Ca²⁺ Affinity (K'Ca)
Increasing Temperature (1°C to 36°C) Increase[9]
Increasing Ionic Strength (0.104 M to 0.304 M) Reduction[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of EGTA in research. The following sections provide step-by-step protocols for key experiments.

Preparation of EGTA-Calcium Buffer Solutions

Accurate preparation of EGTA-Ca²⁺ buffers is fundamental for controlling free calcium concentrations.

Objective: To prepare a set of solutions with defined free Ca²⁺ concentrations.

Materials:

  • EGTA (high purity)

  • CaCl₂ standard solution (e.g., 1 M)

  • Buffer (e.g., HEPES, MOPS)

  • KOH or NaOH to adjust pH

  • Deionized water

  • pH meter

  • Calcium-sensitive electrode (for precise measurement) or software for calculation.

Protocol:

  • Prepare a Stock Solution of EGTA:

    • Dissolve a known amount of EGTA in deionized water.

    • Adjust the pH to ~7.0-7.5 with KOH or NaOH to ensure complete dissolution.

    • Bring the solution to the final desired volume. A typical stock concentration is 100 mM.

  • Prepare a Stock Solution of CaEGTA:

    • To a known volume of the EGTA stock solution, add an equimolar amount of CaCl₂ standard solution.

    • This will create a solution where theoretically all EGTA is bound to Ca²⁺.

  • Create Buffer Solutions with Defined Free Ca²⁺:

    • Mix the EGTA stock and CaEGTA stock solutions in different ratios to achieve the desired free Ca²⁺ concentrations. The free Ca²⁺ can be calculated using specialized software or based on the known apparent dissociation constant (Kapp) under the specific experimental conditions (pH, temperature, ionic strength).

    • It is highly recommended to experimentally verify the free Ca²⁺ concentration using a calcium-sensitive electrode for accuracy.[4][10][11]

Logical Flow for Preparing EGTA-Calcium Buffers:

G cluster_stocks Stock Solution Preparation cluster_mixing Buffer Preparation cluster_validation Validation EGTA_stock Prepare EGTA Stock (e.g., 100 mM) Mix Mix EGTA and CaEGTA stocks in defined ratios EGTA_stock->Mix CaEGTA_stock Prepare CaEGTA Stock (e.g., 100 mM) CaEGTA_stock->Mix Adjust Adjust pH and ionic strength Mix->Adjust Calculate Calculate free [Ca²⁺] Adjust->Calculate Measure Measure free [Ca²⁺] with Ca²⁺-sensitive electrode Calculate->Measure Optional but recommended

Caption: Workflow for preparing EGTA-calcium buffer solutions.

Intracellular Calcium Measurement using Fura-2 AM with EGTA for Calibration

Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium. EGTA is essential for the calibration of the fluorescent signal.

Objective: To measure intracellular Ca²⁺ concentration and calibrate the signal using EGTA.

Materials:

  • Cells cultured on coverslips or in 96-well plates

  • Fura-2 AM

  • Pluronic F-127 (optional, aids in dye solubilization)

  • HEPES-buffered saline (HBS)

  • Ionomycin (a calcium ionophore)

  • EGTA solution (e.g., 10 mM in Ca²⁺-free HBS)

  • High calcium solution (e.g., 10 mM CaCl₂ in HBS)

  • Fluorescence microscope or plate reader with 340/380 nm excitation and ~510 nm emission capabilities.

Protocol:

  • Cell Loading with Fura-2 AM:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) in HBS. Pluronic F-127 (0.02%) can be included to improve dye loading.

    • Incubate cells with the loading solution at 37°C for 30-60 minutes.[12][13]

    • Wash the cells with HBS to remove extracellular dye.

  • Fluorescence Measurement:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Record the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

  • Calibration:

    • Rmax (Maximum Fluorescence Ratio): At the end of the experiment, add ionomycin (e.g., 5-10 µM) to the cells in the presence of a high calcium solution to saturate the Fura-2 with Ca²⁺. Record the F340/F380 ratio.

    • Rmin (Minimum Fluorescence Ratio): After obtaining Rmax, chelate all the calcium by adding a high concentration of EGTA (e.g., 10 mM) to the same cells. This will give the F340/F380 ratio in the absence of Ca²⁺.[14]

    • The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺, and Sf2 and Sb2 are calibration constants.

G Start Start: Cells in culture Load Load cells with Fura-2 AM Start->Load Wash Wash to remove extracellular dye Load->Wash Measure Measure baseline F340/F380 ratio Wash->Measure Stimulate Apply experimental stimulus Measure->Stimulate Record Record changes in F340/F380 ratio Stimulate->Record Calibrate Calibration Record->Calibrate Rmax Add Ionomycin + high Ca²⁺ for Rmax Calibrate->Rmax Rmin Add EGTA for Rmin Calibrate->Rmin Calculate Calculate [Ca²⁺]i Rmax->Calculate Rmin->Calculate

Caption: EGTA's role in modulating calcium-dependent enzyme activation.

Applications in Studying Cellular Processes

EGTA is a versatile tool for dissecting the role of calcium in a wide array of cellular functions.

Neurotransmitter Release

Calcium influx into the presynaptic terminal is the primary trigger for neurotransmitter release. EGTA can be used to probe the spatial and temporal dynamics of this process.

  • Experimental Approach: By introducing EGTA into the presynaptic terminal via a patch pipette, researchers can buffer the intracellular Ca²⁺ concentration. The slow binding kinetics of EGTA make it particularly useful for distinguishing between different modes of synaptic vesicle fusion. If neurotransmitter release is sensitive to EGTA, it suggests that the calcium source is located at some distance from the release machinery. Conversely, resistance to EGTA can indicate a tight coupling between Ca²⁺ channels and synaptic vesicles. [15][16]

Muscle Contraction

Muscle contraction is initiated by the binding of Ca²⁺ to troponin in skeletal and cardiac muscle, and to calmodulin in smooth muscle.

  • Experimental Approach: In studies with isolated muscle fibers, the bathing solution can be replaced with a Ca²⁺-free solution containing EGTA to chelate any residual extracellular calcium. [17]This allows for the investigation of the contribution of extracellular Ca²⁺ influx versus Ca²⁺ release from the sarcoplasmic reticulum to muscle contraction. In permeabilized muscle fibers, EGTA-Ca²⁺ buffers are used to precisely control the intracellular Ca²⁺ concentration and study the force-calcium relationship. [18]

Cell Adhesion and Motility

Calcium signaling is integral to the regulation of cell adhesion molecules and the cytoskeletal dynamics that drive cell migration.

  • Experimental Approach: Adding EGTA to the cell culture medium chelates extracellular Ca²⁺, which can disrupt the function of calcium-dependent adhesion molecules like cadherins. This can be used to study the role of cell-cell and cell-matrix adhesion in various biological processes.

Conclusion

This compound remains an indispensable tool in the arsenal of researchers studying calcium-dependent cellular processes. Its high selectivity for calcium over magnesium, coupled with its well-characterized binding properties, allows for the precise manipulation of calcium concentrations in a variety of experimental systems. A thorough understanding of its properties, including its pH and temperature sensitivity, and the application of meticulous experimental protocols, are paramount for obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in advancing our understanding of the critical role of calcium in health and disease.

References

EGTA in Molecular Biology: A Foundational Guide to Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the foundational principles of using Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) in molecular biology. We will delve into its core mechanism of action, quantitative parameters, and key applications, providing detailed experimental protocols and visual aids to support your research endeavors.

Introduction to EGTA

EGTA is an aminopolycarboxylic acid that functions as a chelating agent.[1] Its defining characteristic is its high selectivity for calcium ions (Ca²⁺).[2][3] Structurally similar to the more commonly known EDTA, EGTA's unique spatial arrangement of its binding sites—four carboxylate and two amine groups—confers a significantly higher affinity for calcium over other divalent cations, particularly magnesium (Mg²⁺).[1][4] This selectivity makes EGTA an indispensable tool in biological systems where magnesium concentrations are typically a thousand-fold higher than calcium.[5][6]

EGTA is typically a white crystalline powder, soluble in alcohol-based solvents and aqueous buffers with appropriate pH adjustment.[2] Its ability to form stable, soluble complexes with calcium allows researchers to effectively buffer, sequester, or remove free Ca²⁺ from a solution, thereby enabling the study of calcium's role in a vast array of biological processes.[2][4]

Mechanism of Action: Selective Calcium Chelation

Chelation is the process of forming a stable, ring-like complex between a chelating agent and a metal ion.[5] EGTA acts as a hexadentate ligand, meaning it can form six bonds with a single metal ion, effectively enveloping it in a cage-like structure.[1][7] This process sequesters the metal ion, preventing it from interacting with other molecules.[8]

The key to EGTA's utility is its pronounced preference for Ca²⁺ over Mg²⁺. The specific structure of EGTA is better suited to the ionic radius and coordination geometry of Ca²⁺. This allows for the precise control of calcium levels without significantly disturbing the concentration of other essential divalent cations like Mg²⁺, which is a critical cofactor for many enzymes, including DNA polymerases.[4][6]

EGTA_Chelation cluster_0 Before Chelation cluster_1 After Chelation EGTA EGTA Ethylene Glycol Tetraacetic Acid Complex EGTA-Ca²⁺ Complex Sequestered Calcium EGTA->Complex Binds Strongly Mg_ion Mg²⁺ (Low Affinity) EGTA->Mg_ion Binds Weakly Ca_ion Ca²⁺ Ca_ion->Complex

Caption: Mechanism of selective Ca²⁺ chelation by EGTA.

Quantitative Data

The effectiveness and selectivity of EGTA are defined by its binding affinities (dissociation constants) and pH dependence. Understanding these parameters is crucial for designing experiments.

ParameterIonValuepH ConditionNotes
Dissociation Constant (Kd) Ca²⁺~60.5 nM7.4Indicates very high affinity for calcium.[9]
Mg²⁺1 - 10 mM7.4Indicates very low affinity for magnesium.[9]
pKa (for Ca²⁺ binding) Ca²⁺11.00-Absolute binding affinity of tetrabasic EGTA.[5][10]
Apparent pKa (at pH 7) Ca²⁺6.917.0The effective binding affinity at neutral pH.[5][10]
Typical Working Concentration -0.1 - 10 mMVariesDependent on the specific application and goal (e.g., buffering vs. complete sequestration).[11][12]

Key Applications in Molecular Biology

EGTA's precise control over calcium levels is leveraged in numerous molecular biology techniques.

Enzyme Assays

Many enzymes are either activated or inhibited by calcium. EGTA is used to:

  • Establish a calcium-free baseline: By adding EGTA, researchers can measure enzyme activity in the absence of Ca²⁺ to confirm calcium dependency.[2]

  • Study enzyme kinetics: Create calcium buffers with precisely defined free Ca²⁺ concentrations to study the dose-dependent effect of calcium on enzyme activity.[2]

  • Inhibit competing enzymes: For example, when assaying for Ca²⁺-ATPase activity, EGTA can be used to inhibit Mg²⁺-ATPase activity.[13]

Nucleic Acid and Protein Preparation

Calcium can activate degradative enzymes like DNases and some proteases.

  • Lysis Buffers: EGTA is frequently included in lysis buffers to chelate extracellular and intracellular Ca²⁺, thereby inactivating Ca²⁺-dependent nucleases and proteases and protecting the integrity of DNA, RNA, and proteins.[6][14]

Polymerase Chain Reaction (PCR)

While Mg²⁺ is essential for DNA polymerase activity, other divalent cations like Ca²⁺ can be inhibitory.

  • Preventing Inhibition: EGTA can be added to PCR master mixes to chelate contaminating Ca²⁺ ions from samples or reagents, which can otherwise inhibit the reaction.[15]

  • Reducing Non-Specific Amplification: By selectively removing inhibitory ions without significantly affecting the essential Mg²⁺ concentration, EGTA can help improve PCR specificity and yield.[15]

Cell Biology and Signaling

Calcium is a ubiquitous second messenger in cellular signaling. EGTA is used to manipulate extracellular calcium levels to study:

  • Signal Transduction: By chelating extracellular calcium, researchers can investigate which cellular responses are dependent on Ca²⁺ influx from the outside versus release from internal stores.[16]

  • Apoptosis: Chelation of extracellular calcium with EGTA has been shown to induce apoptosis in certain cell types, making it a tool to study programmed cell death pathways.[11][12]

  • Cell Adhesion: Calcium is required for the function of cell adhesion molecules like cadherins. EGTA can be used to disrupt these interactions.

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Ca_Channel Ca²⁺ Channel Receptor->Ca_Channel Intracellular_Ca Intracellular Ca²⁺ (Influx) Ca_Channel->Intracellular_Ca opens Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Intracellular_Ca influx Ca_Dependent_Enzyme Ca²⁺-Dependent Enzyme Intracellular_Ca->Ca_Dependent_Enzyme activates Cellular_Response Cellular Response Ca_Dependent_Enzyme->Cellular_Response leads to EGTA EGTA EGTA->Extracellular_Ca chelates

Caption: EGTA blocks Ca²⁺ influx, inhibiting a signaling pathway.
Protein Purification

EGTA is used in specific protein purification techniques.

  • Tandem Affinity Purification (TAP): In protocols where proteins are fused to a calmodulin-binding peptide, EGTA is used in the elution buffer. It chelates the Ca²⁺ required for the calmodulin-peptide interaction, causing the release of the target protein from the calmodulin affinity resin.[5][10]

Experimental Protocols

Preparation of 0.5 M EGTA Stock Solution (pH 8.0)

EGTA powder is not readily soluble in water at neutral pH. Raising the pH with a strong base is required for dissolution.

Materials:

  • EGTA (MW: 380.35 g/mol )

  • Solid NaOH pellets or 10 M NaOH solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • To make 100 mL of solution, weigh out 19.02 g of EGTA.

  • Add the EGTA powder to ~80 mL of deionized water in a beaker with a stir bar. The solution will be a milky suspension.

  • While stirring vigorously, slowly add NaOH pellets or 10 M NaOH solution. Monitor the pH continuously.

  • Continue adding NaOH until the EGTA dissolves completely, which typically occurs as the pH approaches 8.0.[17]

  • Once dissolved, carefully adjust the pH to exactly 8.0.

  • Transfer the solution to a graduated cylinder and add deionized water to a final volume of 100 mL.

  • Sterilize by autoclaving or filtering through a 0.22 µm filter. Store at room temperature.[18]

Use of EGTA in a Cell Lysis Buffer

This protocol provides a basic recipe for a lysis buffer designed to protect proteins from Ca²⁺-dependent proteases.

Buffer Composition (RIPA Buffer example):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% Triton X-100

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • 1 mM EGTA

  • Protease inhibitor cocktail (add fresh before use)

Methodology:

  • Prepare the lysis buffer with all components except the protease inhibitor cocktail.

  • Store the buffer at 4°C.

  • Immediately before use, add the required volume of protease inhibitor cocktail.

  • Perform cell lysis by adding the complete, cold buffer to the cell pellet and incubating on ice as per your standard protocol. The EGTA will chelate Ca²⁺ released during lysis, inhibiting Ca²⁺-dependent proteases.[6]

Experimental_Workflow cluster_EnzymeAssay Calcium Dependency Enzyme Assay A Prepare Enzyme Reaction Mix B1 Condition 1: No EGTA (Control) A->B1 B2 Condition 2: + 5 mM EGTA (Ca²⁺-free) A->B2 C1 Add Enzyme, Measure Activity (A1) B1->C1 C2 Add Enzyme, Measure Activity (A2) B2->C2 D Compare Activities C1->D C2->D E1 Result: A1 >> A2 (Enzyme is Ca²⁺-dependent) D->E1 E2 Result: A1 ≈ A2 (Enzyme is Ca²⁺-independent) D->E2

References

Methodological & Application

Application Notes and Protocols for Preparing EGTA Disodium Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] In cell culture applications, EGTA is an invaluable tool for controlling the concentration of free calcium in the extracellular environment. By selectively binding to Ca²⁺, EGTA allows researchers to investigate the roles of calcium in a multitude of cellular processes, including signal transduction, cell adhesion, proliferation, and apoptosis.[2][3][4] Its much lower affinity for other divalent cations like magnesium (Mg²⁺) makes it particularly useful for creating experimental conditions that mimic the intracellular environment where Mg²⁺ concentrations are significantly higher than Ca²⁺.[1]

This document provides a detailed protocol for the preparation of a sterile 0.5 M EGTA disodium stock solution, along with essential data on its properties, storage, and application in cell culture.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and use of this compound stock solutions.

ParameterValueReference
Chemical Name Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt
Molecular Formula C₁₄H₂₂N₂Na₂O₁₀ (dihydrate: C₁₀H₁₄N₂Na₂O₈ · 2H₂O)[5]
Molecular Weight 380.35 g/mol (anhydrous), 372.24 g/mol (dihydrate)
Typical Stock Solution Concentration 0.5 M[6]
Typical Working Concentration 0.5 - 4 mM[2]
Storage of Powder Room temperature (15-25 °C), in a dry, well-ventilated area.[7][8]
Storage of Stock Solution Room temperature or 4°C for up to one year. Can be stored at -20°C for at least one month or -80°C for up to six months for longer-term storage.[6]
Sterilization Method Autoclave at 121°C for 15-30 minutes or filter sterilize through a 0.22 µm filter.[9][10][11]

Experimental Protocols

Materials and Reagents
  • This compound salt (dihydrate, M.W. = 372.24 g/mol )

  • Deionized or distilled water (cell culture grade)

  • 10 M Sodium hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinders and beakers

  • 0.22 µm sterile filter and syringe (optional)

  • Autoclave (optional)

  • Sterile storage bottles

Preparation of 0.5 M this compound Stock Solution (100 mL)

This protocol details the steps to prepare a 100 mL stock solution of 0.5 M this compound.

  • Weighing the this compound Salt: Accurately weigh out 18.61 g of this compound salt dihydrate.

  • Initial Dissolving: Add the weighed this compound salt to a beaker containing approximately 80 mL of deionized water.

  • pH Adjustment for Dissolution: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring. The this compound salt will not fully dissolve at a neutral or acidic pH.[6][12] Slowly add 10 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Complete Dissolution: Continue to add NaOH until the pH of the solution reaches approximately 8.0. As the pH approaches 8.0, the this compound salt will completely dissolve.[9][12][13]

  • Final Volume Adjustment: Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 100 mL graduated cylinder. Add deionized water to bring the final volume to 100 mL.

  • Sterilization:

    • Autoclaving: Transfer the solution to an autoclave-safe bottle and sterilize by autoclaving at 121°C for 15-30 minutes.[10][11]

    • Filter Sterilization: Alternatively, for a heat-free sterilization method, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.[9]

  • Storage: Store the sterile 0.5 M EGTA stock solution at room temperature or 4°C. For long-term storage, it can be aliquoted and frozen at -20°C.[6]

Visualizations

Experimental Workflow for EGTA Stock Solution Preparation

G cluster_0 Preparation cluster_1 Sterilization cluster_2 Storage weigh Weigh 18.61g of This compound Salt add_water Add to 80mL of Deionized Water weigh->add_water dissolve Stir and Slowly Add 10M NaOH add_water->dissolve check_ph Monitor pH until it reaches ~8.0 dissolve->check_ph adjust_volume Adjust Final Volume to 100mL check_ph->adjust_volume autoclave Autoclave at 121°C for 15-30 min adjust_volume->autoclave filter_sterilize OR Filter Sterilize (0.22µm) adjust_volume->filter_sterilize store Store at Room Temp or 4°C (Aliquot and freeze for long-term) autoclave->store filter_sterilize->store

Caption: Workflow for preparing 0.5 M this compound stock solution.

Signaling Pathway: EGTA's Effect on Calcium-Calmodulin Signaling

G cluster_1 Cytoplasm Ca_ext Extracellular Ca²⁺ EGTA EGTA Ca_ext->EGTA Chelation Ca_int Intracellular Ca²⁺ Ca_ext->Ca_int Ca²⁺ Channel CaM Calmodulin (CaM) Ca_int->CaM CaM_active Active Ca²⁺-CaM Complex CaM->CaM_active  + Ca²⁺ CaMKII CaMKII (inactive) CaM_active->CaMKII CaMKII_active CaMKII (active) CaMKII->CaMKII_active Activation Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) CaMKII_active->Downstream Phosphorylation

Caption: EGTA inhibits Ca²⁺-Calmodulin signaling by chelating extracellular calcium.

Safety Precautions

When handling this compound salt powder and solutions, it is important to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling Powder: Avoid creating dust when handling the powder. Use a fume hood if possible. In case of dust inhalation, move to fresh air.[14][15]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16] For eye contact, continue rinsing for several minutes and seek medical attention.[7]

  • Spills: Clean up spills promptly to avoid creating dust.

  • Disposal: Dispose of EGTA solutions and contaminated materials according to your institution's guidelines for chemical waste.

Troubleshooting

IssuePossible CauseSolution
This compound salt does not dissolve The pH of the solution is too low.Slowly add 10 M NaOH dropwise while stirring until the pH reaches approximately 8.0. The EGTA will dissolve as the pH becomes more alkaline.
Precipitate forms after autoclaving and cooling The pH may have dropped slightly upon cooling, or the concentration is too high for the final pH.Ensure the pH is robustly buffered at 8.0 before autoclaving. If precipitation persists, consider filter sterilization as an alternative.
Cell culture shows signs of toxicity The working concentration of EGTA is too high.Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
No observable effect on calcium-dependent processes The working concentration of EGTA is too low, or the stock solution was prepared incorrectly.Verify the calculations and preparation of the stock solution. Increase the working concentration of EGTA in your experiments.

References

Application Notes and Protocols for EGTA Disodium in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) disodium is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺). This property makes it an invaluable tool in biological research for the specific removal of Ca²⁺ from solutions, thereby enabling the study of calcium's role in various physiological and pathological processes. In enzymology, EGTA is widely used to inhibit the activity of calcium-dependent enzymes, helping to elucidate their mechanisms of action and to identify calcium-dependent signaling pathways.

These application notes provide detailed information and protocols for using EGTA disodium to inhibit the activity of various calcium-dependent enzymes.

Mechanism of Action

EGTA is a specific chelator of calcium ions.[1][2] It binds to Ca²⁺ in a 1:1 ratio, effectively sequestering it from the solution and making it unavailable to enzymes that require Ca²⁺ as a cofactor for their activity. A key advantage of EGTA over other chelators like EDTA is its significantly lower affinity for magnesium ions (Mg²⁺), which are often present at much higher concentrations in biological systems.[1][2] This high selectivity for Ca²⁺ allows for the targeted inhibition of calcium-dependent enzymes without significantly affecting Mg²⁺-dependent enzymatic processes.

Applications in Enzyme Inhibition

EGTA is a versatile tool for studying a wide range of calcium-dependent enzymes, including:

  • Calcineurin: A serine/threonine phosphatase that plays a crucial role in T-cell activation and is a target for immunosuppressive drugs.

  • Calpains: A family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, proliferation, and apoptosis.

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A serine/threonine kinase that is a key player in synaptic plasticity and memory formation.

  • Protein Kinase C (PKC): A family of kinases involved in diverse cellular signaling pathways, with some isoforms being calcium-dependent.

  • Matrix Metalloproteinases (MMPs): A group of zinc-dependent endopeptidases that also require calcium for their stability and activity, involved in extracellular matrix degradation.

Data Presentation: Effective Concentrations of this compound for Enzyme Inhibition

The following table summarizes the effective concentrations of this compound used to inhibit various calcium-dependent enzymes as reported in the literature. It is important to note that the optimal concentration may vary depending on the specific experimental conditions, including enzyme and substrate concentrations, pH, and temperature.

Enzyme TargetEffective EGTA ConcentrationApplication/Context
Calcineurin (PP2B) Buffer componentUsed in assay kits to measure Ca²⁺-independent phosphatase activity, thereby isolating calcineurin's contribution.
Calpains 2 mM - 4 mMIncluded in assay buffers to chelate calcium and prevent auto-activation during extraction and for control experiments.[3]
CaMKII 0.1 mM - 1 mMUsed in kinase activity assays to measure Ca²⁺/calmodulin-independent autonomous activity.[4][5]
Protein Kinase C (PKC) 5 mMIncluded in lysis buffers to chelate Ca²⁺ and preserve the state of PKC isoforms during cell lysis.[6][7]
Matrix Metalloproteinases (MMPs) VariableUsed in buffers to inhibit Ca²⁺-dependent activity; often used in conjunction with zinc chelators like 1,10-phenanthroline.[8]
Na/K-ATPase 0.1 mM - 0.6 mMUsed to study the Ca²⁺-independent regulation of the enzyme by noradrenaline.[3]

Signaling Pathways Modulated by EGTA

EGTA's ability to chelate extracellular and available intracellular calcium allows for the dissection of complex signaling pathways. Below are diagrams illustrating two key pathways affected by EGTA.

calcium_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Influx ER Endoplasmic Reticulum (ER) (Intracellular Ca²⁺ Store) PLC PLC IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R IP3R->Ca_int Release Enzyme Ca²⁺-Dependent Enzyme Ca_int->Enzyme Activation Response Cellular Response Enzyme->Response EGTA EGTA EGTA->Ca_ext Chelates EGTA->Ca_int Chelates Stimulus External Stimulus Stimulus->PLC

Caption: EGTA inhibits calcium-dependent signaling by chelating extracellular and available intracellular Ca²⁺.

er_stress_apoptosis_pathway EGTA EGTA Ext_Ca_Chelation Chelation of Extracellular Ca²⁺ EGTA->Ext_Ca_Chelation ER_Stress ER Stress Ext_Ca_Chelation->ER_Stress GSK3b_Activation GSK-3β Activation ER_Stress->GSK3b_Activation Caspase3_Activation Caspase-3 Activation GSK3b_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: EGTA-induced chelation of extracellular calcium can lead to ER stress and subsequent apoptosis.

Experimental Protocols

The following are generalized protocols for utilizing this compound in enzyme inhibition studies. Specific parameters should be optimized for each enzyme and experimental setup.

General Workflow for an Enzyme Inhibition Assay using EGTA

enzyme_inhibition_workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, EGTA) start->prepare_reagents setup_reactions Set up Reactions (Control, +Ca²⁺, +Ca²⁺ & +EGTA) prepare_reagents->setup_reactions pre_incubate Pre-incubate EGTA with Enzyme (Optional) setup_reactions->pre_incubate initiate_reaction Initiate Reaction (Add Substrate or Ca²⁺) pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) stop_reaction->measure_activity analyze_data Analyze Data and Calculate % Inhibition measure_activity->analyze_data end End analyze_data->end

Caption: A generalized workflow for conducting an enzyme inhibition assay using EGTA.

Protocol 1: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of EGTA on a calcium-dependent enzyme.

Materials:

  • Purified or partially purified enzyme preparation

  • Enzyme-specific substrate

  • Assay buffer (optimized for the enzyme of interest, e.g., Tris-HCl, HEPES)

  • This compound salt stock solution (e.g., 100 mM in deionized water, pH adjusted to 7.0-8.0)

  • Calcium chloride (CaCl₂) stock solution (e.g., 100 mM)

  • Reaction termination solution (e.g., acid, base, or specific inhibitor)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare all solutions in high-purity water. The final concentration of reagents should be optimized for the specific enzyme assay.

  • Reaction Setup: In a microplate or microcentrifuge tubes, set up the following reactions in triplicate:

    • Control (No Ca²⁺): Assay buffer, enzyme.

    • Positive Control (+Ca²⁺): Assay buffer, enzyme, CaCl₂ (to a final concentration that ensures maximal enzyme activity).

    • Inhibition (+Ca²⁺ +EGTA): Assay buffer, enzyme, CaCl₂, and varying concentrations of EGTA.

  • Pre-incubation: (Optional) Pre-incubate the enzyme with EGTA for a defined period (e.g., 5-10 minutes) at the assay temperature to allow for calcium chelation before initiating the reaction.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme for a specific time period, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Measurement: Measure the product formation using a microplate reader or spectrophotometer at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each EGTA concentration relative to the positive control (+Ca²⁺).

Protocol 2: Gelatin Zymography for MMP Activity with EGTA as a Control

Objective: To detect the activity of matrix metalloproteinases (MMPs) and to confirm their calcium dependency using EGTA.

Materials:

  • Cell culture supernatant or tissue extract containing MMPs

  • Tris-Glycine SDS-PAGE precast gels containing 0.1% gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)

  • Zymogram developing buffer with EGTA (as above, but replace 5 mM CaCl₂ with 10 mM EGTA)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the protein samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto the gelatin zymogram gel and run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.

  • Incubation:

    • Incubate one gel in zymogram developing buffer overnight at 37°C.

    • Incubate a duplicate gel in zymogram developing buffer containing EGTA overnight at 37°C. This will serve as a negative control to demonstrate the calcium-dependency of the gelatinolytic activity.

  • Staining and Destaining:

    • Stain the gels with Coomassie Brilliant Blue for 30-60 minutes.

    • Destain the gels until clear bands of gelatin degradation are visible against a blue background.

  • Analysis: The areas of gelatin degradation will appear as clear bands. The absence of these bands in the gel incubated with EGTA confirms that the observed proteolytic activity is from calcium-dependent MMPs.

Conclusion

This compound is an essential reagent for researchers studying calcium-dependent enzymes and signaling pathways. Its high selectivity for Ca²⁺ allows for precise control over calcium availability in experimental systems. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of EGTA in enzyme inhibition studies. As with any experimental procedure, optimization of the provided protocols for your specific system is highly recommended to ensure accurate and reproducible results.

References

Application of EGTA Disodium in Patch-Clamp Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a high-affinity chelating agent with a strong selectivity for calcium ions (Ca²⁺).[1] In the field of patch-clamp electrophysiology, a powerful technique for studying ion channels and the electrical properties of cells, EGTA is an indispensable component of the intracellular (pipette) solution.[1][2] Its primary role is to control the intracellular Ca²⁺ concentration, thereby allowing for the isolation and study of specific ion channel activities that are modulated by or dependent on calcium. This is crucial for preventing Ca²⁺-dependent inactivation of voltage-gated calcium channels and for dissecting complex signaling pathways.[1][3]

This document provides detailed application notes and protocols for the use of EGTA disodium in patch-clamp electrophysiology, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action in Patch-Clamp

In patch-clamp experiments, particularly in the whole-cell configuration, the contents of the recording pipette dialyze into the cell's interior. By including EGTA in the pipette solution, researchers can effectively buffer intracellular Ca²⁺ to a known, low level. This is because EGTA binds to free Ca²⁺ ions, preventing them from interacting with and modulating ion channels and other intracellular signaling molecules.[1][3][4] This control over intracellular Ca²⁺ is critical for several reasons:

  • Preventing Calcium-Dependent Inactivation (CDI): Many voltage-gated Ca²⁺ channels exhibit CDI, a process where an influx of Ca²⁺ through the channel itself leads to its inactivation. By chelating the incoming Ca²⁺, EGTA minimizes CDI, allowing for a more accurate study of the voltage-dependent properties of the channel.[1][5]

  • Isolating Specific Currents: Uncontrolled fluctuations in intracellular Ca²⁺ can activate other conductances, such as Ca²⁺-activated potassium (KCa) or chloride (ClCa) channels, which can contaminate the recording of the primary current of interest.[3][6] EGTA helps to suppress these secondary currents.

  • Studying Ca²⁺-Dependent Signaling: By clamping the intracellular Ca²⁺ concentration at a low level, researchers can investigate the role of Ca²⁺ in various signaling pathways by observing the effect of its absence.

Data Presentation: EGTA Concentrations in Patch-Clamp Internal Solutions

The optimal concentration of EGTA can vary depending on the specific experimental goals, the cell type, and the ion channel being studied. The following table summarizes typical EGTA concentrations used in patch-clamp internal solutions from various studies.

Application/TargetEGTA Concentration (mM)Cell Type/PreparationKey Findings/NotesReference(s)
General Ca²⁺ Buffering0.1 - 10VariousEffective for controlling basal Ca²⁺ levels and preventing moderate CDI.[3][7]
Strong Ca²⁺ Buffering10 - 60Bovine adrenal chromaffin cellsUsed to strongly suppress Ca²⁺-dependent processes and study voltage-dependent gating in isolation.[3][7]
Preventing K⁺ Channel Inactivation0.5 (low), 20 (high)Rat pituitary cellsHigh EGTA concentrations prevented fast inactivation of potassium channels suggested to be caused by ion leeching from soft glass pipettes.[8]
Studying Ca²⁺-activated Cl⁻ currents> 1AtT-20 pituitary cellsPrevented activation of Ca²⁺-dependent chloride currents.[6]
Voltage-Clamp of Na⁺ Channels20Not specifiedUsed in a study focused on sodium channel inhibitors.[9]
General Whole-Cell Recordings0.2 - 11Brain slices, cultured neuronsCommonly used concentrations in standard internal solutions for both current- and voltage-clamp experiments.[10][11]

Experimental Protocols

Protocol 1: Preparation of a Standard K-Gluconate Based Internal Solution with EGTA

This protocol describes the preparation of a common internal solution used for whole-cell current-clamp and voltage-clamp recordings where potassium conductances are of interest.

Materials:

  • Potassium Gluconate (K-Gluconate)

  • Potassium Chloride (KCl)

  • HEPES

  • This compound salt

  • Magnesium Chloride (MgCl₂)

  • ATP disodium salt (Na₂ATP)

  • GTP sodium salt (Na₃GTP)

  • Potassium Hydroxide (KOH) or Cesium Hydroxide (CsOH) for pH adjustment

  • Ultrapure water (ddH₂O)

  • Osmometer

  • pH meter

  • 0.22 µm syringe filter

Procedure:

  • Calculate and weigh the required amounts of each solid component. For a 100 mL solution with a final EGTA concentration of 1 mM, the amounts would be:

    • K-Gluconate: 110 mM

    • KCl: 20 mM

    • HEPES: 10 mM

    • EGTA: 1.0 mM

    • MgCl₂: 2.0 mM

    • Na₂ATP: 2.0 mM

    • Na₃GTP: 0.25 mM

  • Dissolve the main salts (K-Gluconate, KCl, HEPES, EGTA, MgCl₂) in approximately 80% of the final volume of ultrapure water. Stir gently until fully dissolved.[11]

  • Adjust the pH to 7.2-7.3 using KOH. [12] It is crucial to add ATP and GTP after pH adjustment, as they can significantly alter the pH.[13]

  • Add ATP and GTP to the solution and allow them to dissolve completely. [13]

  • Bring the solution to the final volume with ultrapure water.

  • Measure the osmolarity of the solution. It should be slightly lower than the extracellular solution (typically 290-300 mOsm).[12] Adjust with water to lower or with a small amount of a concentrated stock of the primary salt (e.g., K-Gluconate) to increase the osmolarity.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter. [9]

  • Aliquot the internal solution into smaller volumes and store at -20°C or -80°C. [11][13] Thaw a fresh aliquot for each day of experiments and keep it on ice.[11]

Protocol 2: Using EGTA to Investigate Calcium-Dependent Inactivation (CDI)

This protocol outlines a general approach to determine if an ion channel exhibits CDI using EGTA.

Methodology:

  • Prepare two internal solutions:

    • Low EGTA solution: Containing a low concentration of EGTA (e.g., 0.1 mM). This will allow for a transient increase in intracellular Ca²⁺ near the channel pore upon activation.[5]

    • High EGTA solution: Containing a high concentration of EGTA (e.g., 10 mM). This will strongly buffer any Ca²⁺ influx, preventing a significant rise in local Ca²⁺ concentration.[3]

  • Perform whole-cell voltage-clamp recordings on the cell type of interest.

  • Record currents elicited by a depolarizing voltage step using the low EGTA internal solution. Observe the rate and extent of current inactivation.

  • Repeat the recordings in a separate group of cells using the high EGTA internal solution.

  • Compare the inactivation kinetics between the two conditions. A significant reduction in the rate and/or extent of inactivation in the presence of high EGTA is indicative of CDI.[5]

  • As a further control, replace extracellular Ca²⁺ with Ba²⁺ as the charge carrier. Barium is less effective at inducing CDI in many channels. If inactivation is reduced with Ba²⁺ in the low EGTA condition, it further supports the presence of CDI.[5]

Mandatory Visualizations

experimental_workflow

signaling_pathway

References

Application Notes and Protocols for Creating Calcium-Free Medium Using EGTA Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) disodium salt to prepare calcium-free media for various research applications. This document includes detailed protocols, quantitative data on the effects of EGTA, and visual representations of relevant pathways and workflows.

Introduction to EGTA Disodium as a Calcium Chelator

EGTA is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] This specificity makes it an invaluable tool in biological research, where it is often necessary to create a calcium-free environment to study the role of calcium in cellular processes. Unlike EDTA, EGTA has a significantly lower affinity for magnesium ions (Mg²⁺), which is advantageous as Mg²⁺ is typically present at much higher concentrations in biological systems and is an essential cofactor for many enzymes.[1]

By binding to free Ca²⁺ in a solution, EGTA effectively reduces the concentration of bioavailable calcium, allowing researchers to investigate a wide range of calcium-dependent phenomena, including:

  • Signal Transduction: Elucidating the role of calcium as a second messenger in various signaling pathways.

  • Cell Adhesion and Motility: Studying the involvement of calcium in cell-cell and cell-matrix interactions.

  • Enzyme Kinetics: Determining the calcium dependence of enzymatic reactions.

  • Apoptosis and Cell Viability: Investigating the role of calcium in programmed cell death and cell survival.

Quantitative Data

This compound Concentration and Resulting Free Calcium Levels

The final concentration of free Ca²⁺ in a solution after the addition of this compound is dependent on several factors, including the initial Ca²⁺ concentration, the concentration of EGTA added, the pH, and the temperature of the solution. The following table provides an estimation of the required this compound concentration to achieve specific free calcium levels in a standard cell culture medium like DMEM, which typically contains approximately 1.8 mM Ca²⁺.[2]

Initial Ca²⁺ in Medium (mM)This compound Added (mM)Estimated Final Free Ca²⁺
1.81.8Micromolar (µM) range
1.82.0Nanomolar (nM) range
1.85.0Low Nanomolar (nM) range
1.810.0Picomolar (pM) range

Note: These are estimations. For precise determination of free Ca²⁺, direct measurement using a calcium-selective electrode or calculation using specialized software that takes into account the binding constants of all ions in the solution is recommended.

Impact of this compound on Cell Viability

Prolonged exposure to a calcium-free environment can impact cell viability and induce apoptosis in a cell-type-dependent manner. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides representative IC50 values for this compound on different cell lines, illustrating its potential cytotoxic effects.

Cell LineAssayIncubation TimeIC50 of this compound (mM)
Human Gingival FibroblastsMTT Assay24 hours~ 5 mM
PC12 CellsLDH Assay24 hours~ 2-4 mM
Jurkat CellsTrypan Blue Exclusion48 hours~ 3 mM

Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions. It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.

Experimental Protocols

Preparation of a 0.5 M this compound Stock Solution (pH 8.0)

Materials:

  • This compound salt (M.W. varies depending on hydration, check the manufacturer's specifications)

  • High-purity, deionized water

  • 1 M NaOH solution

  • pH meter

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Protocol:

  • Weigh out the appropriate amount of this compound salt to make a 0.5 M solution. For example, for 100 mL of solution, use the corresponding grams based on the molecular weight.

  • Add the this compound salt to approximately 80 mL of deionized water in a beaker with a stir bar.

  • This compound will not fully dissolve at neutral pH. While stirring, slowly add 1 M NaOH dropwise to the solution.

  • Monitor the pH continuously with a calibrated pH meter. Continue adding NaOH until the this compound is completely dissolved and the pH of the solution reaches 8.0.

  • Once the desired pH is reached and the solution is clear, transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 100 mL.

  • Sterilize the 0.5 M EGTA stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the sterile stock solution into smaller, single-use volumes and store at 4°C for short-term use or -20°C for long-term storage.

Preparation of Calcium-Free DMEM from Powder

Materials:

  • DMEM powder (without calcium chloride if available; otherwise, standard DMEM powder can be used)

  • High-purity, deionized water

  • Sodium bicarbonate (NaHCO₃)

  • 0.5 M this compound stock solution (pH 8.0)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Protocol:

  • Prepare the DMEM solution according to the manufacturer's instructions, omitting the calcium chloride if the powder formulation allows. If using standard DMEM powder, the calcium will be chelated in a subsequent step.

  • Dissolve the DMEM powder and sodium bicarbonate in approximately 90% of the final volume of deionized water.

  • If your DMEM powder contains calcium (standard DMEM has ~1.8 mM CaCl₂), calculate the volume of 0.5 M this compound stock solution needed to chelate the calcium. To achieve a final concentration of 2.0 mM EGTA, add 4 mL of the 0.5 M stock solution per liter of medium. This will result in a slight excess of EGTA to ensure maximal calcium chelation.

  • Add the calculated volume of the sterile 0.5 M this compound stock solution to the DMEM solution and mix thoroughly.

  • Adjust the pH of the medium to the desired level (typically 7.2-7.4 for most cell cultures) using 1 M HCl or 1 M NaOH. Be aware that the addition of EGTA can slightly alter the pH.

  • Add deionized water to reach the final volume.

  • Sterilize the calcium-free DMEM by filtering it through a 0.22 µm sterile filter.

  • Store the sterile, calcium-free medium at 4°C.

Experimental Example: Investigating the Role of Extracellular Calcium in Histamine-Induced Intracellular Calcium Signaling in Epithelial Cells

This protocol is based on studies examining the effects of extracellular calcium on intracellular calcium release.[3][4]

Materials:

  • Epithelial cells (e.g., A549, BEAS-2B) cultured on glass coverslips

  • Calcium-free DMEM (prepared as described in Protocol 3.2)

  • Standard DMEM (containing 1.8 mM Ca²⁺)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Histamine stock solution

  • Fluorescence microscopy setup capable of ratiometric calcium imaging

Protocol:

  • Cell Seeding: Seed epithelial cells onto sterile glass coverslips in a 6-well plate and culture until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution by mixing Fura-2 AM with an equal volume of 20% Pluronic F-127 in DMSO.

    • Dilute this mixture in serum-free DMEM to a final Fura-2 AM concentration of 2-5 µM.

    • Wash the cells once with standard DMEM.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: After loading, wash the cells twice with the appropriate experimental buffer (either standard DMEM or calcium-free DMEM) to remove extracellular Fura-2 AM.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Perfuse the cells with either standard DMEM (control group) or calcium-free DMEM (experimental group) for a baseline reading.

    • Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

  • Stimulation:

    • While continuously imaging, stimulate the cells by adding histamine to the perfusion buffer to a final concentration of 100 µM.

    • Continue to record the fluorescence changes for several minutes to capture the full calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular free calcium concentration.

    • Compare the histamine-induced calcium transients in cells bathed in standard DMEM versus calcium-free DMEM to determine the contribution of extracellular calcium influx to the overall intracellular calcium signal.

Visualizations

Signaling Pathway

CalciumSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca_ext Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Influx EGTA This compound EGTA->Ca_ext Chelates Ca_int Ca²⁺ Ca_channel->Ca_int Signaling Downstream Signaling Ca_int->Signaling Activates ER Endoplasmic Reticulum (ER) ER->Ca_int Release ExperimentalWorkflow cluster_preparation Medium Preparation cluster_experiment Cell-Based Assay start Start dissolve_powder Dissolve DMEM Powder & NaHCO₃ in H₂O start->dissolve_powder add_egta Add 0.5 M EGTA Disodium Stock dissolve_powder->add_egta adjust_ph Adjust pH to 7.2-7.4 add_egta->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume sterile_filter Sterile Filter (0.22 µm) final_volume->sterile_filter store Store at 4°C sterile_filter->store treat_cells Treat with Ca²⁺-free Medium store->treat_cells culture_cells Culture Cells culture_cells->treat_cells stimulate Apply Stimulus treat_cells->stimulate measure Measure Cellular Response stimulate->measure analyze Analyze Data measure->analyze

References

Application Notes and Protocols for Preventing Protein Aggregation with EGTA Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the manufacturing, formulation, and storage of therapeutic proteins and in various research applications. The formation of aggregates can lead to loss of biological activity, altered pharmacokinetics, and potential immunogenicity. One common trigger for protein aggregation is the presence of divalent cations, particularly calcium ions (Ca²⁺), which can promote protein-protein interactions and conformational changes that lead to aggregation. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a chelating agent with a high affinity and selectivity for calcium ions.[1][2] By sequestering free Ca²⁺ in solution, EGTA disodium can be an effective tool to prevent calcium-induced protein aggregation and maintain protein stability.[1] These application notes provide detailed protocols for the use of this compound in preventing protein aggregation.

Mechanism of Action

EGTA is a specific chelator of calcium ions.[1][2] Its primary mechanism in preventing protein aggregation involves the formation of a stable complex with Ca²⁺ ions, effectively reducing the concentration of free calcium in the solution.[1] This is particularly crucial for proteins whose aggregation cascade is initiated or propagated by calcium binding. Calcium ions can induce aggregation by:

  • Cross-linking acidic residues: Calcium can form bridges between negatively charged amino acid residues (e.g., aspartate, glutamate) on adjacent protein molecules, leading to the formation of protein-protein complexes that can grow into larger aggregates.

  • Inducing conformational changes: The binding of calcium to specific sites on a protein can trigger conformational changes that expose hydrophobic regions, which are prone to aggregation.

  • Activating calcium-dependent enzymes: Some proteases or other enzymes that can modify proteins and promote aggregation are calcium-dependent.

By chelating calcium, EGTA disrupts these processes, thereby maintaining the protein in its native, soluble state.

Applications

The use of this compound to prevent protein aggregation is applicable in various stages of research and drug development:

  • Protein Purification: EGTA can be included in lysis and purification buffers to prevent aggregation and proteolysis by calcium-dependent proteases during protein extraction and purification.[1]

  • Protein Formulation and Storage: Adding EGTA to the final formulation of a protein product can enhance its long-term stability and prevent the formation of aggregates during storage.

  • In Vitro Assays: In biochemical and biophysical assays where protein aggregation can interfere with the results, EGTA can be used to maintain the protein in a monomeric and active state.

  • Studying Calcium-Dependent Processes: By chelating calcium, EGTA allows researchers to investigate the specific role of calcium in protein aggregation and other biological processes.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM EGTA Stock Solution

This protocol describes the preparation of a concentrated stock solution of EGTA that can be diluted to the desired working concentration in various buffers.

Materials:

  • EGTA (free acid or disodium salt)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh out the appropriate amount of EGTA for the desired volume of 100 mM stock solution (e.g., 3.804 g of EGTA free acid for 100 mL).

  • Add the EGTA to a beaker containing approximately 80% of the final volume of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Slowly add NaOH solution dropwise while monitoring the pH. EGTA will dissolve as the pH increases.

  • Continue adding NaOH until the EGTA is completely dissolved and the pH of the solution is between 7.0 and 8.0.

  • Transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Sterilize the solution by filtering through a 0.22 µm filter.

  • Store the 100 mM EGTA stock solution at 4°C.

Protocol 2: Inhibition of Calcium-Induced Protein Aggregation

This protocol provides a general procedure to assess the effectiveness of EGTA in preventing calcium-induced protein aggregation using a model protein such as alpha-synuclein. The aggregation can be monitored using a Thioflavin T (ThT) fluorescence assay.[2][3][4][5]

Materials:

  • Purified protein of interest (e.g., alpha-synuclein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 100 mM EGTA stock solution (from Protocol 1)

  • Calcium chloride (CaCl₂) stock solution (e.g., 100 mM)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)[3]

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)[1][3]

  • Shaking incubator set to 37°C[3]

Procedure:

  • Prepare Protein Solutions:

    • Prepare a working solution of the protein in PBS at the desired concentration (e.g., 100 µM alpha-synuclein monomer).[1]

    • Prepare a solution of pre-formed protein fibrils to act as seeds for the aggregation reaction (e.g., 10 µM alpha-synuclein pre-formed fibrils).[1]

  • Set up the Assay Plate:

    • In the wells of the 96-well plate, prepare the following reaction mixtures (final volume of 100 µL per well):[3]

      • Control (No Calcium, No EGTA): Protein monomer + Protein fibrils + PBS

      • Calcium-Induced Aggregation: Protein monomer + Protein fibrils + CaCl₂ (to a final concentration that induces aggregation, e.g., 1 mM) + PBS

      • EGTA Inhibition: Protein monomer + Protein fibrils + CaCl₂ (e.g., 1 mM) + varying concentrations of EGTA (e.g., 0.5, 1, 2, 5, 10 mM) + PBS

      • EGTA Control: Protein monomer + Protein fibrils + highest concentration of EGTA + PBS

  • ThT Addition:

    • Add ThT stock solution to each well to a final concentration of 25 µM.[1][3]

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a shaking incubator at 37°C and 600 rpm.[1][3]

    • Measure the ThT fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.[3]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • The increase in fluorescence corresponds to the formation of amyloid fibrils.

    • Compare the aggregation kinetics (lag time, maximum fluorescence) between the control, calcium-induced, and EGTA-treated samples.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the Thioflavin T assay described in Protocol 2. The percentage of inhibition can be calculated based on the reduction in the maximum fluorescence signal compared to the calcium-induced aggregation control.

ConditionEGTA Concentration (mM)Maximum ThT Fluorescence (Arbitrary Units)Lag Time (hours)% Inhibition of Aggregation
Control (No Calcium)0N/A
Calcium-Induced Aggregation00
EGTA Treatment0.5
EGTA Treatment1.0
EGTA Treatment2.0
EGTA Treatment5.0
EGTA Treatment10.0

Mandatory Visualization

Signaling Pathway of Calcium-Induced Protein Aggregation

The following diagram illustrates a simplified signaling pathway where an increase in intracellular calcium, potentially through calcium channels, leads to the activation of calmodulin. Calcium-bound calmodulin can then interact with and promote the aggregation of susceptible proteins like alpha-synuclein. EGTA acts by chelating free calcium, thereby preventing calmodulin activation and subsequent protein aggregation.

Calcium_Aggregation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ca_ext Ca²⁺ Ca_channel Calcium Channel Ca_ext->Ca_channel Influx Ca_int Ca²⁺ Ca_channel->Ca_int Calmodulin_inactive Inactive Calmodulin Ca_int->Calmodulin_inactive Binds EGTA EGTA EGTA->Ca_int Chelates Calmodulin_active Active Calmodulin-Ca²⁺ Calmodulin_inactive->Calmodulin_active Activation Protein_soluble Soluble Protein (e.g., α-synuclein) Calmodulin_active->Protein_soluble Promotes Protein_aggregated Aggregated Protein Protein_soluble->Protein_aggregated Aggregation

Caption: Calcium-induced protein aggregation pathway and its inhibition by EGTA.

Experimental Workflow for Testing EGTA Efficacy

This diagram outlines the key steps in the experimental protocol to evaluate the inhibitory effect of EGTA on protein aggregation.

Experimental_Workflow start Start prepare_reagents Prepare Protein Monomer, Fibril Seeds, Buffers, CaCl₂, and EGTA Solutions start->prepare_reagents setup_assay Set up 96-well Plate with Controls and Varying EGTA Concentrations prepare_reagents->setup_assay add_tht Add Thioflavin T to All Wells setup_assay->add_tht incubate_measure Incubate at 37°C with Shaking and Measure Fluorescence Periodically add_tht->incubate_measure analyze_data Analyze Aggregation Kinetics and Calculate % Inhibition incubate_measure->analyze_data end End analyze_data->end

Caption: Workflow for assessing EGTA's inhibition of protein aggregation.

Troubleshooting

  • Protein Aggregates in the Absence of Calcium: If significant aggregation is observed in the control group without added calcium, there may be other factors inducing aggregation (e.g., pH, temperature, protein concentration). Consider optimizing these parameters or using other anti-aggregation agents in combination with EGTA.

  • EGTA is Ineffective: If EGTA does not inhibit aggregation, the aggregation mechanism may not be calcium-dependent. It is also possible that the protein requires a divalent cation for its stability, and chelating it with EGTA could be destabilizing.

  • Variability in ThT Assay: The ThT assay can be prone to variability. Ensure thorough mixing of reagents, use of appropriate controls, and run replicates for each condition to ensure data reliability.

Conclusion

This compound is a valuable tool for preventing calcium-induced protein aggregation. By selectively chelating free calcium ions, it can stabilize proteins in various applications, from basic research to the development of therapeutic protein formulations. The protocols and guidelines provided here offer a framework for effectively utilizing EGTA to mitigate the challenges associated with protein aggregation.

References

Application Notes and Protocols: The Use of EGTA Disodium in Studying Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a high-affinity chelating agent with a strong preference for calcium ions (Ca²⁺). Its disodium salt, EGTA disodium, is widely employed in biological research to control the concentration of free Ca²⁺ in solution. In the study of voltage-gated calcium channels (VGCCs), this compound is an indispensable tool for elucidating channel properties, understanding calcium-dependent signaling pathways, and screening potential therapeutic agents. These application notes provide an in-depth overview of the use of this compound in VGCC research, including detailed protocols and data presentation.

EGTA's utility stems from its ability to buffer intracellular calcium, thereby preventing the activation of Ca²⁺-dependent processes that can modulate VGCC activity, such as calcium-dependent inactivation.[1] Its relatively slow binding kinetics, compared to other chelators like BAPTA, make it particularly useful for dissecting the spatial and temporal dynamics of calcium signaling in the vicinity of VGCCs.[2][3]

Mechanism of Action

This compound functions by binding to free Ca²⁺ ions in a 1:1 ratio, forming a stable complex. This sequestration of Ca²⁺ effectively reduces its free concentration in the experimental solution, allowing researchers to control the calcium levels available to interact with VGCCs and other cellular components. This is crucial for isolating the direct effects of voltage changes on channel gating from the secondary effects of calcium influx.

dot

EGTA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VGCC Voltage-Gated Calcium Channel Ca_ext->VGCC Influx Ca_int Ca²⁺ VGCC->Ca_int EGTA EGTA Ca_int->EGTA Chelation Signaling Ca²⁺-Dependent Signaling Ca_int->Signaling Activation Ca_EGTA Ca²⁺-EGTA Complex EGTA->Ca_EGTA Ca_EGTA->Signaling Inhibition

Caption: Mechanism of EGTA in chelating intracellular Ca²⁺.

Applications in Voltage-Gated Calcium Channel Research

This compound is utilized in a variety of experimental paradigms to investigate VGCCs:

  • Isolation of VGCC Currents: By buffering intracellular Ca²⁺, EGTA helps to minimize calcium-dependent inactivation of VGCCs, allowing for a more accurate measurement of the voltage-dependent properties of the channels.[1]

  • Studying Calcium-Dependent Inactivation (CDI): The degree of CDI can be assessed by comparing channel activity in the presence and absence of EGTA or by using different concentrations of the chelator.

  • Investigating Excitation-Contraction and Excitation-Secretion Coupling: EGTA is used to probe the spatial relationship between VGCCs and the calcium sensors that trigger muscle contraction or neurotransmitter release.[2][3] Its slower binding kinetics compared to BAPTA can help differentiate between nanodomain and microdomain signaling.[2][3]

  • Drug Screening and Development: In assays for VGCC modulators, EGTA can be used to control intracellular calcium levels, ensuring that the observed effects are due to a direct interaction with the channel and not a consequence of altered calcium homeostasis.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of EGTA in VGCC studies.

ParameterValueCell Type / ConditionReference
EGTA Concentration Range 0.1 - 60 mMBovine adrenal chromaffin cells (whole-cell patch-clamp)[6][7]
10 - 15 mMCultured skeletal myotubes (calcium imaging)[8][9][10]
0.5 - 5 mMHippocampal mossy fiber boutons (patch-clamp)[11]
k_on (Ca²⁺ binding rate) 1.05 x 10⁷ M⁻¹s⁻¹[2][3]
49.8 ± 7.6 µM⁻¹s⁻¹C2C12 myotubes[8]
k_off (Ca²⁺ dissociation rate) 2.73 ± 0.30 s⁻¹C2C12 myotubes[8]
K_D (Dissociation Constant) 70 nM[2][3]
150 nMAt pH 7.2 and 100 mM KCl[1]
Effect on Peak Ca²⁺ Current No significant change with increasing concentrationBovine adrenal chromaffin cells[6][7]
Effect on Voltage Sensitivity No effect on voltage sensitivity of activationBovine adrenal chromaffin cells[6][7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Record VGCC Currents

This protocol is designed to measure macroscopic currents through VGCCs while controlling the intracellular calcium concentration with EGTA.

1. Cell Preparation:

  • Culture cells of interest (e.g., neurons, cardiomyocytes, or a cell line expressing the VGCC of interest) on glass coverslips to a confluency of 50-70%.
  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
  • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The concentration of EGTA can be varied depending on the experimental goals.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a cell with the patch pipette and form a giga-ohm seal.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Allow the internal solution to dialyze into the cell for 3-5 minutes before recording.
  • Apply a voltage protocol to elicit VGCC currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and stepping to a range of depolarizing potentials (e.g., -60 mV to +60 mV in 10 mV increments).

dot

Patch_Clamp_Workflow A Prepare Cells on Coverslip D Form Giga-ohm Seal A->D B Prepare External and Internal (with EGTA) Solutions B->D C Pull Patch Pipettes C->D E Establish Whole-Cell Configuration D->E F Allow Intracellular Dialysis (3-5 minutes) E->F G Apply Voltage Protocol F->G H Record and Analyze VGCC Currents G->H

Caption: Workflow for patch-clamp recording of VGCCs with EGTA.

Protocol 2: Calcium Imaging with Fura-2 to Measure Intracellular Calcium Dynamics

This protocol allows for the measurement of changes in intracellular calcium concentration in response to VGCC activation, with EGTA used to buffer the calcium signal.

1. Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes suitable for imaging.
  • Wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).
  • Load cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the presence of a mild non-ionic surfactant (e.g., Pluronic F-127) for 30-60 minutes at room temperature or 37°C. The loading buffer can be supplemented with a desired concentration of EGTA if examining the effect of extracellular chelation. For intracellular buffering, EGTA is typically introduced via a patch pipette as in Protocol 1.

2. Imaging Setup:

  • Mount the dish on an inverted microscope equipped for ratiometric fluorescence imaging.
  • Perfuse the cells with an external solution containing agonists or antagonists of VGCCs.
  • Excite Fura-2 alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

3. Data Acquisition and Analysis:

  • Record the fluorescence intensity at both excitation wavelengths over time.
  • Calculate the ratio of the fluorescence intensities (F340/F380).
  • The ratio is proportional to the intracellular free calcium concentration. Calibrate the signal using solutions of known calcium concentrations in the presence of EGTA to determine the R_min, R_max, and K_d for Fura-2 under the experimental conditions.

Concluding Remarks

This compound is a powerful and versatile tool in the study of voltage-gated calcium channels. Its selective chelation of calcium allows for the precise control of intracellular calcium concentrations, enabling researchers to dissect the intricate mechanisms of VGCC function and modulation. Careful consideration of its binding kinetics and appropriate experimental design are crucial for obtaining accurate and interpretable results. The protocols and data provided here serve as a comprehensive guide for the effective application of this compound in advancing our understanding of VGCCs in both physiological and pathological contexts.

References

Application Notes and Protocols for the Use of EGTA Disodium in Buffers for DNA and RNA Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is a critical prerequisite for a wide array of molecular biology applications, from polymerase chain reaction (PCR) and sequencing to gene expression analysis. A key challenge during nucleic acid extraction is the prevention of degradation by endogenous nucleases. EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium is a chelating agent frequently incorporated into lysis and extraction buffers to safeguard the integrity of DNA and RNA.

These application notes provide a comprehensive overview of the role and use of EGTA disodium in nucleic acid extraction, complete with detailed protocols and quantitative data to guide researchers in optimizing their workflows.

The Role of this compound in Nucleic Acid Extraction

EGTA's primary function in DNA and RNA extraction buffers is the chelation of divalent cations, particularly calcium ions (Ca²⁺).[1] Many nucleases, such as DNase I, require these cations as cofactors for their enzymatic activity.[2] By sequestering Ca²⁺, EGTA effectively inactivates these degradative enzymes, thereby preserving the integrity of the nucleic acids.

EGTA is often preferred over the more common chelator EDTA (ethylenediaminetetraacetic acid) in specific applications due to its higher selectivity for Ca²⁺ over magnesium ions (Mg²⁺).[1] This is particularly advantageous in enzymatic reactions where Mg²⁺ is a required cofactor for other enzymes, such as polymerases, that may be used in downstream applications.

Key Functions of this compound in Extraction Buffers:

  • Nuclease Inhibition: Prevents degradation of DNA and RNA by chelating Ca²⁺, a necessary cofactor for many nucleases.

  • Enhanced Sample Stability: Protects nucleic acids from enzymatic degradation during and after the extraction process.

  • Improved Yield and Quality: Contributes to higher yields of intact DNA and RNA, as reflected in improved quality metrics.

Quantitative Data on Nucleic Acid Extraction with EGTA-Containing Buffers

The inclusion of EGTA in lysis and extraction buffers has been shown to contribute to the recovery of high-quality nucleic acids from a variety of sample types. The following tables summarize representative quantitative data from protocols utilizing EGTA.

Table 1: Representative DNA Yield and Purity with EGTA-Containing Buffers

Sample TypeLysis Buffer Components (with EGTA)Typical DNA YieldA260/280 Ratio
Mammalian Cells (HEK293)0.1 M Tris-HCl (pH 8.0), 0.2 M NaCl, 5 mM EDTA, 1 mM EGTA , 0.5% SDS, 200 µg/mL Proteinase K~20 µg per 1x10⁶ cells1.8 - 1.9
Plant Tissue (Rice)100 mM Tris-HCl (pH 8.0), 50 mM EDTA, 10 mM EGTA , 1.4 M NaCl, 2% CTAB, 1% PVP, 0.2% β-mercaptoethanol100 - 120 ng/µL1.8 - 2.0
Human Blood10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 25 mM EDTA, 5 mM EGTA , 0.5% SDS, 1 mg/mL Proteinase K30 - 40 µg per mL of blood[3]~1.8[3]

Table 2: Representative RNA Yield and Integrity with EGTA-Containing Buffers

Sample TypeLysis Buffer Components (with EGTA)Typical RNA YieldA260/280 RatioRNA Integrity Number (RIN)
Mammalian Cells (Cultured)4 M Guanidinium Thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% Sarkosyl, 0.1 M 2-Mercaptoethanol, 2 mM EGTA 15 - 20 µg per 1x10⁶ cells1.9 - 2.1> 9.0
Plant Tissue (Stevia rebaudiana)2% CTAB, 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 5 mM EGTA , 2 M NaCl, 2% PVP, 2% β-mercaptoethanol> 40 µg per 100 mg tissue[4]> 2.0[4]> 8.0[4]
Human Blood (Frozen)Transfer to PAXgene tubes (containing proprietary reagents which may include chelators like EGTA)1.76 ± 0.88 µg/mLNot specified6.1 ± 0.8[5]

Experimental Protocols

The following are detailed protocols for DNA and RNA extraction from mammalian cells and plant tissue using buffers containing this compound.

Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 20 mM EDTA, 5 mM EGTA , 1% SDS

  • Proteinase K (20 mg/mL solution)

  • RNase A (10 mg/mL solution)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Procedure:

  • Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 1 mL of Cell Lysis Buffer.

  • Protein Digestion: Add 10 µL of Proteinase K solution to the cell lysate. Incubate at 56°C for 2-3 hours with gentle agitation.

  • RNA Removal: Add 10 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Mix gently by inverting the tube for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes.

  • DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 2 volumes of ice-cold 100% ethanol. Invert the tube gently until the DNA precipitates.

  • Washing: Pellet the DNA by centrifugation at 12,000 x g for 10 minutes. Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.

  • Resuspension: Air-dry the DNA pellet for 10-15 minutes. Resuspend the DNA in an appropriate volume of TE Buffer.

Protocol 2: Total RNA Extraction from Plant Tissue

Materials:

  • Liquid Nitrogen

  • RNA Extraction Buffer: 2% CTAB, 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 10 mM EGTA , 2 M NaCl, 2% PVP, 2% β-mercaptoethanol (add just before use)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Lithium Chloride (LiCl), 8 M

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • DEPC-treated water

Procedure:

  • Tissue Homogenization: Grind 100-200 mg of fresh plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Lysis: Transfer the powdered tissue to a pre-warmed (65°C) tube containing 1 mL of RNA Extraction Buffer. Vortex vigorously to mix.

  • Incubation: Incubate the mixture at 65°C for 15 minutes with occasional vortexing.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Vortex thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.25 volumes of 8 M LiCl and incubate at -20°C for at least 2 hours (or overnight).

  • Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. Discard the supernatant.

  • Washing: Wash the RNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of DEPC-treated water.

Visualizations

The following diagrams illustrate the key processes involved in nucleic acid extraction where EGTA plays a role.

nuclease_inhibition cluster_active Nuclease Activity cluster_inhibition Inhibition by EGTA Nuclease Active Nuclease Degradation Degraded Nucleic Acids Nuclease->Degradation Inactive_Nuclease Inactive Nuclease Nuclease->Inactive_Nuclease becomes Ca2 Ca²⁺ (Cofactor) Ca2->Nuclease activates EGTA_Ca_Complex EGTA-Ca²⁺ Complex Ca2->EGTA_Ca_Complex chelated by DNA_RNA DNA / RNA DNA_RNA->Degradation is degraded to EGTA EGTA EGTA->EGTA_Ca_Complex EGTA_Ca_Complex->Inactive_Nuclease prevents activation of

Caption: Mechanism of Nuclease Inhibition by EGTA.

extraction_workflow start Start: Biological Sample lysis Cell Lysis (Lysis Buffer with EGTA) start->lysis separation Separation of Cellular Components (Centrifugation / Columns) lysis->separation precipitation Nucleic Acid Precipitation (Ethanol / Isopropanol) separation->precipitation wash Washing precipitation->wash resuspension Resuspension (TE Buffer / Nuclease-free Water) wash->resuspension end Purified DNA / RNA resuspension->end

Caption: General Workflow for DNA/RNA Extraction.

Conclusion

The incorporation of this compound into DNA and RNA extraction buffers is a well-established and effective strategy for inhibiting Ca²⁺-dependent nuclease activity. This leads to the preservation of nucleic acid integrity, resulting in higher quality and potentially higher yields of extracted material. The provided protocols and data serve as a valuable resource for researchers aiming to optimize their nucleic acid isolation procedures for sensitive downstream applications. The choice between EGTA and EDTA should be guided by the specific requirements of the experimental workflow, particularly concerning the tolerance for Mg²⁺ chelation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Cell Viability After EGTA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low cell viability following EGTA treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which EGTA causes cell detachment?

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺)[1][2]. Cell adhesion, both to other cells and to the extracellular matrix, is often dependent on Ca²⁺. Proteins such as cadherins and integrins require calcium to maintain their conformational structure and function[3]. By sequestering extracellular calcium, EGTA disrupts these interactions, leading to cell rounding and detachment[1].

Q2: Why am I observing low cell viability after EGTA treatment?

Low cell viability after EGTA treatment is a common issue and can be attributed to several factors:

  • Induction of Apoptosis: The chelation of extracellular calcium and subsequent lowering of intracellular calcium levels can trigger programmed cell death, or apoptosis[4][5]. This process is often mediated by the activation of enzymes called caspases[4][5].

  • Induction of Necrosis: While less common with EGTA which lowers extracellular calcium, severe disruptions in calcium homeostasis can lead to necrosis, a form of uncontrolled cell death[4].

  • Endoplasmic Reticulum (ER) Stress: EGTA treatment can induce stress in the endoplasmic reticulum, a key organelle involved in protein folding and calcium storage. Prolonged ER stress is a known trigger for apoptosis[5].

  • Sub-optimal Protocol: The concentration of EGTA, incubation time, and temperature can all significantly impact cell viability. A protocol that is too harsh for a particular cell type can lead to excessive cell death[3].

Q3: What is the difference between apoptosis and necrosis?

Apoptosis is a regulated and programmed process of cell death, characterized by cell shrinkage, nuclear condensation, and the formation of apoptotic bodies. It is a "clean" process that generally does not trigger an inflammatory response[6][7]. In contrast, necrosis is an uncontrolled form of cell death that occurs in response to acute injury. It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can lead to inflammation[6][7].

Q4: Are there alternatives to EGTA for cell detachment?

Yes, several alternatives to EGTA exist, each with its own advantages and disadvantages:

  • EDTA (Ethylenediaminetetraacetic acid): Similar to EGTA, but it also chelates magnesium ions (Mg²⁺) in addition to Ca²⁺[1].

  • Enzymatic Methods (e.g., Trypsin, Accutase): These enzymes work by cleaving proteins involved in cell adhesion. Accutase is considered a gentler alternative to trypsin[8][9].

  • Non-Enzymatic Cell Dissociation Solutions: Several commercial solutions are available that are formulated to be gentle on cells.

  • Mechanical Methods (e.g., Cell Scraping): This method can be used for loosely adherent cells but carries a higher risk of mechanical damage[3].

Troubleshooting Guide

Issue: Low Cell Viability After Detachment

This guide will help you systematically troubleshoot and optimize your EGTA treatment protocol to improve cell viability.

Step 1: Optimize EGTA Concentration and Incubation Time

The optimal concentration and incubation time for EGTA are highly cell-type dependent.

  • Recommendation: Start with a low concentration of EGTA (e.g., 0.5-1 mM) and a short incubation time (e.g., 5-10 minutes). Gradually increase the concentration and/or time until you achieve efficient detachment with minimal impact on viability.

  • Experimental Protocol:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Prepare a range of EGTA concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM) in a calcium-free and magnesium-free buffer (e.g., PBS).

    • Wash cells once with the buffer.

    • Incubate separate wells with different EGTA concentrations for varying durations (e.g., 5 min, 10 min, 20 min).

    • Gently tap the plate to observe cell detachment.

    • Neutralize the EGTA by adding complete culture medium.

    • Collect the detached cells and assess viability using a method like Trypan Blue exclusion or a fluorescence-based assay.

Step 2: Assess the Mode of Cell Death

Understanding whether your cells are undergoing apoptosis or necrosis can help in devising a strategy to improve viability.

  • Recommendation: Use assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., propidium iodide or SYTOX green staining).

  • Experimental Protocol (Annexin V/Propidium Iodide Staining):

    • Treat cells with your standard EGTA protocol.

    • Collect the detached cells and wash them with a suitable binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Analyze the stained cells using flow cytometry.

      • Annexin V-positive, PI-negative cells: Early apoptotic

      • Annexin V-positive, PI-positive cells: Late apoptotic/necrotic

      • Annexin V-negative, PI-positive cells: Necrotic

Step 3: Consider Post-Treatment Recovery

Cells may require a recovery period after the stress of detachment.

  • Recommendation: After detachment, gently pellet the cells and resuspend them in pre-warmed, complete culture medium. Allow the cells to recover in the incubator for a period (e.g., 30-60 minutes) before proceeding with downstream applications. Some surface proteins may require up to 20 hours to be re-expressed after detachment[8].

Step 4: Evaluate Alternatives to EGTA

If optimizing the EGTA protocol does not yield satisfactory results, consider using an alternative detachment method.

  • Recommendation: Test different detachment reagents in parallel to identify the one that provides the best viability for your specific cell line.

  • Experimental Protocol (Comparative Detachment):

    • Seed cells in multiple wells or flasks.

    • Treat each well/flask with a different detachment agent (e.g., EGTA, EDTA, Accutase, Trypsin-EDTA). Follow the recommended protocols for each.

    • After detachment, collect the cells and assess viability and cell number.

Data Summary

ParameterEGTAEDTATrypsin-EDTAAccutaseReference
Mechanism Ca²⁺ ChelationCa²⁺ and Mg²⁺ ChelationProteolytic CleavageProteolytic & Collagenolytic[1],[8],[9]
Specificity High for Ca²⁺Divalent CationsArginine/Lysine residuesBroader Specificity[2],[9]
Potential Issues Apoptosis, ER StressSimilar to EGTACell surface protein damageCan still affect some proteins[5],[8]

A study on duck intestinal organoids demonstrated that after 48 hours of culture post-isolation, the cell viability was significantly higher in the EGTA-treated group compared to the EDTA and Type I collagenase-treated groups[10].

Visualizations

EGTA_Induced_Apoptosis EGTA EGTA Treatment Extracellular_Ca_Chelation Chelation of Extracellular Ca²⁺ EGTA->Extracellular_Ca_Chelation Initiates Lowered_Intracellular_Ca Lowered Intracellular Ca²⁺ Extracellular_Ca_Chelation->Lowered_Intracellular_Ca Leads to ER_Stress Endoplasmic Reticulum (ER) Stress Lowered_Intracellular_Ca->ER_Stress Can induce Caspase_Activation Caspase Activation Lowered_Intracellular_Ca->Caspase_Activation Triggers ER_Stress->Caspase_Activation Contributes to Apoptosis Apoptosis (Low Cell Viability) Caspase_Activation->Apoptosis Executes

Caption: EGTA-induced apoptosis signaling pathway.

Caption: Troubleshooting workflow for low cell viability.

References

Technical Support Center: Optimizing EGTA Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) in your experiments while minimizing its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is EGTA and why is it used in cell culture?

A1: EGTA is a chelating agent that specifically binds to calcium ions (Ca²⁺). In cell culture, it is often used to:

  • Prevent cell aggregation: By chelating extracellular Ca²⁺, EGTA can disrupt calcium-dependent cell-cell adhesion molecules (cadherins), facilitating the creation of single-cell suspensions.

  • Cell detachment: It is used as a gentle alternative to enzymatic digestion (e.g., trypsin) for detaching adherent cells from culture surfaces.[1]

  • Study calcium signaling: By reducing extracellular calcium, researchers can investigate the role of intracellular calcium stores and influx in various cellular processes.[2]

Q2: What is the primary mechanism of EGTA-induced cytotoxicity?

A2: EGTA's cytotoxicity primarily stems from its chelation of extracellular calcium ions. This disruption of calcium homeostasis can lead to:

  • Endoplasmic Reticulum (ER) Stress: Depletion of extracellular calcium can affect calcium levels within the ER, a critical organelle for protein folding and calcium storage. This disruption can lead to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress.[3]

  • Apoptosis (Programmed Cell Death): Prolonged or severe ER stress can activate apoptotic pathways. Key signaling molecules involved include Glycogen Synthase Kinase-3β (GSK-3β) and caspases, a family of proteases that execute apoptosis.[3][4] Chelation of extracellular calcium can induce morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear condensation.[3][4]

Q3: How does the cytotoxicity of EGTA compare to EDTA?

A3: Both EGTA and EDTA are chelating agents, but they have different specificities. EGTA has a much higher affinity for Ca²⁺ than for magnesium ions (Mg²⁺), whereas EDTA chelates a broader range of divalent cations, including both Ca²⁺ and Mg²⁺.[5][6][7][8] In some studies, EDTA has been reported to be more cytotoxic than EGTA at similar concentrations, though this can be cell-type dependent.[9][10][11] One study on rat inflammatory macrophages found that EDTA was slightly more potent in inhibiting macrophage adherence, with an IC50 of 185 +/- 22 mM compared to 202 +/- 32 mM for EGTA.[12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death after EGTA treatment. EGTA concentration is too high or incubation time is too long.Perform a dose-response and time-course experiment to determine the optimal concentration and duration that minimizes cytotoxicity for your specific cell line. Start with a low concentration (e.g., 0.1-0.5 mM) and gradually increase it.
Cell line is particularly sensitive to calcium depletion.Consider using a calcium-free medium for a shorter duration or supplementing the medium with a low concentration of calcium after EGTA treatment to restore homeostasis.
Inconsistent cell detachment. EGTA concentration is too low.Gradually increase the EGTA concentration in small increments (e.g., 0.1 mM at a time).
Cell adhesion is very strong.Combine EGTA with a low concentration of a gentle enzyme like dispase or a very brief incubation with trypsin-EDTA.
Temperature is not optimal.Ensure all solutions are warmed to 37°C before use, as temperature can affect the efficiency of chelators.
Cells are clumping after detachment. Incomplete dissociation of cell-cell junctions.Gently pipette the cell suspension up and down multiple times to break up clumps. You can also pass the suspension through a cell strainer.
Presence of extracellular DNA from lysed cells.Add a small amount of DNase I (e.g., 10-20 µg/mL) to the cell suspension to digest the DNA.
Unexpected experimental results after EGTA treatment. Off-target effects of calcium chelation.Include appropriate controls, such as a control group with a different chelating agent (e.g., BAPTA-AM for intracellular calcium chelation) or a control where calcium is added back after EGTA treatment.
Alteration of signaling pathways.Be aware that EGTA can impact various calcium-dependent signaling pathways. Validate your findings using alternative methods to confirm that the observed effects are specific to the intended target.

Quantitative Data Summary

The cytotoxic effects of EGTA are highly dependent on the cell type, concentration, and duration of exposure. Below is a summary of available quantitative data.

Table 1: Dose-Dependent Effect of EGTA on PC12 Cell Viability

EGTA Concentration (mM)Calculated Free Calcium (µM)LDH Release (% of Control)
0.51300Increased
1.0800Increased
2.00.6Increased
4.00.05Increased
Data adapted from a study on PC12 cells, showing a dose-dependent increase in LDH release with increasing EGTA concentrations.[3]

Table 2: Comparative IC50 Values for EGTA and EDTA

Chelating AgentCell TypeIC50 (mM)
EGTARat Inflammatory Macrophages202 ± 32
EDTARat Inflammatory Macrophages185 ± 22
IC50 values for the inhibition of macrophage adherence.[12]

Note: IC50 values for EGTA are not widely reported across a broad range of cell lines in publicly available literature. Researchers are strongly encouraged to determine the optimal concentration for their specific cell line and experimental conditions.

Key Experimental Protocols

Protocol 1: Determining the Optimal EGTA Concentration using the MTT Assay

This protocol provides a method to assess cell viability across a range of EGTA concentrations to determine the optimal working concentration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • EGTA stock solution (e.g., 100 mM in sterile water or PBS, pH adjusted to 7.4)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • EGTA Treatment: Prepare a serial dilution of EGTA in complete culture medium. Remove the old medium from the wells and add the different concentrations of EGTA-containing medium. Include a control group with medium only.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 1, 6, 12, 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each EGTA concentration compared to the untreated control. Plot the cell viability against the EGTA concentration to determine the dose-response curve and calculate the IC50 value.

Protocol 2: Assessing Cytotoxicity using the LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • EGTA stock solution

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well. Be careful not to disturb the cells.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates.

  • Incubation: Incubate the reaction mixture for the time specified in the kit's protocol, usually at room temperature and protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each EGTA concentration based on the LDH released into the medium, relative to a positive control (fully lysed cells) and a negative control (untreated cells).

Signaling Pathways and Experimental Workflows

EGTA-Induced Cytotoxicity Signaling Pathway

Chelation of extracellular Ca²⁺ by EGTA can lead to ER stress and subsequent apoptosis. The diagram below illustrates the key steps in this pathway.

EGTA_Cytotoxicity_Pathway EGTA EGTA ExtracellularCa Extracellular Ca²⁺ EGTA->ExtracellularCa Chelates ER_Ca_Depletion ER Ca²⁺ Depletion ExtracellularCa->ER_Ca_Depletion Depletion leads to ER_Stress ER Stress (Unfolded Protein Response) ER_Ca_Depletion->ER_Stress Induces GSK3b_Activation GSK-3β Activation ER_Stress->GSK3b_Activation Activates Caspase_Cascade Caspase Activation (e.g., Caspase-3) GSK3b_Activation->Caspase_Cascade Promotes Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: EGTA-induced cytotoxicity pathway.

Experimental Workflow for Optimizing EGTA Concentration

The following workflow outlines the steps to determine the optimal EGTA concentration for your experiments.

EGTA_Optimization_Workflow Start Start: Define Experimental Goal (e.g., cell detachment, Ca²⁺-free conditions) DoseResponse Perform Dose-Response Experiment (e.g., 0.1 mM to 5 mM EGTA) Start->DoseResponse TimeCourse Perform Time-Course Experiment (e.g., 5 min to 24 hours) DoseResponse->TimeCourse ViabilityAssay Assess Cell Viability (e.g., MTT, LDH, Trypan Blue) TimeCourse->ViabilityAssay FunctionalAssay Assess Desired Outcome (e.g., % detachment, Ca²⁺ concentration) TimeCourse->FunctionalAssay Analysis Analyze Data: - Determine IC50 - Identify optimal concentration/time for desired effect with minimal cytotoxicity ViabilityAssay->Analysis FunctionalAssay->Analysis End End: Optimized Protocol Analysis->End

Caption: Workflow for EGTA concentration optimization.

Anoikis Signaling Pathway and EGTA

Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). By disrupting cell adhesion, EGTA can potentially trigger anoikis.

Anoikis_Pathway EGTA EGTA CellAdhesion Cell-ECM Adhesion (Integrin-mediated) EGTA->CellAdhesion Disrupts Detachment Cell Detachment SurvivalSignals Pro-survival Signaling (e.g., FAK, Akt) CellAdhesion->SurvivalSignals Promotes Detachment->SurvivalSignals Loss of Apoptosis Anoikis (Apoptosis) Detachment->Apoptosis Induces SurvivalSignals->Apoptosis Inhibition of

Caption: EGTA's potential role in inducing anoikis.

References

Technical Support Center: EGTA Disodium Removal from Cell Culture Medium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of EGTA disodium from cell culture medium.

Frequently Asked Questions (FAQs)

Q1: Why would I need to remove EGTA from my cell culture medium?

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is a chelating agent with a high affinity for calcium ions (Ca²⁺).[1] It is often added to cell culture media to:

  • Prevent cell clumping by chelating free calcium ions necessary for cell-cell adhesion.[2]

  • Facilitate the detachment of adherent cells from culture surfaces.

  • Study the role of extracellular calcium in various cellular processes.[1][3]

However, the continued presence of EGTA can interfere with subsequent experiments by:

  • Inhibiting calcium-dependent signaling pathways.[3][4]

  • Affecting cell viability and proliferation.[4]

  • Altering the activity of calcium-dependent enzymes.[1]

Therefore, it is often necessary to remove EGTA from the medium before proceeding with downstream applications.

Q2: What are the primary methods for removing EGTA from cell culture medium?

The most common and effective methods for removing small molecules like EGTA from a solution containing larger molecules (such as proteins and growth factors in cell culture medium) are:

  • Diafiltration (Tangential Flow Filtration): A rapid and efficient method that uses a semi-permeable membrane to separate molecules based on size.[5][6]

  • Dialysis: A classic separation technique that relies on the passive diffusion of small molecules across a semi-permeable membrane.[7][8]

  • Chelating Resins: Specialized resins that can bind and remove chelating agents from a solution, although this is a less common application for removing the chelator itself.

Q3: Which method is the most effective for removing EGTA?

Diafiltration is generally considered the most efficient method for the complete removal of small molecules like EGTA.[9][10] Studies comparing the removal of the similar chelator EDTA have shown that ultrafiltration (the principle behind diafiltration) is significantly more effective than dialysis.[9][10] Dialysis can be a lengthy process and may not achieve complete removal.[10] The use of chelating resins for removing EGTA itself is less established and may require more optimization.

Troubleshooting Guides

Problem 1: Low cell viability or attachment after EGTA removal.
Possible Cause Troubleshooting Step
Residual EGTA: Incomplete removal of EGTA continues to chelate Ca²⁺, affecting cell adhesion and viability.1. Verify the completeness of the removal process. For diafiltration, ensure an adequate number of diavolumes (typically 5-7) have been processed.[6] For dialysis, extend the dialysis time and increase the frequency of buffer changes. 2. Consider switching to a more efficient removal method, such as diafiltration.
Loss of Essential Small Molecules: The removal process may have also depleted essential low molecular weight nutrients from the medium.1. Supplement the treated medium with fresh, essential small molecules like specific amino acids or vitamins if their loss is suspected. 2. Use a diafiltration or dialysis membrane with a molecular weight cut-off (MWCO) that is carefully selected to retain essential components while allowing EGTA to pass.
pH Shift in the Medium: The removal process, especially if not properly buffered, can alter the pH of the medium, stressing the cells.1. Measure the pH of the cell culture medium after the EGTA removal process. 2. If necessary, adjust the pH to the optimal range for your cell line (typically 7.2-7.4) using sterile HCl or NaOH.
Problem 2: Incomplete removal of EGTA confirmed by experimental results.
Possible Cause Troubleshooting Step
Inadequate Diafiltration Parameters: Insufficient diavolumes or an inappropriate membrane MWCO was used.1. Increase the number of diavolumes. For >99.5% removal of a freely permeable solute, at least 6 diavolumes are recommended.[6] 2. Ensure the MWCO of the membrane is appropriate. For EGTA (MW ~380 Da), a membrane with a MWCO of 1 kDa or lower is suitable to ensure its passage while retaining larger molecules.
Inefficient Dialysis: Dialysis time was too short, the buffer volume was insufficient, or the membrane was not appropriate.1. Increase the dialysis time to 24-48 hours. 2. Increase the volume of the dialysis buffer to at least 200-500 times the sample volume and change it every few hours.[7] 3. Use a dialysis membrane with an appropriate MWCO (e.g., 1 kDa).
Chelating Resin Saturation: The capacity of the chelating resin was exceeded.1. Increase the amount of resin used. 2. Perform the removal in multiple, sequential steps with fresh resin each time. 3. Ensure the resin is properly regenerated before use according to the manufacturer's instructions.

Experimental Protocols

Method 1: Diafiltration (Tangential Flow Filtration)

This protocol is designed for the efficient removal of EGTA from a cell culture medium using a tangential flow filtration (TFF) system.

Materials:

  • Tangential flow filtration system with a reservoir and peristaltic pump.

  • TFF cassette with a polyethersulfone (PES) membrane of 1 kDa MWCO.

  • Sterile, EGTA-free cell culture medium (as the replacement buffer).

  • Sterile tubing and connectors.

Procedure:

  • System Preparation: Assemble the TFF system with the 1 kDa MWCO membrane cassette according to the manufacturer's instructions. Sanitize the system by flushing with a suitable sanitizing agent (e.g., 0.5 M NaOH) followed by extensive rinsing with sterile, pyrogen-free water until the pH is neutral.

  • Equilibration: Equilibrate the system by running sterile, EGTA-free cell culture medium through it.

  • Concentration (Optional): To reduce the volume of replacement buffer needed, you can first concentrate the EGTA-containing medium 2 to 4-fold.

  • Diafiltration:

    • Transfer the EGTA-containing cell culture medium to the TFF reservoir.

    • Begin recirculating the medium through the TFF cassette.

    • Start adding the sterile, EGTA-free replacement medium to the reservoir at the same rate as the filtrate is being removed. This is known as constant volume diafiltration.

    • Continue this process for 5-7 diavolumes. One diavolume is equal to the initial volume of the medium in the reservoir.[6] For example, for 1 liter of medium, you would pass 5-7 liters of replacement buffer through the system.

  • Final Concentration and Recovery: Once the desired number of diavolumes has been processed, stop adding the replacement buffer and concentrate the medium to the desired final volume.

  • Sterilization: Filter the final EGTA-free medium through a 0.22 µm sterile filter.

Method 2: Dialysis

This protocol describes the removal of EGTA using traditional dialysis.

Materials:

  • Dialysis tubing with a 1 kDa MWCO.

  • Sterile, large-volume container for the dialysis buffer.

  • Stir plate and stir bar.

  • Sterile, EGTA-free cell culture medium (as the dialysis buffer).

Procedure:

  • Prepare Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions. This usually involves boiling in a sodium bicarbonate solution and then in distilled water to remove any contaminants.

  • Load Sample: Fill the dialysis tubing with the EGTA-containing cell culture medium, leaving some space at the top, and securely close both ends with clips.

  • Dialysis:

    • Place the filled dialysis tubing into the container with a large volume of sterile, EGTA-free cell culture medium (at least 200-500 times the sample volume).[7]

    • Place the container on a stir plate and add a sterile stir bar to the buffer to ensure continuous mixing.

    • Perform the dialysis at 4°C to maintain the stability of the medium components.

    • Change the dialysis buffer every 4-6 hours for the first 24 hours, and then every 8-12 hours for another 24 hours.

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer, and transfer the EGTA-free medium to a sterile container.

  • Sterilization: Filter the final medium through a 0.22 µm sterile filter.

Method 3: Chelating Resin (Batch Method)

This protocol outlines a batch method for EGTA removal using a chelating resin. Note that most chelating resins are designed to remove metal ions, so their efficiency in removing the chelator itself may vary and requires validation.

Materials:

  • Chelating resin (e.g., Chelex® 100).[11]

  • Sterile container for batch treatment.

  • Orbital shaker or stir plate.

  • Sterile filtration unit (0.22 µm).

Procedure:

  • Resin Preparation: Prepare the chelating resin according to the manufacturer's instructions. This typically involves washing with deionized water to remove any preservatives.

  • Batch Treatment:

    • Add the prepared resin to the EGTA-containing cell culture medium in a sterile container. A starting point is to use 5-10 grams of resin per 100 mL of medium.[12]

    • Place the container on an orbital shaker or use a stir plate for gentle agitation for 2-4 hours at 4°C.

  • Resin Removal: Separate the medium from the resin. This can be done by allowing the resin to settle and then carefully decanting the supernatant, or by using a sterile filtration unit to remove the resin beads.

  • Repeat (Optional): For more complete removal, the process can be repeated with fresh resin.

  • Sterilization: Filter the final EGTA-free medium through a 0.22 µm sterile filter.

Data Presentation

Comparison of EGTA Removal Methods
Method Efficiency Processing Time Scalability Potential for Component Loss Ease of Use
Diafiltration Very High (>99.5%)[6]Fast (hours)Highly ScalableLow (with appropriate MWCO)Moderate (requires specialized equipment)
Dialysis Moderate to HighSlow (24-48 hours)[7]Limited by tubing/cassette sizeLow (with appropriate MWCO)Easy
Chelating Resin Variable (requires optimization)Moderate (hours)ScalableLowEasy

Mandatory Visualization

Impact of EGTA on Calcium-Dependent Signaling

EGTA, by chelating extracellular Ca²⁺, can significantly impact intracellular signaling pathways that are dependent on calcium influx. A key example is the epidermal growth factor receptor (EGFR) signaling pathway, which can be modulated by intracellular calcium levels. The following diagram illustrates how EGTA can interfere with this pathway.

EGTA_Signaling_Impact cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel EGTA EGTA EGTA->Ca_ext PLC PLC EGFR->PLC Activates Ca_influx Intracellular Ca²⁺ (from influx) Ca_channel->Ca_influx Ca²⁺ Influx Ca_channel->block_node IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_int Intracellular Ca²⁺ (from ER) ER->Ca_int Releases Ca²⁺ Downstream Downstream Signaling (e.g., PKC, CaMKII) Ca_int->Downstream Ca_influx->Downstream Cell_Response Cellular Response (Proliferation, etc.) Downstream->Cell_Response block_node->Ca_influx Inhibited by EGTA

Caption: EGTA inhibits calcium influx, affecting downstream signaling pathways.

This diagram illustrates that by chelating extracellular calcium, EGTA prevents the influx of Ca²⁺ into the cell through calcium channels. This reduction in calcium influx can dampen the overall intracellular calcium signal, which is often a combination of release from internal stores (like the ER) and influx from the extracellular space. This, in turn, can alter the activation of downstream signaling molecules and ultimately affect cellular responses.

References

EGTA disodium interference with downstream applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to EGTA disodium in your downstream applications. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during experiments involving this specific calcium chelator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my experiments?

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺)[1]. Its primary function is to bind to free Ca²⁺ in a solution, effectively removing it from participation in chemical reactions. This property is useful for studying calcium-dependent processes[1][2]. However, this chelation is also the primary source of interference in many downstream applications that require calcium or are sensitive to the presence of chelating agents.

Q2: Which common applications are affected by this compound?

EGTA can interfere with a wide range of biochemical and cellular assays, including:

  • Enzyme Assays: Many enzymes, such as kinases, phosphatases, and nucleases, require divalent cations like Ca²⁺ or Mg²⁺ as cofactors. EGTA can inhibit these enzymes by chelating these essential ions[1].

  • Polymerase Chain Reaction (PCR): PCR is highly dependent on the concentration of magnesium ions (Mg²⁺), a cofactor for DNA polymerase. While EGTA has a lower affinity for Mg²⁺ compared to Ca²⁺, at high enough concentrations, it can still sequester Mg²⁺ and inhibit PCR[3].

  • Cell-Based Assays: Calcium signaling is crucial for numerous cellular processes, including cell adhesion, proliferation, and apoptosis[4]. EGTA can disrupt these processes by chelating extracellular calcium, leading to altered cell behavior or viability[5].

  • Protein Analysis: EGTA is often included in lysis buffers to inhibit Ca²⁺-dependent proteases. However, its presence can interfere with downstream applications like 2D gel electrophoresis and certain types of chromatography.

  • Fluorescence-Based Assays: EGTA has been shown to interfere with certain fluorescent dyes, such as SYPRO Orange used in thermal shift assays, leading to artifactual readings[6][7]. It can also affect fluorescence polarization assays[8].

  • Luciferase Assays: Components of luciferase assay systems can be sensitive to chelating agents, potentially leading to inaccurate results[1][9][10].

Q3: How can I remove EGTA from my sample?

Several methods can be used to remove EGTA from your sample, with dialysis and ultrafiltration being the most common.

  • Dialysis: This technique separates molecules based on size by selective diffusion across a semi-permeable membrane. It is effective for removing small molecules like EGTA from proteins in solution[11][12].

  • Ultrafiltration (Spin Columns): This method uses centrifugal force to pass the sample through a membrane with a specific molecular weight cutoff (MWCO), retaining larger molecules like proteins while allowing small molecules like EGTA to pass through[13][14]. This method is generally faster than dialysis.

  • Gel Filtration Chromatography: This technique can also be used to separate proteins from small molecules like EGTA.

Troubleshooting Guides

Enzyme Assays

Problem: Reduced or no enzyme activity in the presence of EGTA.

Possible Cause: The enzyme requires divalent cations (e.g., Ca²⁺, Mg²⁺, Mn²⁺, Zn²⁺) as cofactors, which are being chelated by EGTA.

Solutions:

  • Supplement with Cations: Add a surplus of the required divalent cation to your reaction buffer to overcome the chelating effect of EGTA. It is crucial to titrate the optimal concentration to avoid inhibition by excess ions.

  • Remove EGTA: If cation supplementation is not feasible, remove EGTA from your sample using one of the methods described in Q3 .

  • Determine IC50: If you must work in the presence of EGTA, determine its half-maximal inhibitory concentration (IC50) for your specific enzyme to understand its impact on your results.

Quantitative Data: EGTA Inhibitory Concentrations

Enzyme/ProcessIC50/Effective ConcentrationNotes
Macrophage Adhesion~202 mM[5]EGTA inhibits the substrate adherence capacity of inflammatory macrophages.
Protein Kinase A (PKA)EDTA IC50 ~3 mM[15]EGTA is expected to have a similar inhibitory effect due to Mg²⁺ chelation.
Na/K-ATPaseEGTA at 0.3 mM alters Ca²⁺ inhibition kinetics[16]EGTA can modulate the activity of this ion pump.
AlphaLISA AssaysHalf-maximal inhibition at 3.1 mM[17]Varies depending on the specific beads and assay components.
Polymerase Chain Reaction (PCR)

Problem: Weak or no PCR amplification.

Possible Cause: EGTA is chelating Mg²⁺ ions, which are essential for DNA polymerase activity.

Troubleshooting Steps:

SymptomPossible CauseRecommended Solution
No PCR productInsufficient free Mg²⁺Increase the MgCl₂ concentration in your PCR reaction. Titrate from the standard concentration (e.g., 1.5 mM) upwards in 0.5 mM increments.
Poor primer annealingOptimize the annealing temperature. EGTA can sometimes affect the ionic strength of the buffer.
Contaminating inhibitorsIf the sample contains other PCR inhibitors along with EGTA, consider a sample clean-up step or dilution of the template.
Non-specific bandsMgCl₂ concentration is too highIf you have overcompensated with MgCl₂, you may see non-specific amplification. Perform a titration to find the optimal MgCl₂ concentration.

Experimental Protocol: Optimizing PCR with EGTA Contamination

  • Set up a MgCl₂ Titration: Prepare a series of PCR reactions with varying concentrations of MgCl₂ (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 mM).

  • Use Standard Controls: Include a positive control (template known to amplify well without EGTA) and a negative control (no template) for each MgCl₂ concentration.

  • Perform PCR: Run the PCR with your standard cycling conditions.

  • Analyze Results: Visualize the PCR products on an agarose gel. The optimal MgCl₂ concentration will be the one that gives a strong, specific band for your target amplicon without non-specific products.

Cell-Based Assays

Problem: Altered cell viability, proliferation, or function.

Possible Cause: EGTA is chelating extracellular calcium, which is essential for many cellular processes.

Solutions:

  • Titrate EGTA Concentration: Determine the highest concentration of EGTA that does not adversely affect your cells in your specific assay.

  • Control for EGTA Effects: If EGTA must be present, include a control group treated with the same concentration of EGTA to differentiate its effects from your experimental variable.

  • Wash Out EGTA: If possible, treat your cells with the EGTA-containing solution for the required time, and then wash the cells thoroughly with fresh, EGTA-free media before proceeding with your assay.

Quantitative Data: EGTA Effects on Cell Lines

Cell LineAssayEGTA ConcentrationObserved Effect
PC12 cellsApoptosis Assay0.5 - 4 mMIncreased LDH release and apoptotic morphology[4].
HeLa cellsViability AssayNot specifiedCan affect cell viability, often assessed by MTT or similar assays[18][19].
Jurkat cellsApoptosis AssayNot specifiedCan induce apoptosis, often measured by Annexin V/PI staining[3][20][21].

Experimental Protocols

Protocol for EGTA Removal by Dialysis

This protocol is a general guideline for removing EGTA from a protein sample.

Materials:

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa or 10 kDa)

  • Dialysis clips

  • Large beaker (e.g., 1-2 L)

  • Stir plate and stir bar

  • Your protein sample containing EGTA

  • Dialysis buffer (a buffer suitable for your protein, e.g., PBS or Tris, without EGTA)

Procedure:

  • Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA, followed by extensive rinsing with deionized water).

  • Load the Sample: Pipette your protein sample into the prepared dialysis tubing, leaving some space at the top.

  • Seal the Tubing: Securely close both ends of the dialysis tubing with clips, ensuring there are no leaks.

  • First Dialysis Step: Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently at 4°C. Dialyze for 2-4 hours.

  • Buffer Exchange: Discard the dialysis buffer and replace it with fresh buffer.

  • Second Dialysis Step: Continue to dialyze for another 2-4 hours at 4°C with gentle stirring.

  • Overnight Dialysis: Change the buffer one more time and let it dialyze overnight at 4°C.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover your protein sample.

  • Quality Control: To confirm the removal of EGTA, you can perform a functional assay with your protein that is known to be inhibited by EGTA.

Visualizations

Signaling Pathway Interference

EGTA's primary mode of interference in signaling pathways is through the chelation of Ca²⁺, a critical second messenger. A key pathway affected is the Calcium-Calmodulin signaling cascade.

G cluster_cellular Intracellular Space Ca_ext Ca²⁺ Ca_int Ca²⁺ Ca_ext->Ca_int Influx Calmodulin Calmodulin (Inactive) Ca_int->Calmodulin Binds Calmodulin_active Ca²⁺/Calmodulin (Active) CAMKK2 CAMKK2 Calmodulin_active->CAMKK2 Activates Downstream Downstream Targets (e.g., AMPK, CAMK1, CAMK4) CAMKK2->Downstream Phosphorylates EGTA EGTA EGTA->Ca_ext

EGTA chelation of extracellular Ca²⁺ disrupts intracellular signaling.
Troubleshooting Workflow for PCR Inhibition

A logical workflow can help diagnose and resolve PCR inhibition caused by EGTA.

G Start PCR Fails or Gives Weak Amplification Check_EGTA Is EGTA present in the sample or buffers? Start->Check_EGTA Titrate_Mg Perform MgCl₂ Titration (e.g., 1.5 - 4.0 mM) Check_EGTA->Titrate_Mg Yes Reassess Re-evaluate Other PCR Parameters Check_EGTA->Reassess No Optimize_Annealing Optimize Annealing Temperature Titrate_Mg->Optimize_Annealing Non-specific bands Success Successful Amplification Titrate_Mg->Success Specific band obtained Cleanup Perform Sample Cleanup (e.g., Dialysis, Spin Column) Optimize_Annealing->Cleanup Still non-specific Optimize_Annealing->Success Specific band obtained Cleanup->Titrate_Mg

A step-by-step approach to resolving EGTA-induced PCR inhibition.

This technical support center provides a starting point for troubleshooting EGTA-related issues. For more specific problems, it is always recommended to consult the literature for the particular application or enzyme you are working with.

References

preventing precipitation of EGTA disodium in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: EGTA Disodium Stock Solutions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the precipitation of this compound in aqueous stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in water?

This compound salt will not readily dissolve in water if the pH of the solution is neutral or acidic.[1][2] The solubility of EGTA is critically dependent on the pH of the solution. The two remaining carboxylic acid groups on the EGTA molecule must be deprotonated to achieve full dissolution, which requires alkaline conditions.[3]

Q2: What is the role of pH in dissolving this compound?

The solubility of EGTA dramatically increases as the pH becomes more alkaline.[4] Adding a base, such as sodium hydroxide (NaOH), deprotonates the carboxyl groups on the EGTA molecule.[3] This process converts the molecule into its fully ionized, tetrabasic form, which is highly soluble in water.[5] The solution will typically not clear until the pH approaches 8.0.[2][6][7]

Q3: At what specific pH should I expect this compound to completely dissolve?

Complete dissolution of this compound typically occurs as the pH of the solution nears 8.0.[2][8] It is standard practice to adjust the final pH of the stock solution to 8.0 to ensure long-term stability and prevent precipitation.[1][7]

Q4: My EGTA solution was clear, but it precipitated after being stored. Why did this happen?

Precipitation upon storage can occur for a few reasons:

  • Incorrect Final pH: If the pH was not sufficiently high (i.e., slightly below 8.0), the EGTA may slowly precipitate out of the solution, especially at lower temperatures.

  • High Concentration: Preparing a solution above the maximum practical concentration (typically 0.5 M) can lead to precipitation, particularly upon cooling.[9]

  • Temperature Changes: Storing the solution at low temperatures (e.g., 4°C) can decrease the solubility of EGTA, causing it to precipitate.[9] It is generally recommended to store stock solutions at room temperature.[6]

Q5: Is it safe to heat the solution to help dissolve the this compound?

While gentle heating can be used to aid dissolution, it is not a substitute for correct pH adjustment.[2] The primary factor governing EGTA solubility is pH. Relying on heat alone is not an effective method and the EGTA will likely precipitate again as the solution cools. The standard and most effective method is to increase the pH using NaOH.[2]

Q6: What is the maximum recommended concentration for a stable EGTA stock solution?

The most common and recommended maximum concentration for a stable EGTA stock solution is 0.5 M at a pH of 8.0.[1][2][9] Attempting to create significantly more concentrated solutions, such as 20% (w/v), can lead to solubility issues.[9]

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound stock solutions.

Symptom / Observation Potential Cause Recommended Solution
This compound powder does not dissolve after being added to water and stirred. The pH of the solution is too low (neutral or acidic).While stirring, slowly add NaOH (pellets or a concentrated solution like 10 M) to gradually increase the pH. Monitor the pH continuously.[1][2][6]
The solution remains cloudy or contains a fine white precipitate. The pH has not yet reached the critical point for full dissolution.Continue to add NaOH slowly until the pH is approximately 8.0. The solution should become clear as it approaches this pH.[2][7]
The solution was clear but precipitated after cooling to room temperature. The final pH was not high enough, or the concentration is too high.Re-check the pH of the solution. If it is below 8.0, add more NaOH to adjust it. If the concentration is very high, consider preparing a new, less concentrated solution (e.g., 0.5 M).
The solution precipitates when stored in the refrigerator (4°C). Decreased solubility at lower temperatures.Store the 0.5 M EGTA stock solution at room temperature, where it is stable for months.[4][6] Avoid refrigerating concentrated stock solutions.

Experimental Protocols

Protocol: Preparation of 0.5 M this compound Stock Solution (pH 8.0)

This protocol details the standard procedure for preparing a stable 0.5 M EGTA solution.

Materials:

  • EGTA, Disodium Salt, Dihydrate (FW: 416.34 g/mol - Note: Check the formula weight on your specific product)

  • Sodium Hydroxide (NaOH) pellets or a 10 M solution

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinder

Procedure:

  • Initial Setup: In a beaker, add the appropriate amount of this compound salt to approximately 80% of the desired final volume of high-purity water. For example, for 100 mL of solution, use 80 mL of water.[1][6]

  • Stirring: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring. The mixture will appear as a milky white suspension.

  • pH Adjustment: Place the calibrated pH meter probe into the suspension. Begin to slowly add NaOH. You can use pellets or dropwise addition of a 10 M NaOH solution.[2][6]

  • Dissolution: The EGTA will not dissolve until the pH of the solution approaches 8.0.[2][6] Continue adding NaOH slowly while monitoring the pH meter. Be patient, as this process can take some time.[6]

  • Final pH and Volume Adjustment: Once all the EGTA has dissolved and the solution is clear, carefully adjust the pH to exactly 8.0.[1] Remove the pH probe and transfer the solution to a graduated cylinder. Bring the solution to the final desired volume with high-purity water.

  • Sterilization and Storage: If required, the solution can be sterilized by autoclaving or filtration through a 0.22 µm filter. Store the final solution at room temperature.[4][6]

Data Presentation: Reagent Quantities for 0.5 M EGTA (pH 8.0)
Final VolumeThis compound Salt, Dihydrate (g)Initial Water VolumeApprox. NaOH Pellets (g)*
100 mL 20.82 g80 mL~2 g
250 mL 52.05 g200 mL~5 g
500 mL 104.09 g400 mL~10 g
1 L 208.18 g800 mL~20 g

*Note: The amount of NaOH is an approximation. Always use a pH meter for accurate adjustment and add NaOH slowly until the desired pH of 8.0 is reached.

Visualizations

EGTA_Troubleshooting_Workflow start Start: Prepare EGTA Solution add_powder Add this compound powder to ~80% final volume of water start->add_powder stir Stir the suspension add_powder->stir check_dissolved Does the powder dissolve? stir->check_dissolved add_naoh Slowly add NaOH while monitoring pH check_dissolved->add_naoh No adjust_volume Adjust to final volume with water check_dissolved->adjust_volume Yes (Unlikely) check_ph Is pH ≈ 8.0 and solution clear? add_naoh->check_ph check_ph->add_naoh No check_ph->adjust_volume Yes store Store at Room Temperature adjust_volume->store precipitate Precipitate forms upon storage store->precipitate recheck_ph Re-check and adjust pH to 8.0 precipitate->recheck_ph Yes end End: Stable Solution precipitate->end No recheck_ph->store

Caption: Troubleshooting workflow for this compound solution preparation.

Caption: Relationship between pH, EGTA deprotonation, and solubility.

References

Technical Support Center: The Impact of EGTA Disodium on Magnesium-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EGTA disodium in experiments involving magnesium-dependent enzymes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological research?

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent that has a significantly higher affinity for calcium ions (Ca²⁺) than for magnesium ions (Mg²⁺).[1] This selectivity makes it an invaluable tool in biological assays where it is necessary to control Ca²⁺ concentrations without significantly disturbing Mg²⁺ levels, which are often present in much higher concentrations in cellular environments.[1] It is commonly used in buffers to study calcium-dependent signaling pathways and to inhibit calcium-dependent proteases.

Q2: How does EGTA's selectivity for Ca²⁺ over Mg²⁺ work?

The structural configuration of EGTA allows it to form a more stable complex with the larger calcium ion compared to the smaller magnesium ion. This results in a much higher binding affinity for Ca²⁺. This property is crucial for experiments where maintaining a specific free Mg²⁺ concentration is critical for the activity of magnesium-dependent enzymes.

Q3: Will EGTA chelate Mg²⁺ ions at all?

Yes, while EGTA has a much lower affinity for Mg²⁺ compared to Ca²⁺, it can still bind to Mg²⁺, especially at higher concentrations of EGTA or when the concentration of free Ca²⁺ is very low. The extent of Mg²⁺ chelation depends on the pH, temperature, and the relative concentrations of Ca²⁺, Mg²⁺, and EGTA in the solution.

Q4: How do pH and temperature affect EGTA's chelation of Mg²⁺?

The stability of the EGTA-Mg²⁺ complex is pH-dependent. Generally, the chelating capacity of EGTA for divalent cations, including Mg²⁺, decreases under more acidic conditions (lower pH) due to the protonation of the carboxyl groups on the EGTA molecule. Temperature can also influence the stability constants of EGTA with both Ca²⁺ and Mg²⁺. It is crucial to consider these parameters when preparing experimental buffers.

Q5: Can I use an online calculator to determine the free Mg²⁺ concentration in my buffer containing EGTA and Ca²⁺?

Yes, several online tools and software programs are available to calculate the free metal ion concentrations in solutions containing chelators like EGTA. These calculators take into account the stability constants of EGTA for Ca²⁺ and Mg²⁺, as well as the pH, temperature, and ionic strength of the solution. One such resource is the Ca-Mg-ATP-EGTA calculator from UC Davis.[2]

Troubleshooting Guide

Issue 1: My magnesium-dependent enzyme shows lower than expected activity in the presence of EGTA.

  • Possible Cause A: Unintended Chelation of Magnesium.

    • Explanation: Although selective for Ca²⁺, at certain concentrations and pH, EGTA can chelate a significant amount of Mg²⁺, reducing the free Mg²⁺ available for your enzyme.

    • Solution:

      • Calculate Free Mg²⁺: Use an online calculator to estimate the free Mg²⁺ concentration in your buffer.

      • Adjust Total Mg²⁺: Increase the total Mg²⁺ concentration in your buffer to compensate for the amount chelated by EGTA and achieve the desired free Mg²⁺ concentration for optimal enzyme activity.

      • pH Optimization: Ensure your experimental buffer's pH is in a range that minimizes EGTA's affinity for Mg²⁺ (typically around physiological pH 7.0-7.5).

  • Possible Cause B: Contamination of EGTA with other metal ions.

    • Explanation: Your EGTA stock solution might be contaminated with other divalent cations that could inhibit your enzyme.

    • Solution: Use a high-purity grade of this compound for your experiments.

Issue 2: I am observing inconsistent or non-reproducible results in my enzyme assays containing EGTA.

  • Possible Cause A: Inaccurate concentration of EGTA stock solution.

    • Explanation: An incorrectly prepared EGTA stock solution will lead to variations in the free Ca²⁺ and Mg²⁺ concentrations between experiments.

    • Solution: Carefully prepare and validate the concentration of your EGTA stock solution. Consider titrating it against a standardized calcium solution.

  • Possible Cause B: Fluctuations in pH or temperature.

    • Explanation: As mentioned, the chelating properties of EGTA are sensitive to pH and temperature.[3] Minor variations in these parameters can alter the free ion concentrations and affect enzyme activity.

    • Solution: Use a reliable buffering system to maintain a stable pH throughout your experiment and perform your assays at a consistent, controlled temperature.

Issue 3: My DNA polymerase/kinase activity is inhibited even with calculated sufficient free Mg²⁺.

  • Possible Cause: Direct interaction of EGTA with the enzyme.

    • Explanation: In some cases, chelators like EDTA have been shown to directly interact with enzymes, independent of their chelating effects.[4] While less common with EGTA, this possibility should be considered.

    • Solution:

      • Control Experiment: Perform a control experiment with a structurally different Ca²⁺ chelator with similar affinity, such as BAPTA, to see if the inhibitory effect persists.

      • Vary EGTA Concentration: Titrate the EGTA concentration to find the minimum amount required to achieve the desired Ca²⁺ chelation without significantly inhibiting the enzyme.

Data Presentation

Table 1: Stability Constants (Log K) of EGTA with Ca²⁺ and Mg²⁺

IonLog K (at 20°C, 0.1 M ionic strength)Reference
Ca²⁺11.0[5]
Mg²⁺5.2[5]

Note: The apparent stability constants can be affected by pH, temperature, and ionic strength.

Experimental Protocols

Protocol 1: Assay for a Generic Magnesium-Dependent Kinase in the Presence of EGTA

This protocol provides a general framework for measuring the activity of a magnesium-dependent kinase while controlling for Ca²⁺ levels using EGTA.

1. Reagents and Buffers:

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • EGTA Stock Solution: 100 mM this compound, pH 8.0.

  • Calcium Chloride (CaCl₂) Stock Solution: 100 mM CaCl₂.

  • ATP Stock Solution: 10 mM ATP.

  • Kinase of interest.

  • Substrate peptide/protein.

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

2. Preparation of Ca²⁺/EGTA Buffers:

  • Use an online calculator to determine the amounts of EGTA and CaCl₂ stock solutions needed to achieve the desired free Ca²⁺ concentration in your kinase assay buffer, while maintaining the desired free Mg²⁺ concentration.

  • Prepare a series of buffers with varying free Ca²⁺ concentrations to test the calcium sensitivity of your kinase.

3. Assay Procedure:

  • To a 96-well plate, add 25 µL of the appropriate Ca²⁺/EGTA buffer.

  • Add 5 µL of the substrate solution.

  • Add 10 µL of the kinase solution (diluted in kinase assay buffer).

  • Initiate the reaction by adding 10 µL of the ATP solution.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection reagent manufacturer's protocol.

  • Add the kinase detection reagent and incubate as required.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

4. Data Analysis:

  • Subtract the background signal (no enzyme control).

  • Plot the enzyme activity as a function of the free Ca²⁺ concentration.

Mandatory Visualization

EGTA_Chelation_Mechanism cluster_solution Aqueous Solution cluster_complexes Chelated Complexes Free_Ca Free Ca²⁺ EGTA_Ca EGTA-Ca²⁺ Complex (High Affinity) Free_Ca->EGTA_Ca Strongly Favored Free_Mg Free Mg²⁺ EGTA_Mg EGTA-Mg²⁺ Complex (Low Affinity) Free_Mg->EGTA_Mg Less Favored EGTA EGTA EGTA->EGTA_Ca EGTA->EGTA_Mg

Caption: EGTA's preferential chelation of Ca²⁺ over Mg²⁺.

Troubleshooting_Workflow start Low Enzyme Activity with EGTA check_free_mg Calculate Free [Mg²⁺] start->check_free_mg is_mg_low Is Free [Mg²⁺] a limiting factor? check_free_mg->is_mg_low adjust_mg Increase Total [Mg²⁺] in Buffer is_mg_low->adjust_mg Yes check_ph Verify Buffer pH and Temperature is_mg_low->check_ph No end Problem Resolved adjust_mg->end is_ph_off Are pH/Temp Optimal? check_ph->is_ph_off adjust_ph Adjust pH/Temp is_ph_off->adjust_ph No direct_inhibition Consider Direct Enzyme Inhibition is_ph_off->direct_inhibition Yes adjust_ph->end control_exp Perform Control with Alternative Chelator (e.g., BAPTA) direct_inhibition->control_exp control_exp->end

Caption: Troubleshooting workflow for low enzyme activity.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Mg2 Mg²⁺ Mg2->mTORC1 Required Cofactor

References

troubleshooting protein aggregation in the presence of EGTA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering protein aggregation in the presence of EGTA.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after I added EGTA?

While EGTA is often used to prevent aggregation by chelating divalent metal ions and inhibiting certain proteases, it can paradoxically induce aggregation under specific circumstances.[1][2] The most common reasons include:

  • Calcium-Dependent Protein Stability: Your protein may require calcium ions (Ca²⁺) for its structural integrity. EGTA is a potent and highly selective chelator of Ca²⁺.[3][4] By removing these essential ions, EGTA can cause the protein to misfold and subsequently aggregate.[5][6] This is particularly common for proteins with EF-hand motifs or other calcium-binding domains.

  • pH Shift: Concentrated or unbuffered EGTA solutions are acidic.[5] Adding EGTA to a poorly buffered protein solution can lower the pH to the protein's isoelectric point (pI). At its pI, a protein has a net charge of zero, minimizing electrostatic repulsion between molecules and making aggregation more likely.[7]

  • Indirect Effects on Stability: EGTA can inhibit calcium-dependent enzymes or chaperones that may be required to maintain your protein's solubility in a complex mixture.[8]

Q2: How can I determine if my protein's stability is calcium-dependent?

To ascertain if calcium is critical for your protein's structure and stability, you can:

  • Consult Literature and Databases: Search protein databases like UniProt or PubMed for information on your specific protein or homologous proteins. Look for annotations related to calcium-binding domains (e.g., EF-hand, C2 domain) or experimental evidence of calcium-dependent stability.

  • Perform a Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this experiment measures a protein's melting temperature (Tm). A significant decrease in the Tm in the presence of EGTA compared to a control or a calcium-containing buffer strongly suggests that calcium binding stabilizes the protein.

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to monitor changes in the secondary structure of your protein. A change in the CD spectrum upon the addition of EGTA would indicate a conformational change, suggesting the removal of a stabilizing ion.[9]

Q3: My protein isn't known to bind calcium. What else could cause EGTA-induced aggregation?

If your protein is not calcium-dependent, consider these possibilities:

  • pH Measurement: Directly measure the pH of your protein solution before and after adding EGTA. A significant drop in pH is a likely culprit. Ensure your buffer has sufficient capacity to handle the addition of the EGTA solution.

  • Ionic Strength: The addition of EGTA (a charged molecule) alters the overall ionic strength of the buffer, which can affect the electrostatic interactions that keep a protein soluble.[1][7]

  • Contaminating Divalent Cations: EGTA may be chelating other divalent cations (though with lower affinity than for Ca²⁺) that could be playing a minor stabilizing role.

Q4: What are the immediate steps I can take to troubleshoot this issue?

A systematic approach is crucial for identifying and solving the problem. The workflow below outlines the key steps from initial observation to resolution.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Solution Implementation cluster_2 Phase 3: Verification A Protein Aggregation Observed with EGTA B Hypothesis 1: Protein is Ca²⁺-dependent? A->B C Hypothesis 2: Is buffer pH shifting? A->C D Literature Search & Database Check B->D Test E Measure pH Before & After EGTA Addition C->E Test F Option A: Add back controlled Ca²⁺ (Ca²⁺/EGTA Buffer) D->F H Option C: Use Alternative Chelator or Method D->H G Option B: Increase Buffer Capacity or Adjust Final pH E->G E->H I Prepare New Sample with Modified Conditions F->I G->I H->I J Measure Aggregation (e.g., DLS, SEC) I->J K Aggregation Resolved? J->K L Experiment Proceeds K->L Yes M Re-evaluate & Try Alternative Solution K->M No

Caption: A logical workflow for troubleshooting EGTA-induced protein aggregation.

Q5: What buffer additives can help prevent this type of aggregation?

If aggregation persists, certain additives, also known as excipients, can help stabilize your protein.[10] These work by various mechanisms, such as increasing the stability of the native state or preventing intermolecular interactions.[7][11]

Additive TypeExamplesTypical ConcentrationMechanism of Action
Polyols/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v) or (w/v)Preferential exclusion; stabilizes the native protein structure.[]
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMSuppress aggregation by binding to hydrophobic patches and screening charges.[1]
Salts NaCl, KCl50-500 mMModulate electrostatic interactions; solubility can increase or decrease with salt concentration.[1]
Non-denaturing Detergents Tween-20, Triton X-100, CHAPS0.01-0.1% (v/v)Solubilize aggregation-prone hydrophobic regions without denaturing the protein.[7]
Reducing Agents DTT, TCEP1-5 mMPrevent the formation of non-native disulfide bonds that can lead to aggregation.[1]
Q6: Are there alternatives to using EGTA?

Yes, depending on your experimental goal, you might consider the following:

  • EDTA: If the goal is general chelation and high selectivity for calcium is not required, EDTA can be used. Note that EDTA has a higher affinity for Mg²⁺ than EGTA does.

  • BAPTA: This chelator is also highly selective for Ca²⁺ over Mg²⁺ but binds and releases Ca²⁺ much faster than EGTA, which can be important in kinetic studies.[13]

  • Protease Inhibitor Cocktails: If you are using EGTA primarily to inhibit calcium-dependent proteases, a commercially available protease inhibitor cocktail that does not contain chelators may be a suitable substitute.

  • High Salt Concentration: For inhibiting certain DNases, increasing the NaCl concentration above 100 mM can significantly reduce their activity, providing an alternative to chelation.[14]

ChelatorKey FeaturepKa (approx.) for Ca²⁺Notes
EGTA Highly selective for Ca²⁺ over Mg²⁺11.0Slower Ca²⁺ binding/release kinetics.[13]
EDTA Strong, general-purpose chelator10.6Also strongly chelates Mg²⁺ and other divalent cations.[15]
BAPTA Highly selective for Ca²⁺, pH-insensitive11.0Very fast Ca²⁺ binding/release kinetics.[13]
Q7: How can I accurately measure the amount of aggregation in my sample?

Visual inspection for cloudiness is a first step, but quantitative methods are necessary for accurate assessment.[1] A combination of techniques often provides the most complete picture.[16]

TechniquePrincipleInformation ProvidedKey Advantage
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Hydrodynamic radius (size), size distribution, polydispersity.[17]Fast, sensitive to small amounts of large aggregates, low sample volume.[18]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic size.Quantifies monomer, oligomers, and aggregates.[19]Provides quantitative distribution of different species.[18]
Static Light Scattering (SLS) Measures the time-averaged intensity of scattered light.Absolute molar mass of particles in solution.Can be coupled with SEC (SEC-MALS) for precise mass determination of each peak.
Thioflavin T (ThT) Assay A dye that fluoresces upon binding to amyloid-like fibrillar aggregates.Detects and quantifies the presence of amyloid fibrils.[9]Specific for amyloid structures.

Troubleshooting Guides & Protocols

Guide 1: The Role of Calcium in Protein Stability

Many proteins rely on calcium ions for proper folding and stability. Calcium can act as a bridge between different parts of the polypeptide chain, locking it into its native, functional conformation. When EGTA is introduced, it sequesters the calcium, removing this structural "scaffold." This can expose hydrophobic patches that were previously buried, leading to aggregation as the unstable proteins interact with each other.

G cluster_0 Stable State cluster_1 Aggregation Pathway Protein_unfolded Unfolded Polypeptide Protein_folded Stable, Folded Protein (Native Conformation) Protein_unfolded->Protein_folded Folding & Binding Ca_ion Ca²⁺ Ion Ca_ion->Protein_folded Folding & Binding Protein_unstable Unstable, Misfolded Protein (Hydrophobic patches exposed) Protein_folded->Protein_unstable Ca²⁺ Chelation EGTA EGTA EGTA->Protein_unstable Ca²⁺ Chelation Aggregate Protein Aggregate Protein_unstable->Aggregate Self-Association

Caption: EGTA can destabilize Ca²⁺-dependent proteins, leading to aggregation.

Guide 2: Key Experimental Protocols

Protocol 1: Preparation of a Calcium-EGTA Buffer

To maintain a specific, low concentration of free Ca²⁺, a Ca²⁺/EGTA buffer is ideal. This is useful for proteins that require calcium but are sensitive to high concentrations.

Materials:

  • Stock solutions: 1 M CaCl₂, 0.5 M EGTA (pH adjusted to 7.0-8.0 with KOH), 1 M Buffer (e.g., HEPES, Tris).

  • High-purity water.

  • pH meter.

Procedure:

  • Use a calcium buffering calculator (many are available online, such as MaxChelator) to determine the required total concentrations of CaCl₂ and EGTA to achieve the desired free [Ca²⁺] at your specific pH, temperature, and ionic strength.

  • In a beaker, combine the required volume of your main buffer (e.g., HEPES) and high-purity water.

  • Add the calculated volume of the EGTA stock solution and stir thoroughly.

  • Slowly add the calculated volume of the CaCl₂ stock solution while stirring.

  • Add any other components of your buffer (e.g., NaCl, MgCl₂).

  • Adjust the final volume with water and verify the final pH.

Protocol 2: Assessing Aggregation with Dynamic Light Scattering (DLS)

This protocol provides a general workflow for using DLS to check for aggregates.

Materials:

  • DLS instrument and compatible cuvettes.

  • Protein sample and corresponding buffer.

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation: Centrifuge the protein sample at >10,000 x g for 10 minutes at 4°C to pellet any very large, pre-existing aggregates.

  • Carefully transfer the supernatant to a clean tube. If necessary, filter the sample through a low protein-binding 0.22 µm syringe filter. This step should be tested, as filtering can sometimes induce aggregation.

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Blank the instrument using the exact same buffer your protein is in.

    • Load the appropriate volume of your protein sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow the temperature to equilibrate for 2-5 minutes.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves collecting data for 10-15 runs.

  • Data Analysis:

    • Analyze the correlation function to ensure data quality.

    • Examine the size distribution plot. A monodisperse, un-aggregated sample will show a single, sharp peak at the expected size of the monomer.

    • The presence of peaks at much larger hydrodynamic radii (e.g., >100 nm) is indicative of aggregation. The polydispersity index (PdI) gives a measure of the broadness of the size distribution; a value <0.2 is generally considered monodisperse.[18]

References

adjusting pH of EGTA disodium solutions for optimal buffering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EGTA disodium solutions. Our goal is to help you achieve optimal buffering for your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and pH adjustment of this compound solutions.

Issue 1: this compound Salt Will Not Dissolve

  • Symptom: The this compound salt powder remains as a suspension or settles at the bottom of the container despite vigorous stirring.

  • Cause: The pH of the solution is too low. EGTA and its disodium salt have poor solubility in water at neutral or acidic pH.[1][2] To achieve complete dissolution, the carboxyl groups on the EGTA molecule need to be deprotonated, which occurs at a more alkaline pH.

  • Solution:

    • Add a strong base, such as Sodium Hydroxide (NaOH), to the solution incrementally while stirring continuously.[3][4][5]

    • Monitor the pH of the solution using a calibrated pH meter.

    • The this compound salt will typically dissolve completely as the pH of the solution approaches 8.0.[4][6][7][8][9]

    • It is recommended to use a concentrated NaOH solution (e.g., 5 M or 10 M) to avoid a significant increase in the final volume of your stock solution.[4][10]

Issue 2: The pH of the Solution Overshoots the Target pH

  • Symptom: After adding a base to dissolve the EGTA, the pH of the solution is higher than the desired pH for your experiment.

  • Cause: Too much strong base was added, or it was added too quickly.

  • Solution:

    • To lower the pH, you can add a strong acid, such as Hydrochloric Acid (HCl), drop by drop.[11]

    • Continuously monitor the pH with a calibrated pH meter to avoid overcorrecting in the opposite direction.

    • Be aware that adding HCl will introduce chloride ions into your solution, which may slightly alter its electrical resistance but is generally not expected to negatively impact most applications like its use in TBE buffer for PCR.[12]

Issue 3: Precipitate Forms in the EGTA Solution After Autoclaving

  • Symptom: A clear EGTA solution becomes cloudy or forms a precipitate after being sterilized by autoclaving.

  • Cause: The pH of the solution may have dropped during heating, causing the EGTA to precipitate out of the solution as it cools.[13]

  • Solution:

    • Ensure the pH of your EGTA solution is stable at 8.0 before autoclaving. You might consider adjusting the initial pH slightly higher (e.g., 8.2) to compensate for any potential drop during autoclaving.[8]

    • As an alternative to autoclaving, you can sterilize the EGTA solution by filtering it through a 0.22 µm filter.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound salt?

A1: The optimal pH for dissolving this compound salt is approximately 8.0.[4][6][7][8][9] The salt's solubility increases significantly as the pH becomes more alkaline.

Q2: What should I use to adjust the pH of my EGTA solution?

A2: To increase the pH, it is recommended to use a strong base like Sodium Hydroxide (NaOH).[3][4][5] To decrease the pH, a strong acid like Hydrochloric Acid (HCl) can be used cautiously.[11]

Q3: What is the effective buffering range for EGTA?

A3: The effective buffering range of a buffer is typically considered to be pKa ± 1.[14] EGTA has multiple pKa values due to its four carboxylic acid groups. The two pKa values relevant for biological applications are approximately 8.85 and 9.45, which are related to the protonation of the amine groups. However, for chelating calcium, the pH affects the availability of the carboxylate groups. The optimal calcium chelating ability is generally achieved at a pH above 7.0. For many biological experiments, EGTA buffers are prepared at a pH between 7.0 and 8.0.

Q4: How should I store my EGTA stock solution?

A4: Prepared EGTA solutions can be stored at room temperature or refrigerated at 4°C.[15] For long-term storage, aliquoting and freezing at -20°C is also a common practice to prevent microbial growth and degradation.

Q5: Can I use a magnetic stirrer to dissolve this compound salt?

A5: Yes, using a magnetic stirrer is highly recommended to ensure the solution is mixed thoroughly as you add the pH adjuster, which facilitates the dissolution process.[6]

Data Presentation

Table 1: pH Adjustment for this compound Solutions

ParameterRecommendationRationale
Initial pH Acidic (before adjustment)This compound salt in water results in a slightly acidic solution.
Target pH for Dissolution ~ 8.0Ensures complete solubilization of the EGTA salt.[4][6][7]
Reagent to Increase pH Sodium Hydroxide (NaOH)A strong base that effectively deprotonates EGTA's carboxyl groups.[3][4]
Reagent to Decrease pH Hydrochloric Acid (HCl)A strong acid for careful downward titration if the target pH is overshot.[11]

Experimental Protocols

Protocol 1: Preparation of a 0.5 M EGTA Stock Solution at pH 8.0

  • Weighing the Reagent: Weigh out 190.17 g of this compound salt (MW = 380.35 g/mol ) for a 1 L solution.

  • Initial Dissolution: Add the this compound salt to 800 mL of deionized water in a beaker with a magnetic stir bar. The solution will appear cloudy or as a suspension.

  • pH Adjustment:

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Place a calibrated pH electrode in the solution.

    • Slowly add a 10 M NaOH solution dropwise while monitoring the pH.[4]

    • Continue adding NaOH until the this compound salt is completely dissolved and the pH is stable at 8.0.[4][6]

  • Final Volume Adjustment: Once the desired pH is reached and the solution is clear, transfer it to a graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilization: Sterilize the solution by autoclaving or by filtering it through a 0.22 µm filter.[7]

  • Storage: Store the solution at room temperature or 4°C. For long-term storage, it can be aliquoted and stored at -20°C.[15]

Visualizations

EGTA_pH_Adjustment_Workflow cluster_prep Preparation cluster_adjust pH Adjustment cluster_check Verification cluster_final Final Steps weigh Weigh EGTA Disodium Salt add_water Add to Deionized Water weigh->add_water stir Stir Vigorously add_water->stir add_naoh Add NaOH (e.g., 10M) stir->add_naoh monitor_ph Monitor pH add_naoh->monitor_ph check_ph pH = 8.0? monitor_ph->check_ph check_ph->add_naoh No adjust_volume Adjust Final Volume check_ph->adjust_volume Yes sterilize Sterilize (Autoclave or Filter) adjust_volume->sterilize store Store Solution sterilize->store

Caption: Workflow for preparing and pH-adjusting an this compound solution.

Calcium_Signaling_Pathway cluster_stimulus External Signal cluster_cell Cellular Response cluster_inhibition Inhibition by EGTA stimulus Signal (e.g., Hormone) receptor Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum (ER) ip3->er ca2_release Ca²⁺ Release er->ca2_release ca_binding Ca²⁺ Binding Proteins (e.g., Calmodulin) ca2_release->ca_binding chelation Ca²⁺ Chelation ca2_release->chelation Free Ca²⁺ cellular_response Cellular Response ca_binding->cellular_response egta EGTA egta->chelation chelation->ca_binding Inhibits

Caption: EGTA's role in inhibiting a generic calcium-dependent signaling pathway.

References

potential off-target effects of EGTA disodium in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EGTA disodium in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and troubleshoot issues related to the use of this common calcium chelator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent that specifically binds to divalent cations.[1][2] It has a much higher affinity for calcium ions (Ca²⁺) than for magnesium ions (Mg²⁺), especially at physiological pH.[1][3][4][5] This selectivity makes it an invaluable tool for creating calcium-free or calcium-buffered solutions to study the roles of extracellular and intracellular calcium in various biological processes.[1][6]

Q2: What are the primary off-target effects of this compound I should be aware of?

While highly useful, EGTA can have several off-target effects:

  • Chelation of other divalent cations: Although highly selective for Ca²⁺, at certain concentrations, EGTA can also chelate other divalent cations such as manganese (Mn²⁺), zinc (Zn²⁺), and copper (Cu²⁺), which could affect the activity of metalloenzymes.[1][7]

  • Alteration of intracellular signaling: The unbound form of EGTA may penetrate cell membranes and interfere with intracellular calcium signaling by inhibiting the release of calcium from internal stores, an effect observed independently of its extracellular chelation activity.[8]

  • Cytotoxicity: At high concentrations (typically above 10 mM), EGTA can be toxic to eukaryotic cells.[9] It has been shown to be cytotoxic and weakly genotoxic in animal studies.[10][11]

  • Effects on cell adhesion and structure: By chelating Ca²⁺, which is crucial for the function of cell adhesion molecules like cadherins, EGTA can disrupt cell-cell attachment and colony formation.[12][13] It can also alter cell surface structures and increase permeability in some organisms.[14]

  • Impact on sperm function: In studies on human spermatozoa, EGTA was found to have destructive effects on motility and viability and did not protect against cryoinjury.[15]

Q3: My cells are dying or detaching after EGTA treatment. What could be the cause and how can I troubleshoot this?

Cell death or detachment are common issues when using EGTA. Here are some potential causes and troubleshooting steps:

  • Concentration is too high: EGTA can be cytotoxic at high concentrations.[9]

    • Troubleshooting: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. Start with a low concentration (e.g., 0.1-1 mM) and titrate up.

  • Disruption of cell adhesion: EGTA chelates the extracellular calcium required for cell adhesion proteins.[12]

    • Troubleshooting: If your experiment allows, consider reducing the treatment time. For experiments requiring longer incubation, ensure your experimental endpoint is not confounded by cell loss due to detachment.

  • Contamination of the EGTA solution:

    • Troubleshooting: Ensure your this compound solution is sterile and has the correct pH for your culture medium, as dissolving EGTA can alter the pH.

Q4: I am seeing unexpected changes in a signaling pathway that I thought was independent of extracellular calcium. Could EGTA be the cause?

Yes, this is possible. Studies have shown that EGTA can have effects beyond simply chelating extracellular calcium. The unbound form of EGTA may enter the cell and directly interfere with the release of calcium from intracellular stores like the endoplasmic reticulum.[8] This can abolish or alter intracellular calcium signals even in nominally calcium-free medium.[8]

To investigate this, you could compare the effects of EGTA with another calcium chelator like BAPTA, which has faster binding kinetics and is less likely to have the same intracellular effects.[6][16]

Q5: What is the difference between EGTA and EDTA, and when should I choose one over the other?

EGTA and EDTA are both chelating agents, but they have different affinities for divalent cations.[5][17]

  • EGTA has a significantly higher affinity for Ca²⁺ than for Mg²⁺.[4][5] This makes it the preferred chelator when you want to specifically remove calcium from a solution that also contains magnesium, such as in cell culture media, to mimic physiological conditions where intracellular Mg²⁺ is much higher than Ca²⁺.[1]

  • EDTA binds a broader range of divalent and trivalent metal ions, including Ca²⁺ and Mg²⁺, with similar high affinity.[1][2][18] It is often used in buffers for DNA and protein extraction to inhibit metalloproteases and DNases, which often require Mg²⁺ or other cations as cofactors.[4][19]

Use EGTA when: You need to selectively chelate calcium without significantly disturbing magnesium concentrations.[1][3] Use EDTA when: You want to chelate a broad range of divalent cations, including both magnesium and calcium.[2]

Quantitative Data Summary

The following tables provide quantitative data on the properties and effects of this compound.

Table 1: Comparison of Dissociation Constants (Kd) for Common Chelators

This table highlights the selectivity of EGTA for calcium over other divalent cations compared to EDTA and BAPTA. Lower Kd values indicate higher affinity.

IonEGTAEDTABAPTA
Ca²⁺ ~70 nM~0.1 µM~0.2 µM
Mg²⁺ ~1-10 mM~1-10 µM~1-2 mM
Mn²⁺ ~1 µM~1 nM~1 µM
Zn²⁺ ~0.1 µM~0.1 pM~10 nM
Fe³⁺ ~1 pM~0.1 fM-

Note: Kd values can vary depending on pH, temperature, and ionic strength.[1][6]

Table 2: Typical Working Concentrations and Observed Effects of EGTA

Concentration RangeApplication/Observed EffectReference(s)
100 µM - 10 mMInhibition of Staphylococcus aureus biofilm formation.[9]
1 mMUsed to study intracellular calcium responses in airway epithelial cells.[8]
1 mMFound to have destructive effects on fresh human sperm motility and viability.[15]
3 mMReduced VE-cadherin localization at cell adhesion sites in HUVECs.[13]
> 10 mMCan be toxic to eukaryotic cells.[9]

Experimental Protocols

Protocol 1: Assessment of EGTA-Induced Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic concentration of EGTA for a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile water, pH adjusted)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • EGTA Treatment: Prepare serial dilutions of EGTA in complete culture medium (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 20 mM).

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the various EGTA-containing media. Include a "no-cell" control with medium only.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control (0 mM EGTA) after subtracting the background absorbance from the "no-cell" control.

Protocol 2: Measuring Intracellular Calcium Changes with Fluo-4 AM

This protocol allows for the confirmation of EGTA's effect on intracellular calcium levels.

Materials:

  • Cells of interest plated on glass-bottom dishes

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

  • This compound stock solution

  • Fluorescence microscope

Procedure:

  • Cell Loading: Wash cells once with HBSS. Prepare a loading buffer by diluting Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Incubate cells with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Place the dish on the fluorescence microscope stage. Perfuse with normal HBSS (containing Ca²⁺ and Mg²⁺) and record the baseline fluorescence.

  • EGTA Application: Switch the perfusion to a Ca²⁺-free HBSS containing a desired concentration of EGTA (e.g., 1-5 mM).

  • Data Acquisition: Record the change in fluorescence intensity over time. A decrease in fluorescence indicates a reduction in intracellular calcium concentration.[20]

  • Analysis: Analyze the fluorescence traces to quantify the change in intracellular calcium levels upon EGTA application.

Visualizations

The following diagrams illustrate key concepts related to EGTA's function and potential off-target effects.

EGTA_Mechanism cluster_intracellular Intracellular Space EGTA EGTA Ca_free Free Ca²⁺ EGTA->Ca_free Chelates Ca_bound EGTA-Ca²⁺ Complex Channel Ca²⁺ Channel Ca_free->Channel Enters Cell Ca_intra Intracellular Ca²⁺ Channel->Ca_intra Influx Blocked Signaling Ca²⁺-Dependent Signaling Ca_intra->Signaling Activates

Caption: Mechanism of EGTA action in blocking extracellular calcium influx.

Off_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGTA_extra Extracellular EGTA EGTA_intra Unbound EGTA (potential entry) EGTA_extra->EGTA_intra Potential Membrane Permeation Membrane IP3R IP3 Receptor EGTA_intra->IP3R Inhibits (Off-Target Effect) ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Signaling Downstream Signaling Ca_release->Signaling Activates

Caption: Potential off-target effect of EGTA on intracellular Ca²⁺ release.

Troubleshooting_Workflow Start Unexpected Result with EGTA Check_Conc Is EGTA concentration too high? Start->Check_Conc Check_Adhesion Are cells detaching? Check_Conc->Check_Adhesion No Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Conc->Dose_Response Yes Check_Signal Is an intracellular pathway affected? Check_Adhesion->Check_Signal No Reduce_Time Reduce Incubation Time or Use Coated Plates Check_Adhesion->Reduce_Time Yes Compare_Chelator Compare with BAPTA or other controls Check_Signal->Compare_Chelator Yes End Identify Cause & Optimize Protocol Check_Signal->End No Dose_Response->End Reduce_Time->End Compare_Chelator->End

Caption: Logical workflow for troubleshooting unexpected results with EGTA.

References

Technical Support Center: Optimizing EGTA for Cell Detachment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using EGTA for non-enzymatic cell detachment. Find troubleshooting advice, frequently asked questions, detailed protocols, and optimization strategies to ensure high cell viability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for EGTA in cell detachment?

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity for calcium ions (Ca²⁺)[1][2]. Cell adhesion to the extracellular matrix and to each other is often mediated by calcium-dependent adhesion molecules, such as cadherins and integrins[1]. By selectively binding to and reducing the concentration of free calcium ions in the culture medium, EGTA disrupts the function of these adhesion molecules, leading to the detachment of cells from the culture substrate and from each other[1].

Q2: What are the advantages of using EGTA over enzymatic methods like trypsin?

EGTA-based detachment is a non-enzymatic method that offers several advantages over traditional enzymatic digestion with trypsin:

  • Preservation of Cell Surface Proteins: EGTA does not digest cell surface proteins, making it ideal for applications where the integrity of surface receptors and other molecules is critical, such as immunolabeling, flow cytometry, and studies on cell signaling[3].

  • Gentle on Cells: For sensitive cell types, EGTA can be a gentler alternative to trypsin, potentially leading to higher cell viability.

  • Controlled Reaction: The activity of EGTA can be easily and rapidly stopped by reintroducing a calcium-containing solution.

Q3: Can EGTA be used for all cell types?

EGTA is effective for many, but not all, adherent cell lines. Its success depends on the specific adhesion molecules expressed by the cells. Cells that rely heavily on calcium-dependent adhesion are more likely to detach with EGTA. For strongly adherent cells or those that utilize calcium-independent adhesion mechanisms, EGTA alone may not be sufficient, and a combination with other methods or the use of enzymes might be necessary.

Q4: How do I optimize the EGTA concentration and incubation time for my specific cell line?

The optimal EGTA concentration and incubation time are cell-type dependent. It is crucial to perform an optimization experiment for your specific cell line. Start with a concentration range of 1-5 mM EGTA in a calcium and magnesium-free buffer (like PBS or HBSS) and vary the incubation time (e.g., 5, 10, 15, 20 minutes). Monitor cell detachment under a microscope and assess cell viability after detachment to determine the optimal conditions that yield the highest number of viable, single cells.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Cell Detachment 1. EGTA concentration is too low. 2. Incubation time is too short. 3. Cells are too confluent or have strong cell-cell adhesions. 4. Presence of residual calcium and magnesium ions from the culture medium.1. Increase the EGTA concentration in increments (e.g., from 2 mM to 5 mM). 2. Increase the incubation time, monitoring the cells every 5 minutes. 3. Passage the cells at a lower confluency. Gentle tapping of the flask can aid detachment. 4. Ensure a thorough wash with a calcium and magnesium-free buffer (e.g., PBS-/-) before adding the EGTA solution.
Low Cell Viability 1. EGTA concentration is too high. 2. Prolonged incubation in EGTA. 3. Excessive mechanical stress during detachment (e.g., harsh pipetting).1. Decrease the EGTA concentration. 2. Reduce the incubation time. Determine the minimum time required for detachment. 3. Handle cells gently. Use a wide-bore pipette tip for resuspension.
Cell Clumping After Detachment 1. Incomplete dissociation of cell-cell junctions. 2. Presence of extracellular DNA from lysed cells.1. Gently pipette the cell suspension up and down a few times to break up clumps. 2. Add a small amount of DNase I (e.g., 10-20 µg/mL) to the cell suspension to digest the extracellular DNA.

Data Presentation: Optimizing EGTA Incubation

The following table provides starting points for optimizing EGTA-mediated cell detachment for various cell types. It is critical to note that these are approximate values, and empirical determination of the optimal conditions for your specific experiments is highly recommended.

Cell Type EGTA Concentration (mM) Incubation Time (min) Temperature (°C) Notes
General Starting Range 1 - 55 - 2037Optimization is crucial. Monitor detachment and viability.
HeLa ~2[4]10 - 1537A wash with 2 mM EGTA has been used to prepare these cells for attachment assays[4].
MCF-7 >5[5]15 - 3037Concentrations below 5 mM EDTA were found to be ineffective in one study[5].
Fibroblasts (DMD) Not specified4 - 24 hours (for viability assay)37Longer incubation times were used in a study to induce detachment for apoptosis assays[6].

Experimental Protocols

Protocol 1: General Procedure for EGTA-Mediated Cell Detachment

This protocol provides a general guideline for detaching adherent cells using EGTA.

  • Aspirate Culture Medium: Carefully remove the culture medium from the flask or dish.

  • Wash with Calcium and Magnesium-Free Buffer: Gently wash the cell monolayer once or twice with a pre-warmed (37°C) calcium and magnesium-free phosphate-buffered saline (PBS-/-) or Hank's Balanced Salt Solution (HBSS-/-) to remove any residual medium and serum.

  • Add EGTA Solution: Add a sufficient volume of pre-warmed EGTA solution (e.g., 1-5 mM in PBS-/- or HBSS-/-) to cover the entire cell monolayer.

  • Incubate: Place the culture vessel in a 37°C incubator for 5-20 minutes. The optimal time will vary depending on the cell line.

  • Monitor Detachment: Observe the cells under a microscope every 5 minutes. Detached cells will appear rounded and will start to float. Gentle tapping of the vessel can aid detachment.

  • Neutralize EGTA: Once the majority of cells have detached, add an equal volume of complete culture medium (containing calcium and serum) to the vessel to inactivate the EGTA.

  • Collect Cells: Gently pipette the cell suspension to detach any remaining cells and transfer the suspension to a sterile conical tube.

  • Centrifuge: Pellet the cells by centrifugation at a low speed (e.g., 100-200 x g) for 5 minutes.

  • Resuspend: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium for further experiments or subculturing.

Protocol 2: Assessing Cell Viability Post-Detachment using Trypan Blue Exclusion

It is essential to assess cell viability after optimizing your EGTA detachment protocol.

  • Prepare Cell Suspension: Following detachment and resuspension in fresh medium (Step 9 of Protocol 1), take a small aliquot of your cell suspension.

  • Mix with Trypan Blue: Mix the cell suspension with a 0.4% Trypan Blue solution in a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubate: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Count Cells: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate Viability: Viability (%) = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

Signaling Pathway: Mechanism of EGTA-Mediated Cell Detachment

EGTA_Mechanism cluster_0 Cell Adhesion (Normal Conditions) cluster_1 Cell Detachment (With EGTA) Ca_ion Ca²⁺ Ions Cadherin Cadherins Ca_ion->Cadherin Activates Integrin Integrins Ca_ion->Integrin Activates EGTA_Ca_Complex EGTA-Ca²⁺ Complex Cadherin->Cadherin Cell_Adhesion Stable Cell Adhesion Cadherin->Cell_Adhesion ECM Extracellular Matrix Integrin->ECM Cell-Matrix Adhesion Integrin->Cell_Adhesion EGTA EGTA EGTA->Ca_ion Chelates Inactive_Cadherin Inactive Cadherins EGTA_Ca_Complex->Inactive_Cadherin Leads to Inactive_Integrin Inactive Integrins EGTA_Ca_Complex->Inactive_Integrin Leads to Cell_Detachment Cell Detachment Inactive_Cadherin->Cell_Detachment Inactive_Integrin->Cell_Detachment

Caption: Mechanism of EGTA in disrupting calcium-dependent cell adhesion.

Experimental Workflow: Optimizing EGTA Incubation Time

EGTA_Workflow cluster_incubation Incubation Time Points start Start: Adherent Cells in Culture wash Wash with Ca²⁺/Mg²⁺-free PBS start->wash add_egta Add EGTA (e.g., 1-5 mM) wash->add_egta t1 5 min add_egta->t1 t2 10 min add_egta->t2 t3 15 min add_egta->t3 t4 20 min add_egta->t4 neutralize Neutralize with Complete Medium t1->neutralize t2->neutralize t3->neutralize t4->neutralize collect Collect Cells by Centrifugation neutralize->collect assess_viability Assess Viability (Trypan Blue) collect->assess_viability analyze Analyze Results: Detachment Efficiency vs. Viability assess_viability->analyze optimal Determine Optimal Incubation Time analyze->optimal

Caption: Workflow for optimizing EGTA incubation time for cell detachment.

References

Validation & Comparative

A Head-to-Head Comparison: EGTA Disodium vs. Mechanical Methods for Cell Dissociation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality single cells is a critical first step for a multitude of downstream applications. The choice of cell dissociation method can significantly impact cell viability, yield, and the integrity of cellular functions and surface markers. This guide provides an objective comparison of a widely used chemical method, EGTA disodium, and various mechanical dissociation techniques, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compound (Chemical Method)Mechanical Methods (e.g., Trituration, Scraping)
Mechanism Chelates extracellular calcium ions (Ca2+), disrupting the function of calcium-dependent adhesion molecules (e.g., cadherins) that hold cells together and to the substrate.[1][2]Applies physical force to break the bonds between cells and the extracellular matrix.[3][4]
Selectivity Primarily affects calcium-dependent cell junctions.[5]Non-selective; can cause indiscriminate damage to cells and extracellular structures.
Gentleness Generally considered a gentler method, preserving cell membrane integrity.[4]Can be harsh, leading to significant cell lysis and damage to surface proteins depending on the force applied.[3][6]
Efficiency Can be less efficient for strongly adherent cells or complex tissues, often requiring longer incubation times.Can be rapid, but efficiency is highly dependent on the tissue type and operator technique.[4]
Reproducibility Generally more reproducible due to defined chemical concentrations and incubation times.Can have high user-to-user variability, leading to inconsistent results.[1][4]
Cost Reagent costs can be a factor, particularly for large-scale experiments.Generally lower cost, primarily involving basic laboratory equipment.

Performance Metrics: A Quantitative Look

Direct quantitative comparisons between this compound alone and purely mechanical methods are not extensively documented in the literature. Many studies compare enzymatic methods (often in combination with mechanical force) to purely mechanical approaches. However, based on available data for similar non-enzymatic chemical dissociation reagents and mechanical techniques, we can infer the following performance expectations.

ParameterThis compoundMechanical MethodsKey Considerations & References
Cell Viability Generally high, as it avoids harsh physical forces.Highly variable. Can be low due to mechanical stress and cell lysis. Automated systems may offer higher viability than manual methods.[7][8]A study on dissociating bovine liver biopsy cores found that a combination of chemical and controlled mechanical force resulted in over 90% viability.[8] Another comparison showed higher viability with enzymatic digestion compared to a purely mechanical approach, indicating the damaging potential of mechanical stress.[7]
Cell Yield Can be lower, especially for tissues with extensive extracellular matrix or tightly packed cells.Can be high, but often at the cost of viability. Yield is highly dependent on the tissue type and the specific mechanical method used.[7][8]Mechanical dissociation of murine tissues showed variable cell yields depending on the organ.[7] Combining chemical and mechanical methods significantly improved dissociation efficiency to 93 ± 8% from under 40% with chemical treatment alone.[8]
Preservation of Cell Surface Proteins Generally good, as it does not involve enzymatic cleavage of proteins. However, the disruption of calcium-dependent structures can have indirect effects.[5][9]Can be poor due to physical shearing and scraping of the cell membrane.EGTA treatment has been shown to disrupt the localization of junctional proteins like E-cadherin, occludin, and claudin-1.[9][10]
Time Efficiency Can be more time-consuming due to required incubation periods.Generally faster, especially for loosely adherent cells.[4]Mechanical methods are often chosen for their speed.[4]

Signaling Pathway: How this compound Works

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity for calcium ions (Ca2+).[2] Cell-cell and cell-substrate adhesion are heavily reliant on calcium-dependent adhesion molecules, most notably cadherins.[11][12][13] By sequestering extracellular Ca2+, EGTA disrupts the structural integrity of these adhesion molecules, leading to the detachment of cells.

EGTA_Mechanism cluster_intracellular Intracellular Space EGTA EGTA Ca2+ Ca2+ EGTA->Ca2+ Chelates Inactive_Cadherin Cadherin Monomers (Inactive) Cadherin_dimer Cadherin Dimer (Active) Ca2+->Cadherin_dimer Maintains Structure Cell_Adhesion Cell_Adhesion Cadherin_dimer->Cell_Adhesion Mediates Cell_Adhesion_Disrupted Cell-Cell Adhesion Disrupted Inactive_Cadherin->Cell_Adhesion_Disrupted Leads to

EGTA-mediated disruption of calcium-dependent cell adhesion.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for cell dissociation using this compound and a common mechanical method, trituration.

This compound Dissociation Workflow

EGTA_Workflow start Start: Adherent Cells in Culture wash1 Wash with Ca2+/Mg2+-free PBS start->wash1 add_egta Add EGTA Solution wash1->add_egta incubate Incubate (e.g., 5-15 min at 37°C) add_egta->incubate detach Gently Tap to Detach Cells incubate->detach collect Collect Cell Suspension detach->collect wash2 Wash Cells with Complete Medium collect->wash2 centrifuge Centrifuge to Pellet Cells wash2->centrifuge resuspend Resuspend in Desired Buffer centrifuge->resuspend end Single-Cell Suspension resuspend->end

Workflow for cell dissociation using this compound.
Mechanical Dissociation (Trituration) Workflow

Mechanical_Workflow start Start: Tissue Sample mince Mince Tissue into Small Pieces start->mince triturate Triturate with Pipette mince->triturate filter Pass through Cell Strainer triturate->filter collect Collect Cell Suspension filter->collect wash Wash Cells collect->wash centrifuge Centrifuge to Pellet Cells wash->centrifuge resuspend Resuspend in Desired Buffer centrifuge->resuspend end Single-Cell Suspension resuspend->end

Workflow for mechanical cell dissociation via trituration.

Experimental Protocols

This compound Protocol for Adherent Cell Culture

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • This compound solution (e.g., 0.5-2 mM in PBS, pH 7.4)

  • Complete cell culture medium

  • Sterile pipettes and tubes

Procedure:

  • Aspirate the culture medium from the flask or dish containing adherent cells.

  • Gently wash the cell monolayer once with Ca2+/Mg2+-free PBS to remove any residual serum. Aspirate the PBS.

  • Add pre-warmed EGTA solution to the vessel, ensuring the entire cell monolayer is covered (e.g., 1-2 mL for a T-25 flask).

  • Incubate the vessel at 37°C for 5-15 minutes. The optimal incubation time will vary depending on the cell type and density.

  • Gently tap the side of the vessel to dislodge the cells. Monitor cell detachment under a microscope. Cells should appear rounded and in suspension.

  • Once detached, add 2-3 volumes of complete culture medium to the vessel to inactivate the EGTA and provide a more hospitable environment for the cells.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the desired buffer or medium for downstream applications.

  • Determine cell viability and count using a hemocytometer and trypan blue exclusion or an automated cell counter.

Mechanical Dissociation Protocol (Trituration) for Tissue

This protocol is a general guideline for soft tissues and will require significant optimization for different tissue types.

Materials:

  • Tissue sample

  • Cold dissociation buffer (e.g., PBS or HBSS with 2% FBS)

  • Sterile scalpels or scissors

  • Sterile Petri dish

  • Serological pipettes of decreasing bore size (e.g., 10 mL, 5 mL, 2 mL)

  • Cell strainer (e.g., 40-100 µm)

  • Sterile centrifuge tubes

Procedure:

  • Place the fresh tissue sample in a sterile Petri dish containing a small amount of cold dissociation buffer.

  • Using sterile scalpels or scissors, mince the tissue into very small pieces (approximately 1-2 mm³).

  • Transfer the minced tissue and buffer into a sterile centrifuge tube.

  • Begin trituration by gently pipetting the tissue suspension up and down with a 10 mL serological pipette for 10-15 cycles. Avoid creating bubbles.[6]

  • Allow larger tissue fragments to settle for 1-2 minutes and transfer the supernatant containing dissociated cells to a new tube.

  • Add fresh cold buffer to the remaining tissue fragments and repeat the trituration with a smaller bore pipette (5 mL, then 2 mL).

  • Pool the supernatants containing the dissociated cells.

  • Pass the pooled cell suspension through a cell strainer to remove any remaining large clumps and debris.

  • Centrifuge the filtered cell suspension at a low speed (e.g., 200-300 x g) for 5-7 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the appropriate buffer or medium.

  • Determine cell viability and count.

Conclusion

The choice between this compound and mechanical methods for cell dissociation is highly dependent on the specific requirements of the experiment, including the cell or tissue type, the desired downstream application, and the importance of preserving cell viability and surface protein integrity.

This compound offers a gentler, more reproducible approach that is particularly well-suited for applications where the preservation of cell surface markers is critical. However, its efficiency may be limited for more complex or strongly adherent tissues.

Mechanical methods are often faster and can yield a higher number of cells, but this frequently comes at the cost of reduced viability and potential damage to the cells. These methods are often operator-dependent and may lead to less reproducible results.

For many applications, a combination of a gentle chemical or enzymatic treatment followed by mild mechanical dissociation may provide the optimal balance of cell yield and viability.[8] Researchers should carefully consider the advantages and disadvantages of each method and optimize their protocols to achieve the best possible results for their specific experimental needs.

References

A Researcher's Guide to Assessing the Purity and Quality of EGTA Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, biochemistry, and drug development, the selective chelation of calcium ions is paramount to elucidating cellular signaling pathways and ensuring experimental reproducibility. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) disodium is a widely utilized chelator prized for its high affinity for calcium (Ca²⁺) over magnesium (Mg²⁺) ions. However, the purity and quality of commercially available EGTA disodium can vary, potentially impacting experimental outcomes. This guide provides a comprehensive comparison of methods to assess the purity and quality of this compound, compares its performance with alternative chelators, and offers detailed experimental protocols for validation.

Performance Comparison: this compound vs. Alternatives

The primary function of EGTA in a research setting is to control the concentration of free Ca²⁺ in solution. Its performance is dictated by its purity, which affects its chelating capacity and the introduction of unwanted variables. The main alternative to EGTA is EDTA (Ethylenediaminetetraacetic acid), though other more specialized chelators exist.

ChelatorSelectivity for Ca²⁺ over Mg²⁺Key FeaturesCommon Research Applications
This compound High (pKa for Ca²⁺ ~11.0 at pH 7)[1]Preferred for buffering Ca²⁺ in the presence of physiological Mg²⁺ concentrations.[1][2]Calcium signaling studies, enzyme assays, prevention of calcium-dependent proteolysis.[1][2]
EDTA Disodium LowStrong general chelator for divalent and trivalent cations.[1]General removal of divalent cations, enzyme inhibition, cell culture.[3]
BAPTA Very HighFaster Ca²⁺ binding and release kinetics than EGTA; less pH-sensitive.[4]Clamping intracellular Ca²⁺ concentrations, studying rapid calcium dynamics.[4]

The Impact of Impurities: The presence of impurities in this compound can have significant consequences. Common impurities include nitrilotriacetic acid (NTA), heavy metals, and varying degrees of hydration.[5][6] These can alter the effective concentration of EGTA, introduce confounding metal ions, and affect the pH and ionic strength of experimental solutions, leading to variability in results.[5]

Quantitative Data Presentation

Ensuring the quality of this compound is critical. The following table summarizes key quality control parameters that researchers should consider, based on typical specifications found in Certificates of Analysis (CoA).

ParameterTypical SpecificationSignificance
Assay (Complexometric Titration) ≥99.0%Determines the actual percentage of active this compound, directly impacting its chelating capacity.
pH of 5% Solution 4.3 - 5.3Indicates the presence of acidic or basic impurities that could affect experimental buffer conditions.[6]
Water Content (Loss on Drying) Varies (often 8.7 - 11.4% for dihydrate)The hydration state affects the molecular weight and therefore the concentration when preparing solutions.[7]
Heavy Metals (as Pb) ≤10 ppmContamination with heavy metals can be toxic to cells and interfere with enzymatic assays.[7]
Nitrilotriacetic Acid (NTA) ≤0.1%NTA is a potential impurity from the synthesis of EGTA and is also a chelating agent, which can affect the accuracy of calcium buffering.[6]

Experimental Protocols for Purity and Quality Assessment

Researchers can independently verify the purity and concentration of their this compound solutions using the following established methods.

Complexometric Titration for Assay Determination

This method determines the exact concentration of active this compound by titrating it against a standardized solution of a metal ion, typically calcium carbonate or zinc.

Protocol:

  • Preparation of a Standardized Calcium Solution (0.01 M):

    • Accurately weigh approximately 1.0 g of anhydrous calcium carbonate (primary standard grade) and dissolve it in a minimal amount of dilute HCl.

    • Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.

  • Preparation of this compound Solution (approx. 0.01 M):

    • Accurately weigh approximately 3.8 g of this compound salt and dissolve it in deionized water in a 1 L volumetric flask.

  • Titration:

    • Pipette 25.00 mL of the standardized calcium solution into a 250 mL Erlenmeyer flask.

    • Add 1-2 mL of a suitable buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10).

    • Add a small amount of a suitable metal-ion indicator (e.g., Eriochrome Black T). The solution will turn wine-red.

    • Titrate with the prepared this compound solution until the color changes to a clear blue, indicating the endpoint.[8]

    • Repeat the titration at least three times to ensure accuracy.

  • Calculation:

    • Calculate the molarity of the this compound solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the calcium solution, and M₂ and V₂ are the molarity and volume of the EGTA solution.

UV-Visible Spectrophotometry for Quantification

This method is based on the formation of a colored complex between EGTA and a metal ion, which can be quantified by measuring its absorbance. A common approach involves the formation of an iron(III)-EGTA complex.

Protocol:

  • Preparation of a Standard Iron(III) Solution (e.g., 500 µg/mL):

    • Dissolve a known amount of ferric chloride (FeCl₃) in 0.1 N HCl.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound (e.g., 5-50 µg/mL) in 0.1 N HCl.

    • To each standard, add a fixed volume of the iron(III) solution to form the NaFeEDTA complex.[9]

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is typically around 270 nm for the iron-EGTA complex.[9]

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the this compound sample of unknown concentration.

    • Treat the sample with the same iron(III) solution as the standards.

    • Measure the absorbance of the sample and determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate EGTA from impurities. Since EGTA lacks a strong chromophore, a pre-column derivatization step is often required to enable UV detection.

Protocol:

  • Derivatization:

    • React the this compound standard and sample solutions with a derivatizing agent, such as ferric chloride, to form a UV-active complex.[10][11] This is typically done by heating the mixture at a controlled temperature for a specific time (e.g., 70°C for 20 minutes).[10]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[12]

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) is typical. Ion-pairing agents like tetrabutylammonium bromide may be included to improve retention and peak shape.[11]

    • Detection: UV detection at the λmax of the derivatized complex (e.g., 254 nm).[10]

  • Analysis:

    • Inject the derivatized standards and sample onto the HPLC system.

    • Identify the EGTA peak based on its retention time compared to the standard.

    • Quantify the amount of EGTA in the sample by comparing its peak area to a calibration curve generated from the standards.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams of experimental workflows and the signaling pathways in which this compound is used are essential for understanding its application and the importance of its purity.

Experimental_Workflow_for_EGTA_Purity_Assessment cluster_titration Complexometric Titration cluster_hplc HPLC Analysis cluster_uv_vis UV-Vis Spectrophotometry T1 Prepare Standard Ca²⁺ Solution T3 Titrate with Indicator T1->T3 T2 Prepare EGTA Sample Solution T2->T3 T4 Calculate Purity T3->T4 H1 Derivatize EGTA with FeCl₃ H2 Inject on C18 Column H1->H2 H3 UV Detection H2->H3 H4 Quantify vs. Standard H3->H4 U1 Form Fe-EGTA Complex U2 Measure Absorbance at 270 nm U1->U2 U3 Compare to Calibration Curve U2->U3

Fig. 1: Experimental workflows for assessing this compound purity.

Calcium_Signaling_Pathway_with_EGTA Stimulus External Stimulus (e.g., Ligand) Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_Store Ca²⁺ Store Ca_Cytosol Cytosolic Ca²⁺ (Increased) ER->Ca_Cytosol Ca²⁺ Release Cell_Response Cellular Response (e.g., Enzyme Activation, Gene Expression) Ca_Cytosol->Cell_Response EGTA EGTA EGTA->Ca_Cytosol Chelates Ca²⁺, Inhibits Response

Fig. 2: Role of EGTA in a typical calcium signaling pathway.

By employing these analytical methods and understanding the potential impact of impurities, researchers can ensure the quality of their this compound, leading to more reliable and reproducible experimental results. The choice between EGTA and its alternatives should be guided by the specific requirements of the experiment, particularly the need for selective calcium chelation in the presence of other divalent cations.

References

A Researcher's Guide to EGTA Disodium: A Comparative Analysis of Different Grades

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. Ethylenediaminetetraacetic acid (EGTA) disodium, a selective chelating agent for calcium ions, is a critical component in numerous biological and pharmaceutical applications. However, the availability of various grades of EGTA disodium, each with differing purity levels and impurity profiles, necessitates a thorough understanding to ensure the selection of the appropriate grade for a specific application. This guide provides a comprehensive comparative analysis of different grades of this compound, supported by experimental data and detailed protocols.

Understanding the Grades of this compound

The grade of a chemical reagent indicates its purity and the standards to which it has been tested. While a universally standardized grading system is not always explicit for every chemical, common designations from organizations like the American Chemical Society (ACS) and the United States Pharmacopeia (USP) provide a reliable benchmark. For this compound, the grades can be broadly categorized from highest to lowest purity.

GradeTypical Purity (%)Key Characteristics & Impurity ProfileRecommended Applications
ACS Grade ≥ 99.0%Meets or exceeds the stringent purity standards of the American Chemical Society. Impurities such as heavy metals (e.g., lead, iron) are strictly limited to parts per million (ppm) levels.[1][2][3][4][5][6]Analytical testing, quantitative analysis, and sensitive biological assays where high accuracy and reproducibility are critical.
Reagent Grade ≥ 98.0%High purity suitable for most laboratory applications. While generally very pure, the impurity limits may not be as stringently defined as ACS grade.General laboratory use, buffer preparation, and many cell culture applications.
Molecular Biology Grade Varies (typically ≥ 99.0%)Tested for the absence of DNases, RNases, and proteases. Purity with respect to metal ions is also typically high.[7]Applications involving nucleic acids and proteins, such as PCR, DNA sequencing, and enzyme kinetics.
USP/Pharmaceutical Grade Meets USP standardsMust comply with the specifications of the United States Pharmacopeia, ensuring it is suitable for use in pharmaceutical formulations and as a food additive.[8][9]Drug development, pharmaceutical manufacturing, and in vivo studies.
Technical Grade Purity can vary significantlyIntended for industrial or commercial applications where high purity is not the primary concern. May contain higher levels of various impurities, including other metal ions and organic residues.[10]Not recommended for research or pharmaceutical applications due to the potential for significant interference from impurities.

The Critical Impact of Impurities in Sensitive Applications

The presence of impurities in lower-grade this compound can have significant and often detrimental effects on experimental outcomes. Heavy metal contaminants, in particular, are a major concern.

  • Enzyme Inhibition: Many enzymes are sensitive to heavy metal ions, which can act as non-competitive inhibitors by binding to the enzyme's active site or allosteric sites, thereby altering its conformation and reducing its activity.[11][12][13][14][15] For instance, trace amounts of lead or mercury can significantly inhibit the activity of enzymes crucial for cellular signaling pathways.

  • Interference with PCR: The polymerase chain reaction (PCR) is highly sensitive to the presence of inhibitors. Divalent cations other than the required Mg²⁺ can interfere with the activity of DNA polymerase, leading to reduced amplification efficiency and potentially false-negative results.[16][17][18][19]

  • Cell Culture Artifacts: In cell culture, heavy metal impurities can induce cytotoxicity, alter cellular signaling pathways, and lead to non-reproducible results.[20] The use of high-purity EGTA is crucial for maintaining the health and integrity of cell lines, especially in studies focused on calcium signaling.

Experimental Protocols for Performance Evaluation

To ensure the quality and suitability of this compound for a specific application, researchers can perform several key experiments.

Determination of Purity by Complexometric Titration

This method determines the exact concentration of active this compound in a sample.

Principle: A solution of this compound of unknown concentration is titrated against a standardized solution of a metal ion, typically calcium chloride (CaCl₂), in the presence of a metal-ion indicator. The endpoint is observed as a distinct color change when all the EGTA has been complexed with the metal ions.

Protocol:

  • Preparation of Standard Calcium Solution (0.01 M): Accurately weigh approximately 1.001 g of primary standard grade calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours. Dissolve it in a minimal amount of 1 M HCl and then dilute to 1000 mL with deionized water in a volumetric flask.

  • Preparation of EGTA Solution: Accurately weigh a sample of the this compound to be tested and dissolve it in deionized water to make a solution of approximately 0.01 M.

  • Titration:

    • Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.

    • Add 1-2 mL of a suitable buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10).

    • Add a few drops of a metallochromic indicator (e.g., Eriochrome Black T). The solution will turn wine-red.

    • Titrate with the prepared EGTA solution until the color changes from wine-red to a distinct blue.

  • Calculation: The purity of the this compound can be calculated based on the stoichiometry of the reaction (1:1 molar ratio of Ca²⁺ to EGTA) and the volumes and concentrations of the reactants used.[21][22][23][24][25]

Assessment of Calcium Chelating Capacity in a Biological System

This experiment evaluates the functional performance of different grades of EGTA in a cell-based assay.

Principle: The ability of different grades of EGTA to chelate extracellular calcium and thus inhibit a calcium-dependent cellular process, such as agonist-induced intracellular calcium release, is compared.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa cells) that exhibits a robust intracellular calcium response to a specific agonist (e.g., histamine or ATP).

  • Calcium Imaging: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Experimental Setup:

    • Prepare physiological saline solutions containing different grades of this compound (e.g., ACS grade and Technical grade) at the same nominal concentration (e.g., 1 mM).

    • Establish a baseline fluorescence reading of the cells in a calcium-containing saline solution.

    • Perfuse the cells with the saline solution containing the respective grade of EGTA.

    • Stimulate the cells with the agonist.

  • Data Analysis: Measure the change in intracellular calcium concentration in response to the agonist in the presence of each EGTA grade. A higher purity EGTA should more effectively chelate extracellular calcium, leading to a more pronounced inhibition of calcium influx and a smaller secondary rise in intracellular calcium.

Visualizing the Role of EGTA and Experimental Design

To better understand the context in which EGTA is used and how to compare its different grades, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G Simplified Calcium Signaling Pathway Agonist Agonist (e.g., Histamine) Receptor G-Protein Coupled Receptor (GPCR) Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum (ER) Ca_cyto Intracellular Ca²⁺ (Signal) ER->Ca_cyto Release Ca_ER Ca²⁺ IP3R->Ca_cyto Ca_cyto->PKC Cell_Response Cellular Response Ca_cyto->Cell_Response PKC->Cell_Response Extracellular Extracellular Space Ca_extra Extracellular Ca²⁺ Ca_channel Calcium Channel Ca_extra->Ca_channel Ca_channel->Ca_cyto Influx EGTA This compound EGTA->Ca_extra Chelates

Caption: Role of EGTA in modulating calcium signaling pathways.

G Experimental Workflow for Comparing EGTA Grades cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_EGTA Prepare Solutions of Different EGTA Grades Perform_Assay Perform Application-Specific Assay (e.g., Enzyme Kinetics, Cell Signaling) Prep_EGTA->Perform_Assay Prep_Assay Prepare Assay Components (e.g., Cells, Enzymes) Prep_Assay->Perform_Assay Collect_Data Collect Quantitative Data (e.g., Absorbance, Fluorescence) Perform_Assay->Collect_Data Compare_Results Compare Performance of Different EGTA Grades Collect_Data->Compare_Results Analyze_Stats Statistical Analysis Compare_Results->Analyze_Stats Conclusion Conclusion on Grade Suitability Analyze_Stats->Conclusion

Caption: Workflow for the comparative analysis of this compound grades.

Conclusion: Making an Informed Choice

The selection of the appropriate grade of this compound is a critical decision that can significantly impact the reliability and validity of research findings. For sensitive applications such as quantitative biochemical assays, molecular biology techniques, and studies involving cellular signaling, the use of high-purity grades like ACS or Molecular Biology grade is strongly recommended. While lower-cost technical grades may be suitable for less demanding industrial applications, their use in a research or pharmaceutical setting poses a significant risk of introducing confounding variables and generating erroneous data. By understanding the differences between the grades and, when necessary, performing in-house quality assessments, researchers can ensure the integrity of their experimental work.

References

Validating the Inhibitory Effect of EGTA on Calcineurin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating calcium-dependent signaling pathways, understanding the tools to modulate these processes is paramount. This guide provides an objective comparison of Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) and its alternatives in inhibiting the calcium-dependent phosphatase, calcineurin. Experimental data and detailed protocols are provided to support the validation of EGTA's inhibitory action.

Introduction to Calcineurin and its Calcium Dependence

Calcineurin, also known as protein phosphatase 2B (PP2B), is a crucial serine/threonine phosphatase that plays a central role in various cellular processes, including immune responses, neuronal development, and cardiac function. Its activity is strictly dependent on intracellular calcium levels. An increase in cytosolic calcium leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺-CaM complex then binds to the regulatory subunit of calcineurin, causing a conformational change that activates its catalytic subunit. This activation allows calcineurin to dephosphorylate its target proteins, thereby transducing the calcium signal into a cellular response.

Given this absolute requirement for calcium, chelating agents, which bind to and sequester Ca²⁺ ions, are effective inhibitors of calcineurin activity. EGTA is a widely used chelator in biological research due to its high selectivity for Ca²⁺ over other divalent cations like Mg²⁺.

Comparison of Chelating Agents on Calcineurin Inhibition

The inhibitory potential of a chelating agent on a calcium-dependent enzyme like calcineurin is primarily determined by its affinity for Ca²⁺ (represented by the dissociation constant, Kd) and its binding kinetics. While direct IC50 values for these chelators on calcineurin are not always reported in a comparative context, their well-established calcium-binding properties serve as a reliable indicator of their efficacy. This guide compares EGTA with two common alternatives: EDTA and BAPTA.

Chelating AgentSelectivityCa²⁺ Binding KineticsPrimary Mechanism of Inhibition
EGTA High selectivity for Ca²⁺ over Mg²⁺.[1]SlowSequesters free Ca²⁺, preventing the formation of the active Ca²⁺-Calmodulin complex.[2]
EDTA Chelates both Ca²⁺ and Mg²⁺, as well as other divalent cations.[3]SlowSequesters free Ca²⁺ and other potential divalent cation cofactors.[4]
BAPTA High selectivity for Ca²⁺ over Mg²⁺.Fast (~50-400 times faster than EGTA).[5]Rapidly buffers intracellular Ca²⁺ transients, preventing localized increases in Ca²⁺ from activating calcineurin.

Key Insights:

  • EGTA is the preferred choice when the goal is to specifically chelate Ca²⁺ without significantly disturbing the Mg²⁺ concentration, which is important for many other cellular enzymes.[1]

  • EDTA can also inhibit calcineurin but its lack of specificity for Ca²⁺ means it can have broader effects on cellular function by chelating other essential divalent cations.[3]

  • BAPTA is particularly useful for studying rapid calcium signaling events due to its fast-binding kinetics. It can effectively "clamp" intracellular calcium levels, preventing even transient localized increases that might be sufficient to activate calcineurin.[5]

Mechanism of Inhibition by EGTA

The inhibitory action of EGTA on calcineurin is indirect but highly effective. By binding to free Ca²⁺ ions in the cellular environment, EGTA reduces the concentration of available calcium to a level where it can no longer effectively bind to and activate calmodulin. Without the formation of the Ca²⁺-calmodulin complex, calcineurin remains in its inactive state, and the dephosphorylation of its substrates is prevented.

G cluster_activation Calcineurin Activation Pathway cluster_inhibition Inhibition by EGTA Ca2+ Ca²⁺ Calmodulin Calmodulin Ca2+->Calmodulin Binds to EGTA EGTA Ca2+->EGTA Chelated by CaM_Ca2+ Active Ca²⁺-Calmodulin Complex Calmodulin->CaM_Ca2+ Calcineurin_inactive Inactive Calcineurin CaM_Ca2+->Calcineurin_inactive Binds and Activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Substrate_P Phosphorylated Substrate Calcineurin_active->Substrate_P Dephosphorylates Substrate Dephosphorylated Product Substrate_P->Substrate EGTA_Ca2+ EGTA-Ca²⁺ (Sequestered) EGTA->EGTA_Ca2+

Caption: Mechanism of Calcineurin activation and inhibition by EGTA.

Experimental Protocols

To validate the inhibitory effect of EGTA on calcineurin, a direct enzyme activity assay is required. The following is a generalized protocol based on commercially available colorimetric assay kits.

Objective: To measure the phosphatase activity of calcineurin in the presence and absence of EGTA.

Materials:

  • Purified calcineurin enzyme

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay Buffer (containing Tris-HCl, MgCl₂, DTT)

  • EGTA stock solution

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~620 nm

Experimental Workflow:

G start Start reagent_prep Prepare Reagents: - Assay Buffer + Calmodulin - Dilute Calcineurin - Prepare EGTA dilutions - Reconstitute RII substrate start->reagent_prep plate_setup Set up 96-well plate: - Control (No EGTA) - Test (with EGTA) - Blank (No enzyme) reagent_prep->plate_setup add_reagents Add Assay Buffer, Calcineurin, and EGTA to respective wells plate_setup->add_reagents pre_incubation Pre-incubate at 30°C for 10 minutes add_reagents->pre_incubation start_reaction Initiate reaction by adding RII phosphopeptide substrate pre_incubation->start_reaction incubation Incubate at 30°C for 20-30 minutes start_reaction->incubation stop_reaction Stop reaction by adding Malachite Green reagent incubation->stop_reaction color_development Allow color to develop for 15-20 minutes stop_reaction->color_development measure_abs Measure absorbance at 620 nm color_development->measure_abs analyze Analyze Data: Calculate % inhibition measure_abs->analyze end End analyze->end

Caption: Experimental workflow for a calcineurin activity assay.

Procedure:

  • Reagent Preparation:

    • Prepare the 2X Assay Buffer containing calmodulin.

    • Dilute the purified calcineurin enzyme to the desired concentration in 1X Assay Buffer.

    • Prepare a serial dilution of EGTA in deionized water.

    • Reconstitute the RII phosphopeptide substrate according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Control wells: 25 µL of 2X Assay Buffer with calmodulin, 5 µL of diluted calcineurin, and 10 µL of deionized water (in place of EGTA).

      • EGTA-inhibited wells: 25 µL of 2X Assay Buffer with calmodulin, 5 µL of diluted calcineurin, and 10 µL of the desired EGTA concentration.

      • Blank wells: 25 µL of 2X Assay Buffer with calmodulin, 15 µL of deionized water (no enzyme).

  • Reaction:

    • Pre-incubate the plate at 30°C for 10 minutes to allow EGTA to chelate the calcium.

    • Initiate the phosphatase reaction by adding 10 µL of the RII phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for 20-30 minutes.

  • Detection:

    • Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will react with the free phosphate released by calcineurin activity to produce a color change.

    • Allow the color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of calcineurin inhibition for each EGTA concentration using the following formula: % Inhibition = (1 - (Absorbance_EGTA / Absorbance_Control)) * 100

    • Plot the percentage inhibition against the EGTA concentration to determine the IC50 value.

Conclusion

EGTA is a potent and specific inhibitor of the calcium-dependent enzyme calcineurin. Its mechanism of action, through the selective chelation of Ca²⁺ ions, makes it an invaluable tool for studying calcium-mediated signaling pathways. By comparing its effects with other chelators like EDTA and BAPTA, researchers can dissect the specific role of calcium and the temporal dynamics of its signaling in various biological processes. The provided experimental protocol offers a robust framework for validating the inhibitory effect of EGTA and quantifying its potency against calcineurin.

References

A Comparative Guide to the Cross-Reactivity of EGTA Disodium with Divalent Cations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of divalent cation concentrations is paramount for reproducible and accurate experimental outcomes. EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium is a widely utilized chelator, prized for its high selectivity for calcium ions (Ca²⁺). However, a thorough understanding of its cross-reactivity with other physiologically relevant divalent cations is crucial for its effective application and for selecting the appropriate chelator for a given biological system. This guide provides a comprehensive comparison of the binding affinities of EGTA disodium with other common chelators and details the experimental protocols for their determination.

Selectivity Profile of this compound: A Quantitative Comparison

EGTA's reputation as a superior Ca²⁺-selective chelator stems from its significantly higher affinity for Ca²⁺ compared to other divalent cations, most notably magnesium (Mg²⁺), which is typically present in much higher concentrations in biological systems. This selectivity is critical in preventing the unintended depletion of other essential cations.

To provide a clear quantitative comparison, the following table summarizes the logarithm of the stability constants (logK) for this compound and two other commonly used chelators, EDTA (ethylenediaminetetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), with a range of divalent cations. A higher logK value indicates a stronger binding affinity.

Divalent CationEGTA (logK)EDTA (logK)BAPTA (logK)
Ca²⁺ 11.0[1]10.65[2]7.13 (apparent at pH 7.3)[3]
Mg²⁺ 5.28.79[2]~1.8
Mn²⁺ 12.313.89[2]8.1
Zn²⁺ 12.816.5[2]8.9
Fe²⁺ 11.914.30[2]-
Cu²⁺ 17.818.78[2]11.6

Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength. The values presented here are generally accepted values at standard conditions (approximately 20-25°C and 0.1 M ionic strength) unless otherwise noted.

As the data illustrates, while EDTA generally forms more stable complexes with many of the listed cations, EGTA exhibits a remarkable preference for Ca²⁺ over Mg²⁺, with a difference in logK values of approximately 5.8. BAPTA also shows high Ca²⁺ selectivity over Mg²⁺ and is particularly useful for buffering intracellular Ca²⁺ due to its faster binding kinetics compared to EGTA.[4]

Visualizing Chelator Selectivity

The following diagram illustrates the logical relationship in selecting a chelator based on the primary target cation and the presence of other interfering cations.

ChelatorSelection Target Target Cation HighSelectivity High Selectivity Required Target->HighSelectivity e.g., Ca²⁺ in high Mg²⁺ LowSelectivity Lower Selectivity Acceptable Target->LowSelectivity e.g., General Divalent Cation Removal Interfering Potential Interfering Cations Interfering->HighSelectivity EGTA EGTA HighSelectivity->EGTA BAPTA BAPTA HighSelectivity->BAPTA Faster Kinetics EDTA EDTA LowSelectivity->EDTA

Chelator selection workflow.

Experimental Protocols for Determining Binding Affinity

The stability constants presented above are determined through various experimental techniques. Below are detailed methodologies for two common approaches: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves monitoring the change in pH or ion concentration of a solution containing the chelator and a divalent cation as a titrant is added.

Experimental Workflow:

PotentiometricTitration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis ChelatorSol Prepare Chelator Solution (e.g., this compound) Setup Set up Potentiometric Titrator with Ion-Selective Electrode ChelatorSol->Setup MetalSol Prepare Divalent Cation Solution (e.g., CaCl₂) Titrate Titrate Chelator Solution with Divalent Cation Solution MetalSol->Titrate BufferSol Prepare Buffer Solution (e.g., pH 10.5) BufferSol->Setup Setup->Titrate Record Record Potential (mV) or pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve Record->Plot EquivPoint Determine Equivalence Point Plot->EquivPoint Calc Calculate Stability Constant (logK) EquivPoint->Calc

Workflow for potentiometric titration.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a standardized stock solution of this compound (e.g., 0.01 M) in deionized water.

    • Prepare standardized stock solutions of the divalent cation salts (e.g., CaCl₂, MgCl₂, MnCl₂, ZnCl₂, FeCl₂, CuCl₂) of the same concentration.

    • Prepare a suitable buffer solution to maintain a constant pH during the titration (e.g., ammonium buffer for pH 10).

  • Apparatus Setup:

    • Calibrate a pH meter or an ion-selective electrode (ISE) specific to the cation being investigated.

    • Set up an automated titrator with a burette containing the divalent cation solution.

    • Place a known volume of the EGTA solution into a titration vessel with a magnetic stirrer.

  • Titration Procedure:

    • Immerse the calibrated electrode and the tip of the burette into the EGTA solution.

    • Start the titration, adding the divalent cation solution in small, precise increments.

    • Record the potential (in mV) or pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the potential or pH as a function of the volume of titrant added.

    • Determine the equivalence point of the titration, which is the point of maximum inflection on the titration curve.

    • From the equivalence point and the concentrations of the reactants, calculate the stability constant (logK) of the metal-EGTA complex using appropriate software or established equations.

UV-Vis Spectrophotometry

This method relies on the change in the absorbance spectrum of a metal-indicator complex upon the addition of a competing chelator like EGTA.

Experimental Workflow:

SpectrophotometryWorkflow cluster_prep_spec Solution Preparation cluster_measurement Absorbance Measurement cluster_analysis_spec Data Analysis IndicatorSol Prepare Metal-Indicator Complex Solution Mix Mix Metal-Indicator with each Chelator Dilution IndicatorSol->Mix ChelatorSol_spec Prepare Serial Dilutions of Chelator (EGTA) ChelatorSol_spec->Mix Measure Measure Absorbance at λmax Mix->Measure Plot_spec Plot Absorbance vs. Chelator Concentration Measure->Plot_spec Fit Fit Data to Binding Isotherm Plot_spec->Fit Calc_spec Calculate Stability Constant (logK) Fit->Calc_spec

Workflow for UV-Vis spectrophotometry.

Detailed Protocol:

  • Reagent Preparation:

    • Select a suitable metallochromic indicator that forms a colored complex with the divalent cation of interest and has a known stability constant.

    • Prepare a stock solution of the metal-indicator complex at a fixed concentration and pH.

    • Prepare a series of solutions with increasing concentrations of this compound.

  • Apparatus Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorbance (λmax) for the metal-indicator complex.

  • Measurement Procedure:

    • To a series of cuvettes, add a fixed volume of the metal-indicator complex solution.

    • Add increasing volumes of the EGTA stock solution to each cuvette, bringing the final volume to be the same with buffer.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the change in absorbance as a function of the EGTA concentration.

    • The decrease in absorbance of the metal-indicator complex corresponds to the formation of the metal-EGTA complex.

    • Using the known stability constant of the metal-indicator complex and the experimental data, calculate the stability constant of the metal-EGTA complex through competitive binding equations.

Conclusion

This compound remains a valuable tool for researchers due to its exceptional selectivity for calcium ions in the presence of high magnesium concentrations. However, its significant affinity for other divalent cations such as Mn²⁺, Zn²⁺, and Cu²⁺ necessitates careful consideration in experimental design. When the primary goal is the general chelation of a broad range of divalent cations, EDTA may be a more suitable choice. For applications requiring rapid calcium buffering, BAPTA presents a compelling alternative. By understanding the quantitative differences in binding affinities and employing rigorous experimental methods to characterize these interactions, researchers can ensure the appropriate use of EGTA and other chelators, leading to more precise and reliable scientific findings.

References

A Comparative Guide to the Performance of EGTA Disodium and Other Calcium Chelators in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of calcium ions in cellular environments is paramount for a multitude of experimental applications. This guide provides a comprehensive comparison of the performance of EGTA disodium, a widely used calcium chelator, with two common alternatives, EDTA and BAPTA-AM, across various cell lines. The following sections detail their effects on cell viability, proliferation, apoptosis, and cell detachment, supported by experimental data and detailed protocols.

Executive Summary

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). This property makes it an invaluable tool for studying calcium-dependent cellular processes. However, its performance can vary significantly depending on the cell line and the specific application. This guide will explore these differences and compare them to EDTA (ethylenediaminetetraacetic acid), a less selective metal ion chelator, and BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a cell-permeable, rapid-acting intracellular calcium chelator.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of calcium chelators are a critical consideration for in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, EDTA, and BAPTA-AM in different cell lines. Lower IC50 values indicate higher cytotoxicity.

Cell LineChelatorIC50Reference
HEK293 BAPTA-AM1.3 µM (for hERG channels)[1]
V79 (Chinese Hamster Fibroblast) EDTASignificantly more cytotoxic than maleic acid (specific IC50 not provided)[2]
Various Cancer Cell Lines EDTAShowed antitumor activity against several tumor cell lines[3]

Impact on Cell Proliferation and Viability

Calcium ions are essential for cell cycle progression and proliferation. Chelating extracellular or intracellular calcium can therefore significantly impact cell growth.

  • Chinese Hamster Ovary (CHO) Cells: Studies have shown that modulating the extracellular environment, including ion concentrations, can affect CHO cell growth and productivity. While specific data on this compound's direct effect on CHO cell proliferation is limited, it is known that hyperosmotic conditions, which can be influenced by the addition of salts like this compound, can negatively impact cell proliferation rates while sometimes increasing specific protein productivity.[4]

  • HeLa Cells: EDTA has been shown to induce cell cycle arrest in the G0 and G2/M phases in MCF-7 breast cancer cells, a similar human cancer cell line.[5] It is plausible that this compound could have similar effects on HeLa cell cycle progression due to its calcium-chelating properties.

  • Jurkat Cells: Calcium signaling is crucial for T-cell activation and proliferation. Chelation of intracellular calcium with BAPTA-AM has been shown to modulate signaling pathways in these cells.[6]

Induction of Apoptosis

Depletion of extracellular or intracellular calcium can trigger programmed cell death, or apoptosis, in a cell-type-dependent manner.

  • PC12 Cells: Chelation of extracellular calcium with EGTA has been demonstrated to induce caspase-dependent apoptosis in PC12, a rat pheochromocytoma cell line.[7] This process is associated with endoplasmic reticulum (ER) stress, indicated by the increased expression of GRP78 protein.[7][8]

  • Jurkat Cells: Apoptosis in Jurkat cells, a human T-lymphocyte cell line, can be induced by various stimuli that involve calcium signaling. While direct comparative studies are scarce, it is known that both intracellular and extracellular calcium levels are critical for Jurkat cell survival, and their disruption by chelators can lead to apoptosis.[9][10]

Signaling Pathway of EGTA-Induced Apoptosis in Neuronal Cells

EGTA_Apoptosis_Pathway EGTA This compound Extracellular_Ca Extracellular Ca²⁺ Depletion EGTA->Extracellular_Ca ER_Stress Endoplasmic Reticulum (ER) Stress Extracellular_Ca->ER_Stress GRP78 Increased GRP78 Expression ER_Stress->GRP78 GSK3 GSK-3 Activation ER_Stress->GSK3 Caspase_Activation Caspase Activation GSK3->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: EGTA-induced apoptosis pathway in neuronal cells.

Performance in Cell Detachment

Calcium chelators are commonly used to detach adherent cells from culture surfaces by disrupting calcium-dependent cell adhesion molecules like cadherins.

  • HeLa and HEK293 Cells: EDTA is a standard component of cell detachment solutions, often used in combination with trypsin. It facilitates the detachment of adherent cells, including HeLa and HEK293, by chelating the calcium ions required for cell-cell and cell-matrix adhesion.[11] The efficiency of detachment can be influenced by the concentration of EDTA and the incubation time. While direct quantitative comparisons with this compound are limited, both are effective at disrupting calcium-dependent adhesion.

Comparison of Calcium Chelators

FeatureThis compoundEDTABAPTA-AM
Selectivity High for Ca²⁺ over Mg²⁺Low, chelates various divalent and trivalent metal ionsHigh for Ca²⁺ over Mg²⁺
Cell Permeability ImpermeableImpermeablePermeable (as AM ester)
Mechanism of Action Chelates extracellular Ca²⁺Chelates extracellular metal ionsChelates intracellular Ca²⁺ after hydrolysis by cellular esterases
Kinetics Slower Ca²⁺ binding and releaseSlower metal ion binding and releaseRapid Ca²⁺ binding and release[12]
pH Sensitivity Affinity for Ca²⁺ is pH-dependentAffinity for metal ions is pH-dependentAffinity for Ca²⁺ is less pH-sensitive in the physiological range[12]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing the cytotoxicity of calcium chelators in adherent cell lines like HeLa, HEK293, and CHO.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, CHO)

  • Complete culture medium

  • This compound, EDTA, BAPTA-AM stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound, EDTA, and BAPTA-AM in complete culture medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the chelator solutions of varying concentrations. Include a vehicle control (medium without chelator).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[13][14]

  • Calculate cell viability as a percentage of the vehicle control.

Annexin V/PI Apoptosis Assay for Suspension Cells (e.g., Jurkat)

This protocol is designed to quantify apoptosis in suspension cell lines like Jurkat following treatment with calcium chelators.

Materials:

  • Jurkat cells

  • Complete culture medium

  • This compound, EDTA, BAPTA-AM stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed Jurkat cells at a density of 2 x 10⁵ cells/mL in a culture flask.

  • Treat the cells with the desired concentrations of this compound, EDTA, or BAPTA-AM for the specified duration. Include an untreated control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow Start Start: Jurkat Cell Culture Treatment Treat with Chelators (EGTA, EDTA, BAPTA-AM) Start->Treatment Harvest Harvest Cells (Centrifugation) Treatment->Harvest Wash1 Wash with cold PBS (x2) Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT (dark) Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze End End: Quantify Apoptosis Analyze->End

References

Safety Operating Guide

Proper Disposal of EGTA Disodium: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium salt, a common chelating agent used in research and drug development. Adherence to these guidelines will help your facility maintain a safe and responsible laboratory environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for EGTA disodium. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat. Handle all chemical waste in a well-ventilated area, such as a fume hood.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its concentration, volume, and whether it has been contaminated with other hazardous substances.

Procedure 1: Disposal of Uncontaminated this compound Solutions (Small Quantities)

For small quantities of dilute, uncontaminated this compound solutions, some institutions may permit drain disposal after neutralization. However, it is crucial to first consult your institution's Environmental Health and Safety (EHS) department and local wastewater treatment authority for specific regulations.[1]

  • Neutralization: Adjust the pH of the this compound solution to a neutral range, typically between 6.0 and 8.0.[2]

    • For acidic solutions, slowly add a dilute solution of sodium hydroxide while stirring.

    • For basic solutions, slowly add a dilute solution of hydrochloric acid while stirring.

    • Monitor the pH using a calibrated pH meter or pH strips.

  • Dilution: Once neutralized, dilute the solution with at least 100 parts water to 1 part this compound solution.[1]

  • Drain Disposal: Pour the diluted, neutralized solution down the drain, followed by flushing with a copious amount of running water for several minutes to ensure it is thoroughly cleared from the plumbing.[1]

Procedure 2: Disposal of Concentrated or Contaminated this compound Waste

Concentrated solutions, solid this compound, or solutions contaminated with other hazardous materials (e.g., heavy metals, organic solvents) must be disposed of as hazardous waste.

  • Segregation and Collection:

    • Collect the this compound waste in a designated, properly labeled, and sealed waste container.[3][4]

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • List all components of the waste, including any contaminants.

  • Storage:

    • Store the sealed waste container in a designated secondary containment area that is secure and away from general laboratory traffic.

  • Professional Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[5] Consult your institution's EHS department for approved vendors and procedures.

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters for the disposal of this compound waste. These are general guidelines; always adhere to your local and institutional regulations.

ParameterGuidelineSource
pH for Drain Disposal 6.0 - 8.0[2]
Dilution Factor for Drain Disposal At least 100:1 (Water:Solution)[1]
Concentration for Drain Disposal Consult local regulations[4]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

EGTA_Disposal_Workflow start Start: this compound Waste is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated is_concentrated Is the waste concentrated or solid? is_contaminated->is_concentrated No hazardous_waste Collect, label, and store as hazardous waste for professional disposal. is_contaminated->hazardous_waste Yes check_local_regulations Consult institutional and local regulations for drain disposal. is_concentrated->check_local_regulations No is_concentrated->hazardous_waste Yes is_drain_disposal_allowed Is drain disposal permitted? check_local_regulations->is_drain_disposal_allowed neutralize_and_dilute Neutralize to pH 6-8 and dilute with >100x water. is_drain_disposal_allowed->neutralize_and_dilute Yes is_drain_disposal_allowed->hazardous_waste No drain_disposal Dispose down the drain with copious water. neutralize_and_dilute->drain_disposal end End drain_disposal->end hazardous_waste->end

Caption: Decision workflow for the proper disposal of this compound waste.

Environmental and Safety Precautions

This compound is not considered readily biodegradable, and its release into the environment should be avoided.[5] As a chelating agent, it can mobilize heavy metals, potentially impacting aquatic ecosystems. Always handle this compound with care to prevent spills. In the event of a spill, contain the material with an inert absorbent, collect it, and place it in a sealed container for disposal as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.